Pivagabine
Description
This compound has been used in trials studying the treatment of Stress and Anxiety.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
Structure
3D Structure
Properties
IUPAC Name |
4-(2,2-dimethylpropanoylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)8(13)10-6-4-5-7(11)12/h4-6H2,1-3H3,(H,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPNQDXRVRCTNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046162 | |
| Record name | Pivagabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69542-93-4 | |
| Record name | Pivagabine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69542-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pivagabine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069542934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pivagabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12951 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pivagabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(2,2-dimethylpropionyl)amino]butyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.287 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIVAGABINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C53SV0WO4V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pivagabine's Mechanism of Action on the Corticotropin-Releasing Factor Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pivagabine, a pivaloyl derivative of gamma-aminobutyric acid (GABA), has demonstrated neuromodulatory and anti-stress properties. This technical guide delineates the current understanding of this compound's mechanism of action, with a specific focus on its interaction with the Corticotropin-Releasing Factor (CRF) pathway. Evidence strongly suggests that this compound exerts its effects not through direct binding to CRF receptors, but indirectly by modulating GABAergic inhibition of CRF-producing neurons in key brain regions. This guide summarizes the quantitative data from preclinical and clinical studies, details relevant experimental methodologies, and provides visual representations of the proposed signaling pathways and experimental workflows.
Introduction
The Corticotropin-Releasing Factor (CRF) system is a critical mediator of the endocrine, autonomic, and behavioral responses to stress. Dysregulation of the CRF pathway is implicated in a range of stress-related disorders, including anxiety and depression. This compound has emerged as a compound with potential therapeutic effects in these conditions. While initially thought to be a simple GABA prodrug, research now indicates a more nuanced mechanism involving the modulation of the CRF system. This document provides an in-depth examination of the experimental evidence supporting this compound's action on the CRF pathway.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on the CRF pathway.
Table 1: Effect of this compound on CRF mRNA Expression in Rats [1]
| Brain Region | Dose (mg/kg, i.p.) | Treatment Duration | Change in CRF mRNA Abundance |
| Hypothalamus | 100 | 4 days | Dose-dependent increase |
| 300 | 4 days | +108% | |
| Cerebral Cortex | 100 | 4 days | Dose-dependent increase |
| 300 | 4 days | +49% |
Table 2: Effect of this compound on CRF Concentration in Rat Brain [2]
| Brain Region | Condition | This compound Treatment | Effect on CRF Concentration |
| Hypothalamus | Basal | Yes | -52% |
| Foot-shock stress | No | -74% | |
| Foot-shock stress | Yes | Prevents stress-induced decrease | |
| Cerebral Cortex | Basal | Yes | No effect |
| Foot-shock stress | No | +125% | |
| Foot-shock stress | Yes | Prevents stress-induced increase |
Proposed Mechanism of Action
The available evidence indicates that this compound's effect on the CRF pathway is indirect and mediated by its influence on the GABAergic system. The proposed mechanism is as follows:
-
Enhancement of GABAergic Inhibition: As a GABA derivative, this compound is thought to enhance GABAergic neurotransmission. While direct binding studies on GABA-A receptors are not available for this compound specifically, its structural similarity to GABA and its observed effects on GABA-A receptor function suggest it potentiates the inhibitory effects of GABA.[2]
-
Inhibition of CRF Neurons: CRF-producing neurons in the paraventricular nucleus (PVN) of the hypothalamus are under tonic inhibitory control by GABAergic interneurons.[3][4] By enhancing GABAergic tone, this compound is hypothesized to increase the inhibition of these CRF neurons.
-
Modulation of CRF Release and Synthesis: Increased inhibition of CRF neurons leads to a reduction in the synthesis and release of CRF. This is consistent with the observed decrease in basal hypothalamic CRF concentration and the prevention of stress-induced changes in CRF levels. The surprising finding of increased CRF mRNA with this compound treatment could represent a compensatory feedback mechanism to the reduced CRF release.
-
Attenuation of HPA Axis Activity: By reducing CRF release, this compound dampens the activation of the hypothalamic-pituitary-adrenal (HPA) axis, the downstream signaling cascade of CRF. This leads to a blunted release of ACTH from the pituitary and subsequently cortisol from the adrenal glands, mitigating the physiological stress response.
The following diagram illustrates this proposed signaling pathway:
Experimental Protocols
Detailed experimental protocols were not fully available in the reviewed literature. However, based on the methodologies described, the following outlines the likely procedures for key experiments.
Measurement of CRF mRNA Abundance
-
Method: In situ hybridization histochemistry.
-
Protocol Outline:
-
Tissue Preparation: Rats are treated with this compound or vehicle. Brains are then removed, frozen, and sectioned on a cryostat.
-
Probe Preparation: A radiolabeled (e.g., ³⁵S) or fluorescently labeled antisense cRNA probe complementary to the rat CRF mRNA is synthesized.
-
Hybridization: The labeled probe is applied to the brain sections and incubated overnight to allow for hybridization with the CRF mRNA.
-
Washing: Non-specifically bound probe is removed through a series of washes with increasing stringency.
-
Detection: For radiolabeled probes, sections are exposed to X-ray film or emulsion for autoradiography. For fluorescent probes, sections are imaged using a fluorescence microscope.
-
Quantification: The optical density of the hybridization signal is measured using image analysis software and compared between treatment groups.
-
Measurement of CRF Concentration
-
Method: Radioimmunoassay (RIA).
-
Protocol Outline:
-
Tissue Extraction: Following treatment, specific brain regions (hypothalamus, cerebral cortex) are dissected and homogenized in an extraction buffer.
-
Assay: The brain extracts are incubated with a specific antibody against CRF and a known amount of radiolabeled CRF (e.g., ¹²⁵I-CRF).
-
Competition: The unlabeled CRF in the sample competes with the radiolabeled CRF for binding to the antibody.
-
Separation: The antibody-bound CRF is separated from the free CRF (e.g., by precipitation).
-
Quantification: The radioactivity of the bound fraction is measured. The concentration of CRF in the sample is determined by comparing its ability to displace the radiolabeled CRF with a standard curve generated using known concentrations of unlabeled CRF.
-
The following diagram illustrates the general workflow for these experiments:
Discussion and Future Directions
The collective evidence strongly supports an indirect, GABA-mediated mechanism for this compound's action on the CRF pathway. This is in line with the well-established inhibitory role of GABA on hypothalamic CRF neurons. The observed reduction in basal and stress-induced CRF levels, along with the blunting of the HPA axis response, provides a plausible biological basis for the reported anti-stress and anxiolytic effects of this compound.
However, several key questions remain to be addressed for a complete understanding of this compound's mechanism:
-
Direct Receptor Binding: To definitively rule out a direct interaction, competitive radioligand binding assays of this compound at CRF1 and CRF2 receptors should be conducted.
-
GABA-A Receptor Subtype Specificity: Investigating the interaction of this compound with different GABA-A receptor subunit combinations, particularly those expressed on CRF neurons, would provide a more refined understanding of its action.
-
Electrophysiological Studies: Patch-clamp electrophysiology studies on identified CRF neurons in hypothalamic slices could directly assess the effect of this compound on their firing rate and GABAergic inhibitory postsynaptic currents.
-
In Vivo GABA Release: Microdialysis studies could be employed to measure whether this compound administration leads to an increase in GABA release in the vicinity of CRF neurons in the hypothalamus.
Conclusion
This compound modulates the CRF pathway and attenuates the stress response. The current body of evidence points towards an indirect mechanism of action, whereby this compound enhances GABAergic inhibition of CRF neurons within the hypothalamus. This leads to a reduction in CRF synthesis and release, and consequently, a dampening of the HPA axis. While further studies are needed to elucidate the precise molecular interactions, the existing data provides a strong foundation for understanding this compound's therapeutic potential in stress-related disorders.
References
- 1. This compound-induced increases in the abundance of CRF mRNA in the cerebral cortex and hypothalamus of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonism by this compound of stress-induced changes in GABAA receptor function and corticotropin-releasing factor concentrations in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel GABA-mediated corticotropin-releasing hormone secretory mechanism in the median eminence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Balancing tonic and phasic inhibition in hypothalamic corticotropin‐releasing hormone neurons - PMC [pmc.ncbi.nlm.nih.gov]
Pivagabine: An In-Depth Technical Guide to its Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pivagabine, also known as N-pivaloyl-γ-aminobutyric acid, is a psychoactive compound that has been explored for its anxiolytic and antidepressant properties. Originally conceived as a prodrug of gamma-aminobutyric acid (GABA), its mechanism of action is now thought to involve the modulation of the corticotropin-releasing factor (CRF) system, a key player in the body's stress response.[1][2][3] This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the pharmacokinetics and bioavailability of this compound. Due to the scarcity of publicly available human pharmacokinetic data, this document also outlines a standardized experimental protocol for a comprehensive pharmacokinetic study and details a suitable bioanalytical method for the quantification of this compound in biological matrices.
Introduction
This compound is a synthetic derivative of GABA, the primary inhibitory neurotransmitter in the central nervous system.[1] While it was initially hypothesized to act as a GABA prodrug, subsequent research has pointed towards a more complex mechanism of action involving the modulation of stress-related neuroendocrine pathways.[1] Understanding the pharmacokinetic profile of this compound is crucial for its potential development as a therapeutic agent. This guide synthesizes the available data and provides a framework for future research in this area.
Pharmacokinetic Profile
Detailed human pharmacokinetic data for this compound, including parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the plasma concentration-time curve (AUC), are not extensively reported in publicly accessible literature. The most frequently cited pharmacokinetic parameter is a biological half-life (t½) of 6.4 hours, which originates from a 1983 study conducted in rats. The applicability of this value to humans remains to be confirmed through dedicated clinical studies.
Data Presentation
The following table summarizes the limited available pharmacokinetic data for this compound. It is critical to note that this information is not derived from comprehensive human clinical trials and should be interpreted with caution.
| Parameter | Value | Species | Route of Administration | Source |
| Biological Half-life (t½) | 6.4 hours | Rat | Not specified in abstract | Bianchi M, et al. (1983) |
Bioavailability
The absolute and relative bioavailability of this compound in humans has not been determined or reported in the available scientific literature. Bioavailability studies are essential to understand the fraction of an orally administered dose that reaches systemic circulation and to compare different formulations. A standard protocol for determining bioavailability is included in the Experimental Protocols section.
Proposed Mechanism of Action
This compound's primary mechanism of action is believed to be the modulation of the corticotropin-releasing factor (CRF) system, which plays a central role in the stress response. It is thought to antagonize stress-induced changes in GABA-A receptor function and CRF concentrations in the brain.
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway through which this compound may exert its effects on the stress response system.
Caption: Proposed mechanism of this compound in modulating the HPA axis.
Experimental Protocols
Given the absence of detailed public data, this section provides a standardized protocol for a Phase I clinical trial to determine the pharmacokinetics and bioavailability of this compound in healthy volunteers.
Study Design
A single-center, open-label, randomized, two-period, crossover study is proposed.
-
Period 1: Subjects will receive a single intravenous (IV) infusion of this compound.
-
Period 2: After a washout period of at least seven half-lives, the same subjects will receive a single oral dose of this compound.
This design allows for the determination of absolute bioavailability.
Experimental Workflow Diagram
Caption: Workflow for a this compound pharmacokinetic study.
Bioanalytical Method
A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method would be the standard for quantifying this compound in plasma.
5.2.1. Sample Preparation
-
Method: Protein precipitation followed by solid-phase extraction (SPE).
-
Procedure:
-
To 100 µL of plasma, add 200 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex and centrifuge to precipitate proteins.
-
Load the supernatant onto a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute this compound with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
-
5.2.2. Chromatographic Conditions
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
5.2.3. Mass Spectrometric Detection
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
5.2.4. Method Validation
The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Conclusion
References
- 1. Antagonism by this compound of stress-induced changes in GABAA receptor function and corticotropin-releasing factor concentrations in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a novel psychoactive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on psychophysical performance and behavioural response in experimental models of stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Pivagabine's Effects on the Central Nervous System: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the central nervous system (CNS) effects of Pivagabine (N-pivaloyl-γ-aminobutyric acid), a derivative of gamma-aminobutyric acid (GABA). Initially conceptualized as a prodrug for GABA, subsequent research has revealed a more complex mechanism of action primarily involving the modulation of the corticotropin-releasing factor (CRF) system and its interplay with the GABAergic system, particularly under conditions of stress. This document synthesizes findings from preclinical and clinical studies to elucidate this compound's neuromodulatory activities.
Mechanism of Action
This compound is a hydrophobic 4-aminobutyric acid derivative that readily penetrates the blood-brain barrier.[1] Its primary mechanism of action is now understood to be the modulation of the CRF system, rather than direct agonism at GABA receptors.[2] this compound has been shown to antagonize stress-induced alterations in both GABA-A receptor function and CRF concentrations in the brain.[1][3] This suggests that this compound's therapeutic effects, particularly its anxiolytic and antidepressant properties, are mediated by its ability to buffer the neuroendocrine stress response.
Under basal conditions, this compound has been observed to reduce CRF concentrations in the hypothalamus.[3] However, its most pronounced effects are seen in preventing the stress-induced increase of CRF in the cerebral cortex and the decrease in the hypothalamus. This dual action suggests a stabilizing effect on the hypothalamic-pituitary-adrenal (HPA) axis. Furthermore, this compound has been shown to increase the abundance of CRF mRNA in both the hypothalamus and cerebral cortex, which may be a compensatory mechanism to counteract the stress-induced depletion of CRF.
Preclinical Data: Quantitative Effects on CNS Parameters
Preclinical studies in rodent models have provided significant quantitative data on this compound's effects on key CNS biomarkers, particularly in the context of stress.
| Parameter | Brain Region | Experimental Condition | Dosage | Effect | Reference |
| CRF Concentration | Hypothalamus | Foot-shock stress | 200 mg/kg i.p. | Prevents 74% decrease | |
| CRF Concentration | Cerebral Cortex | Foot-shock stress | 200 mg/kg i.p. | Prevents 125% increase | |
| CRF Concentration | Hypothalamus | No stress | 200 mg/kg i.p. | 52% reduction | |
| CRF mRNA Abundance | Hypothalamus | No stress | 300 mg/kg i.p. | 108% increase | |
| CRF mRNA Abundance | Cerebral Cortex | No stress | 300 mg/kg i.p. | 49% increase | |
| [³⁵S]TBPS Binding* | Cerebral Cortex | Foot-shock stress | 100-200 mg/kg i.p. | Dose-dependent inhibition of increase |
*t-[³⁵S]butylbicyclophosphorothionate ([³⁵S]TBPS) binding is an indicator of GABA-A receptor function.
Clinical Data: Efficacy in Mood and Stress-Related Disorders
Clinical investigations have explored this compound's efficacy in treating mood and adjustment disorders, as well as its effects on the neuroendocrine response to psychological stress in healthy individuals.
| Study Population | Indication | Dosage | Duration | Key Findings | Reference |
| 22 young patients | Dysthymic disorders | 1800 mg/day (oral) | 30 days | 50-80% improvement in HDRS, HARS, and SAS scores | |
| 38 older patients | Adjustment disorders | 1800 mg/day (oral) | 30 days | 50-80% improvement in HDRS, HARS, and SAS scores | |
| 20 healthy male subjects | Psychological stress | 900 mg, twice a day | 7 days | Significantly blunted ACTH, Cortisol, Norepinephrine, and Epinephrine responses to stress |
Experimental Protocols
Preclinical Stress Model and Biomarker Analysis
Objective: To investigate the effect of this compound on stress-induced changes in GABA-A receptor function and CRF concentrations in the rat brain.
Animals: Male rats.
Drug Administration: this compound (100-200 mg/kg) or vehicle was administered intraperitoneally (i.p.) twice a day for 4 days and 1 hour before sacrifice on the 5th day.
Stress Induction: Foot-shock stress was delivered to the animals immediately before sacrifice.
Biochemical Analysis:
-
CRF Concentration: Brains were dissected to isolate the hypothalamus and cerebral cortex. CRF concentrations were measured by radioimmunoassay (RIA).
-
GABA-A Receptor Function: The binding of t-[³⁵S]butylbicyclophosphorothionate ([³⁵S]TBPS) to unwashed membrane preparations from the cerebral cortex was measured as an indicator of GABA-A receptor channel activity.
mRNA Analysis:
-
CRF mRNA Abundance: Following a 4-day treatment regimen with this compound (100-300 mg/kg, i.p.), total RNA was extracted from the hypothalamus and cerebral cortex. The abundance of CRF mRNA was quantified using a solution hybridization-RNase protection assay.
Clinical Trial in Mood and Adjustment Disorders
Objective: To evaluate the efficacy and tolerability of this compound in patients with dysthymic disorders and adjustment disorders.
Study Design: Open-label clinical trial.
Participants: 22 young patients with dysthymic disorders and 38 older patients with adjustment disorders.
Intervention: Oral administration of 1800 mg of this compound daily for 30 days.
Efficacy Assessments:
-
Hamilton Rating Scale for Depression (HDRS)
-
Hamilton Rating Scale for Anxiety (HARS)
-
Self-rating Anxiety Scale (SAS)
Outcome Measures: Percentage improvement in the scores of the aforementioned rating scales from baseline to the end of the 30-day treatment period.
Experimental Psychological Stress in Healthy Volunteers
Objective: To assess the effect of this compound on the neuroendocrine response to a psychosocial stressor in healthy male subjects.
Study Design: Double-blind, placebo-controlled trial.
Participants: 20 healthy male subjects.
Procedure:
-
Session 1 (Day 1): Baseline neuroendocrine levels were measured. Participants were then exposed to a psychosocial stressor (Stroop color-word interference task, public speaking, and mental arithmetic). Neuroendocrine levels were measured again immediately after the stressor.
-
Treatment Period (7 days): Participants were randomly assigned to receive either this compound (900 mg, twice a day) or a placebo.
-
Session 2 (Day 8): The same stress protocol as Day 1 was repeated, with neuroendocrine measurements taken before and after the stressor.
Neuroendocrine Measures: Plasma concentrations of norepinephrine (NE), epinephrine (EPI), adrenocorticotropic hormone (ACTH), and cortisol (CORT) were measured.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound in Stress Response
References
The Anxiolytic Potential of Pivagabine: A Technical Overview
Foreword: This document provides a detailed technical guide on the history and pharmacological profile of Pivagabine, a compound investigated for its anxiolytic properties. It is intended for researchers, scientists, and professionals in the field of drug development. The information compiled herein is based on available scientific literature and aims to present a comprehensive overview of the preclinical and clinical research conducted on this compound.
Introduction and Developmental History
This compound, also known as N-pivaloyl-γ-aminobutyric acid, is a psychoactive compound that was introduced in Italy in 1997 under the brand name Tonerg for the treatment of depressive and maladaptive syndromes.[1] It was also investigated for its anxiolytic (anti-anxiety) effects. Initially, it was hypothesized that this compound would act as a prodrug for gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, due to its structural similarity. However, subsequent research suggested a more complex mechanism of action.[1] Despite its initial introduction, this compound was later discontinued in Italy.[1]
Completed Phase 1 clinical trials have investigated this compound for the treatment of anxiety and stress.
Mechanism of Action
Contrary to early belief, this compound's anxiolytic and antidepressant effects are not primarily mediated by its conversion to GABA. Instead, the current understanding is that this compound modulates the brain's stress response system, primarily through its interaction with the corticotropin-releasing factor (CRF) system.[1]
Stress triggers the release of CRF in the hypothalamus and other brain regions, initiating a cascade of physiological and behavioral responses associated with anxiety. Preclinical studies have demonstrated that this compound can counteract the effects of stress by modulating CRF concentrations in key brain areas. Specifically, it has been shown to prevent stress-induced increases in CRF in the cerebral cortex and decreases in the hypothalamus.[2] Furthermore, this compound has been observed to antagonize the effects of stress on the function of the GABAA receptor complex, a key target for many anxiolytic drugs.
The following diagram illustrates the proposed signaling pathway through which this compound exerts its anxiolytic effects.
Preclinical Research
A number of preclinical studies in animal models have been conducted to evaluate the anxiolytic potential of this compound. These studies have utilized various behavioral and biochemical paradigms to assess the drug's effects on anxiety-like behaviors and stress-related neurochemistry.
Behavioral Studies in Rodent Models
This compound has been shown to induce significant improvements in stress-related behavioral tests in rats, reducing anxiety-producing reactions in various experimental settings. In conditioning tests, lower dosages (10 and 50 mg/kg) of this compound were found to improve the learning of conditioned responses, while higher dosages (100 and 200 mg/kg) had the opposite effect.
The following table summarizes the quantitative findings from a key preclinical study.
| Experimental Model | This compound Dose (mg/kg, i.p.) | Observed Effect |
| Foot-shock induced stress | 100-200 | Dose-dependent inhibition of the increase in [35S]TBPS binding in the cerebral cortex. |
| Foot-shock induced stress | Not specified | Prevented a 74% decrease in hypothalamic CRF concentration. |
| Foot-shock induced stress | Not specified | Prevented a 125% increase in cerebral cortex CRF concentration. |
| Basal conditions (no stress) | Not specified | Reduced hypothalamic CRF concentration by 52%. |
Experimental Protocols
This protocol is a generalized procedure for inducing a state of anxiety in rodents to test the efficacy of anxiolytic compounds.
-
Animals: Male Sprague-Dawley rats are individually housed with ad libitum access to food and water on a 12-hour light/dark cycle.
-
Apparatus: A foot-shock chamber consisting of a Plexiglas box with a grid floor capable of delivering an electric current.
-
Procedure:
-
Rats are habituated to the experimental room for at least one hour before the procedure.
-
Each rat is placed in the foot-shock chamber.
-
A series of inescapable foot shocks (e.g., 0.5 mA, 2 seconds duration, with a variable inter-shock interval averaging 60 seconds) is delivered for a total period of 20 minutes.
-
Control animals are placed in the chamber for the same duration without receiving shocks.
-
Immediately following the stress procedure, animals are sacrificed for neurochemical analysis or subjected to behavioral testing.
-
-
Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at specified doses (e.g., 100-200 mg/kg) at a predetermined time before the stress procedure.
This protocol describes a standard method for measuring the binding of [35S]TBPS to the GABAA receptor ionophore, which is sensitive to stress and anxiolytic drugs.
-
Tissue Preparation:
-
Rat cerebral cortices are rapidly dissected and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged, and the resulting pellet is washed multiple times by resuspension and centrifugation to remove endogenous GABA.
-
The final pellet is resuspended in the assay buffer.
-
-
Binding Assay:
-
Aliquots of the membrane preparation are incubated with a specific concentration of [35S]TBPS (e.g., 2 nM) in the assay buffer.
-
Non-specific binding is determined in the presence of a high concentration of a competing ligand (e.g., 2 µM unlabeled TBPS).
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration (e.g., 90 minutes) to reach equilibrium.
-
-
Data Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The diagram below outlines a typical workflow for a preclinical anxiolytic drug screening study.
Clinical Research
Clinical investigations into the efficacy of this compound for anxiety-related conditions have been limited, with the most prominent published study being an open-label trial in patients with dysthymic and adjustment disorders.
Clinical Trial in Dysthymic and Adjustment Disorders
An open clinical trial involving 22 young patients with dysthymic disorders and 38 older patients with adjustment disorders reported significant improvements in psychic state following treatment with this compound. The treatment consisted of an oral dose of 1800 mg of this compound daily for 30 days. The study reported good tolerance and a lack of serious side effects.
The following table summarizes the key aspects of this clinical trial.
| Parameter | Details |
| Study Design | Open clinical trial |
| Patient Population | 22 young patients with dysthymic disorders, 38 older patients with adjustment disorders |
| Treatment | 1800 mg/day this compound (oral) |
| Duration | 30 days |
| Outcome Measures | Hamilton Rating Scale for Depression (HDRS), Hamilton Rating Scale for Anxiety (HARS), Self-rating Anxiety Scale (SAS) |
| Reported Efficacy | Significant improvement in psychic state, with variations from 50% to 80% in the criteria of the rating scales. |
Assessment Methodology: The Hamilton Anxiety Rating Scale (HARS)
The Hamilton Anxiety Rating Scale (HAM-A or HARS) is a clinician-rated scale used to assess the severity of anxiety. It consists of 14 items, each rated on a 5-point scale from 0 (not present) to 4 (severe). The total score ranges from 0 to 56.
-
Scoring Interpretation:
-
≤17: Mild anxiety
-
18-24: Mild to moderate anxiety
-
25-30: Moderate to severe anxiety
-
>30: Severe anxiety
-
Each item on the scale addresses different aspects of anxiety, including anxious mood, tension, fears, insomnia, and somatic symptoms.
Conclusion
This compound is a compound with a unique mechanism of action that distinguishes it from traditional anxiolytics that primarily target GABAergic or serotonergic systems. Its modulation of the corticotropin-releasing factor system presents a novel approach to the treatment of anxiety and stress-related disorders. While early preclinical and clinical findings were promising, the discontinuation of the drug in Italy has left its full therapeutic potential unexplored. Further research, including well-controlled, double-blind clinical trials, would be necessary to definitively establish the efficacy and safety of this compound as an anxiolytic agent. The data and protocols summarized in this document provide a foundation for understanding the historical context and scientific basis of this compound's development.
References
Pivagabine's Role in the Modulation of Neurosteroids: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pivagabine (N-pivaloyl-γ-aminobutyric acid) is a neuromodulatory agent with demonstrated efficacy in ameliorating stress-related behavioral deficits.[1][2] While its chemical structure as a hydrophobic derivative of 4-aminobutyric acid (GABA) initially suggested a direct GABAergic mechanism, extensive research has elucidated a more complex mode of action centered on the corticotropin-releasing factor (CRF) system and the function of the GABA-A receptor complex.[3][4] This technical guide synthesizes the current understanding of this compound's pharmacological profile. It directly addresses the prevailing question of its role in neurosteroid modulation, concluding that current evidence does not support a direct modulatory effect on neurosteroid concentrations. Instead, this compound's potent anti-stress effects are attributed to its ability to counteract stress-induced alterations in GABA-A receptor function and central CRF systems.[3]
This compound and Neurosteroid Modulation: An Examination of the Evidence
The investigation into this compound's interaction with neurosteroid signaling has been a critical aspect of its preclinical evaluation. Neurosteroids, such as allopregnanolone, are potent allosteric modulators of the GABA-A receptor and play a significant role in the physiological response to stress. However, research indicates that this compound does not exert its anti-stress effects by directly altering the levels of these neuroactive steroids.
A key study investigating the effects of subchronic this compound treatment in a foot-shock stress model in rats found that while the drug effectively antagonized stress-induced changes in GABA-A receptor function and CRF concentrations, it did not prevent the stress-induced increases in brain or plasma neurosteroid concentrations. This pivotal finding suggests that this compound's mechanism of action is independent of a direct influence on the synthesis or metabolism of neurosteroids.
While one abstract broadly mentions a "modulatory effect on some biochemical parameters involved in stress conditions (corticotropin releasing factor, neurosteroids)," the bulk of detailed experimental evidence points towards an indirect relationship. The primary actions of this compound on the CRF and GABAergic systems likely create a neurochemical environment where the downstream effects of stress, including neurosteroid fluctuations, may have a reduced impact on neuronal excitability.
Primary Mechanism of Action: The CRF and GABA-A Receptor Systems
This compound's therapeutic potential appears to be rooted in its ability to buffer the central nervous system against the detrimental effects of stress. This is achieved through a dual action on the CRF system and the GABA-A receptor complex.
Antagonism of Stress-Induced Corticotropin-Releasing Factor (CRF) Dysregulation
Stress significantly alters the concentration of CRF in different brain regions. In response to foot-shock stress, for instance, rats exhibit a marked decrease in hypothalamic CRF and a substantial increase in cortical CRF. This compound has been shown to prevent these stress-induced changes, thereby stabilizing CRF levels in these key brain areas. Interestingly, in the absence of stress, this compound has been observed to reduce hypothalamic CRF concentration, suggesting a baseline modulatory effect on this pathway.
Modulation of GABA-A Receptor Function
Acute stress is known to alter the function of the GABA-A receptor, a key inhibitory neurotransmitter receptor in the brain. This is often measured by changes in the binding of ligands such as t-[35S]butylbicyclophosphorothionate ([35S]TBPS) to the receptor complex. Subchronic treatment with this compound dose-dependently inhibits the foot shock-induced increase in [35S]TBPS binding in the cerebral cortex. This suggests that this compound counteracts the stress-induced allosteric modulation of the GABA-A receptor, maintaining its inhibitory function.
Quantitative Data on this compound's Pharmacological Effects
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: Effect of this compound on Corticotropin-Releasing Factor (CRF) Concentrations in Response to Foot-Shock Stress in Rats
| Brain Region | Stress Condition | This compound Treatment (200 mg/kg) | Effect on CRF Concentration |
| Hypothalamus | Foot-Shock Stress | No | ↓ 74% |
| Hypothalamus | Foot-Shock Stress | Yes | Prevents decrease |
| Hypothalamus | No Stress | Yes | ↓ 52% |
| Cerebral Cortex | Foot-Shock Stress | No | ↑ 125% |
| Cerebral Cortex | Foot-Shock Stress | Yes | Prevents increase |
| Cerebral Cortex | No Stress | Yes | No effect |
| Data sourced from Serra M, et al. (1999). |
Table 2: Effect of this compound on [35S]TBPS Binding to Cerebral Cortical Membranes in Response to Foot-Shock Stress in Rats
| This compound Dose (mg/kg, i.p.) | Stress Condition | Effect on [35S]TBPS Binding |
| 100-200 | Foot-Shock Stress | Dose-dependent inhibition of stress-induced increase |
| 100-200 | No Stress | No effect |
| Data sourced from Serra M, et al. (1999). |
Table 3: Effect of this compound on Neuroendocrine Response to Psychosocial Stress in Humans
| Parameter | This compound Treatment (900 mg, twice daily) | Effect on Stress Response |
| ACTH | Yes | Significantly blunted |
| Cortisol | Yes | Significantly blunted |
| Norepinephrine | Yes | Significantly blunted |
| Epinephrine | Yes | Significantly blunted |
| Data sourced from Gerra G, et al. (2001). |
Experimental Protocols
Animal Model of Stress and Drug Administration
-
Subjects: Male Wistar rats.
-
Stress Induction: Foot-shock stress administered via a grid floor in a shocking chamber.
-
Drug Administration: this compound administered intraperitoneally (i.p.) at doses ranging from 100-200 mg/kg. For subchronic studies, this compound was administered twice daily for four days, with the final dose given one hour before the stress procedure on the fifth day.
Measurement of CRF Concentrations
-
Tissue Preparation: Following decapitation, the hypothalamus and cerebral cortex are dissected and homogenized in 0.1 N HCl.
-
Assay: CRF concentrations are determined by radioimmunoassay (RIA) using a commercially available kit.
[35S]TBPS Binding Assay
-
Membrane Preparation: Cerebral cortical tissue is homogenized in sucrose buffer and centrifuged. The resulting pellet is washed multiple times to prepare unwashed membranes.
-
Binding Assay: Aliquots of the membrane suspension are incubated with [35S]TBPS in the presence or absence of competing ligands. The reaction is terminated by filtration, and the radioactivity retained on the filters is measured by liquid scintillation counting.
Human Psychosocial Stress Model
-
Subjects: Healthy male volunteers.
-
Stress Induction: Subjects are exposed to a psychosocial stressor consisting of the Stroop color-word interference task, public speaking, and mental arithmetic performed in front of an audience.
-
Drug Administration: this compound (900 mg) or placebo is administered twice daily for seven days in a double-blind design.
-
Hormone Measurement: Plasma concentrations of ACTH, cortisol, norepinephrine, and epinephrine are measured immediately before and 30 minutes after the stressor.
Visualizing this compound's Mechanism of Action
The following diagrams illustrate the key pathways and experimental workflows related to this compound's action.
Caption: this compound's effect on stress-induced CRF changes.
References
- 1. This compound: a novel psychoactive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurosteroid modulation of synaptic and extrasynaptic GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site-specific effects of neurosteroids on GABAA receptor activation and desensitization | eLife [elifesciences.org]
- 4. Mechanisms of neurosteroid interactions with GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
Pivagabine: A Technical Overview of its Molecular Properties and a Hypothetical Examination of its Crystal Structure
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the known molecular properties of Pivagabine. Despite a comprehensive search of scientific literature and crystallographic databases, no experimental data on the crystal structure of this compound is publicly available. Therefore, this document also presents a generalized, hypothetical workflow for the determination of its crystal structure using single-crystal X-ray diffraction, a standard method for small molecules.
Molecular Properties of this compound
This compound, also known as N-pivaloyl-γ-aminobutyric acid (GABA), is recognized as an antidepressant and anxiolytic agent.[1] Its therapeutic effects are believed to be mediated through the modulation of the corticotropin-releasing factor (CRF).[1] The following tables summarize its key molecular and physical identifiers.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C9H17NO3 | [2][3] |
| Molecular Weight | 187.24 g/mol | [2] |
| IUPAC Name | 4-(2,2-dimethylpropanoylamino)butanoic acid | |
| CAS Number | 69542-93-4 | |
| Canonical SMILES | CC(C)(C)C(=O)NCCCC(=O)O | |
| Appearance | White to off-white solid | |
| Stereochemistry | Achiral |
Table 2: Pharmacokinetic and Pharmacological Data
| Property | Value/Description | Source(s) |
| Mechanism of Action | Modulation of corticotropin-releasing factor (CRF) | |
| Therapeutic Class | Antidepressant, Anxiolytic | |
| Biological Half-life | 6.4 hours | |
| Administration Route | Oral |
Hypothetical Crystal Structure Determination: A Generalized Protocol
The determination of the precise three-dimensional arrangement of atoms within a crystalline solid, such as this compound, is achieved through X-ray crystallography. This technique relies on the diffraction of X-rays by the electron clouds of the atoms in the crystal lattice.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization : The initial and often most challenging step is to grow high-quality single crystals of this compound. This can be achieved through various methods, including slow evaporation of a saturated solution, vapor diffusion (hanging or sitting drop), or cooling crystallization. A suitable solvent or a mixture of solvents in which this compound has moderate solubility would be required. The goal is to obtain crystals that are well-formed, of sufficient size (typically >0.1 mm in all dimensions), and free from significant defects.
-
Crystal Mounting and Data Collection : A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed within a diffractometer, where it is exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector. Each diffraction spot's intensity and position are recorded.
-
Data Processing : The collected diffraction data are processed to determine the unit cell parameters and the space group of the crystal. The intensities of the diffraction spots are integrated and corrected for various experimental factors to produce a unique reflection file.
-
Structure Solution and Refinement : The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays cannot be directly measured. For a small molecule like this compound, direct methods are typically employed to solve the phase problem and generate an initial electron density map. This map is then interpreted to build an initial atomic model of the molecule. The model is subsequently refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.
Visualizations
The following diagrams illustrate the generalized workflow for crystal structure determination and the molecular structure of this compound.
References
In Vitro Binding Profile of Pivagabine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pivagabine, also known as N-pivaloyl-γ-aminobutyric acid, is a hydrophobic derivative of gamma-aminobutyric acid (GABA) with recognized neuromodulatory, antidepressant, and anxiolytic properties. Initially conceptualized as a potential prodrug for GABA, further research has revealed a more nuanced mechanism of action. This technical guide provides a comprehensive overview of the in vitro binding profile of this compound, with a focus on its interaction with the GABAergic system and its role in modulating the stress response. The information presented herein is intended to support further research and drug development efforts centered on this unique psychoactive compound.
Data Presentation: In Vitro Binding and Functional Modulation
Direct competitive binding affinity data for this compound across a broad spectrum of receptors and transporters are not extensively reported in publicly available literature. The primary mechanism appears to be an indirect modulation of the GABA-A receptor complex, particularly under conditions of stress, rather than direct competition with orthosteric or allosteric ligands in a resting state. The available data on the functional modulation of this compound is summarized below.
| Target/Assay | Ligand | Tissue/Preparation | Conditions | Key Findings | Reference |
| GABA-A Receptor Complex (Picrotoxin Site) | t-[³⁵S]butylbicyclophosphorothionate ([³⁵S]TBPS) | Rat cerebral cortex membranes | No Stress | This compound treatment alone had no effect on [³⁵S]TBPS binding. | |
| GABA-A Receptor Complex (Picrotoxin Site) | t-[³⁵S]butylbicyclophosphorothionate ([³⁵S]TBPS) | Rat cerebral cortex membranes | Foot-shock Stress | Subchronic this compound treatment (100-200 mg/kg, i.p.) dose-dependently inhibited the stress-induced increase in [³⁵S]TBPS binding. | |
| Corticotropin-Releasing Factor (CRF) System | - | Rat hypothalamus and cerebral cortex | No Stress | This compound treatment alone reduced hypothalamic CRF concentration by 52% but had no effect in the cortex. | |
| Corticotropin-Releasing Factor (CRF) System | - | Rat hypothalamus and cerebral cortex | Foot-shock Stress | This compound prevented the stress-induced decrease in hypothalamic CRF and the increase in cortical CRF concentrations. |
Experimental Protocols
The key in vitro experiment elucidating this compound's modulatory effect on the GABA-A receptor is the radioligand binding assay using [³⁵S]TBPS in brain membranes from stressed animals.
[³⁵S]TBPS Binding Assay for GABA-A Receptor Modulation
1. Objective: To determine the effect of this compound on the binding of [³⁵S]TBPS to the picrotoxin site of the GABA-A receptor in brain tissue from control and stressed animals.
2. Materials:
-
Radioligand: t-[³⁵S]butylbicyclophosphorothionate ([³⁵S]TBPS)
-
Tissue: Cerebral cortex from male rats
-
Buffers and Reagents:
-
Tris-HCl buffer
-
Polyethylenimine (PEI)
-
Scintillation cocktail
-
-
Equipment:
-
Homogenizer
-
Centrifuge
-
Incubation bath
-
Filter manifold
-
Glass fiber filters
-
Scintillation counter
-
3. Membrane Preparation:
-
Rat cerebral cortices are homogenized in ice-cold Tris-HCl buffer.
-
The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the crude membrane fraction.
-
The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation to remove endogenous substances.
-
The final pellet is resuspended in the assay buffer to a specific protein concentration.
4. Binding Assay Protocol:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of [³⁵S]TBPS.
-
For the determination of non-specific binding, a parallel set of tubes is incubated in the presence of a high concentration of an unlabeled ligand that binds to the picrotoxin site (e.g., picrotoxin).
-
To test the effect of this compound, various concentrations of the compound are added to the incubation mixture. In the pivotal studies, animals were pre-treated with this compound prior to tissue collection.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.
-
The binding reaction is terminated by rapid filtration through glass fiber filters (pre-soaked in PEI to reduce non-specific binding) using a vacuum filter manifold.
-
The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.
-
The radioactivity trapped on the filters is quantified by liquid scintillation counting.
5. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The results are typically expressed as a percentage of the control (stressed animals without this compound treatment) and analyzed for statistical significance.
Mandatory Visualizations
Proposed Signaling Pathway of this compound in Stress Modulation
Caption: Proposed mechanism of this compound in modulating the neurobiological response to stress.
Experimental Workflow for [³⁵S]TBPS Binding Assay
Caption: Workflow for the [³⁵S]TBPS radioligand binding assay.
Conclusion
The in vitro profile of this compound suggests a novel mechanism of action that deviates from classical GABAergic agents. Rather than direct receptor agonism or antagonism in a basal state, this compound appears to function as a stress-response modulator, normalizing pathological changes in the GABA-A receptor system and CRF concentrations induced by stress. This unique profile may explain its therapeutic benefits in managing conditions characterized by psychological distress. The lack of broad, quantitative binding data highlights an opportunity for further research to fully characterize the molecular targets of this compound and to explore its potential for the development of a new class of therapeutics for stress-related disorders.
The Impact of Pivagabine on GABAergic Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pivagabine (N-pivaloyl-γ-aminobutyric acid) is a psychoactive compound, initially conceptualized as a prodrug of γ-aminobutyric acid (GABA), that has demonstrated efficacy in treating mood and stress-related disorders.[1][2][3] Subsequent research has indicated that its primary mechanism of action is not direct interaction with GABA receptors, but rather a modulation of the corticotropin-releasing factor (CRF) system, which in turn influences GABAergic neurotransmission, particularly under conditions of stress.[4][5] This technical guide provides a comprehensive overview of the current understanding of this compound's effects, presenting available quantitative data, outlining relevant experimental protocols, and visualizing the proposed pathways and methodologies.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in regulating neuronal excitability. The GABAergic system is a key target for therapeutic intervention in a range of neurological and psychiatric disorders, including anxiety, epilepsy, and mood disorders. This compound, a hydrophobic derivative of GABA, was developed with the aim of enhancing GABAergic inhibition. While it has shown clinical utility, its impact on GABAergic neurotransmission appears to be indirect, mediated through the stress-response axis. This document synthesizes the preclinical and clinical findings related to this compound, with a focus on its interaction with the GABAergic and CRF systems.
Quantitative Data
The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound.
Table 1: Preclinical Effects of this compound on the Corticotropin-Releasing Factor (CRF) System in Rats
| Parameter | Brain Region | Treatment | Effect | Reference |
| CRF Concentration | Hypothalamus | This compound (200 mg/kg, i.p.) | ↓ 52% | |
| CRF mRNA | Hypothalamus | This compound (300 mg/kg, i.p.) | ↑ 108% | |
| CRF mRNA | Cerebral Cortex | This compound (300 mg/kg, i.p.) | ↑ 49% | |
| [³⁵S]TBPS Binding (Stress-Induced) | Cerebral Cortex | This compound (100-200 mg/kg, i.p.) | Dose-dependent inhibition |
Table 2: Clinical Efficacy of this compound in Mood and Stress-Related Disorders
| Indication | Treatment | Outcome Measure | Improvement | Reference |
| Dysthymic and Adjustment Disorders | 1800 mg/day for 30 days | HDRS, HARS, SAS | 50 - 80% | |
| Neurasthenia | 1800 mg/day for 4 weeks | CGI Improvement Scale | Significantly superior to placebo |
HDRS: Hamilton Rating Scale for Depression; HARS: Hamilton Rating Scale for Anxiety; SAS: Self-rating Anxiety Scale; CGI: Clinical Global Impression.
Mechanism of Action: An Indirect Effect on GABAergic Neurotransmission
This compound's therapeutic effects are primarily attributed to its modulation of the CRF system, which is hyperactive under chronic stress and in mood disorders. By mitigating the effects of stress on the brain, this compound indirectly normalizes GABA-A receptor function.
Proposed Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound. Under stress, elevated CRF levels can alter GABA-A receptor function, reducing inhibitory neurotransmission. This compound is thought to counteract these effects by reducing CRF release and preventing the stress-induced changes in GABA-A receptor conformation.
References
- 1. Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonism by this compound of stress-induced changes in GABAA receptor function and corticotropin-releasing factor concentrations in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The gamma-aminobutyric acid (GABA) uptake inhibitor, tiagabine, increases extracellular brain levels of GABA in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticonvulsant activity of N-phthaloyl GABA--a new GABA derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a novel psychoactive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Pivagabine in Depressive Disorders: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pivagabine, a derivative of gamma-aminobutyric acid (GABA), has been investigated for its potential therapeutic effects in stress-related disorders, including depression. Preclinical studies in rodent models have demonstrated its ability to mitigate the behavioral and neurochemical consequences of stress. The primary mechanism of action appears to involve the modulation of the corticotropin-releasing factor (CRF) system and the function of the GABA-A receptor complex. This document provides a comprehensive overview of the available preclinical data on this compound, focusing on its efficacy in animal models relevant to depression, its underlying mechanisms of action, and detailed experimental methodologies.
Mechanism of Action
This compound's antidepressant and anxiolytic effects are believed to be mediated primarily through its interaction with the central stress response systems. Unlike typical GABAergic agents, its action is not direct agonism but rather a modulation of stress-induced neurochemical changes.
-
Modulation of Corticotropin-Releasing Factor (CRF): Stress is known to induce a cascade of neuroendocrine events starting with the release of CRF from the hypothalamus. This compound has been shown to counteract the effects of stress on CRF levels in key brain regions. In preclinical models, foot-shock stress was shown to decrease hypothalamic CRF concentrations by 74% and increase cortical CRF concentrations by 125%.[1] this compound treatment prevented these stress-induced alterations.[1] Furthermore, administered alone, this compound reduced basal hypothalamic CRF concentrations by 52%, suggesting a direct inhibitory effect on CRF pathways.[1]
-
Regulation of CRF mRNA Expression: Chronic administration of this compound has been demonstrated to influence the genetic expression of CRF. A four-day treatment regimen with this compound (300 mg/kg, i.p.) resulted in a 108% increase in CRF mRNA in the hypothalamus and a 49% increase in the cerebral cortex of rats.[2] This suggests a potential adaptive mechanism to chronic modulation of the CRF system.
-
Interaction with the GABA-A Receptor Complex: this compound has been shown to antagonize stress-induced changes in the function of the GABA-A receptor complex.[1] Subchronic treatment with this compound (100-200 mg/kg, i.p.) dose-dependently inhibited the foot shock-induced increase in the binding of t-[35S]butylbicyclophosphorothionate ([35S]TBPS) to cortical membranes, a marker of GABA-A receptor channel activity. This suggests that this compound may normalize the function of the GABAergic system under conditions of stress.
Preclinical Efficacy Data
This compound has been evaluated in a variety of animal models designed to assess antidepressant and anxiolytic properties. While much of the publicly available data is qualitative, it consistently points towards a beneficial effect of the compound in mitigating stress-related behaviors.
Behavioral Stress and Anxiety Models
This compound has demonstrated efficacy in several behavioral paradigms that are sensitive to antidepressant and anxiolytic drugs.
Table 1: Summary of this compound's Effects in Behavioral Stress and Anxiety Models
| Experimental Model | Species | This compound Dose (mg/kg) | Outcome |
|---|---|---|---|
| Stress-Related Tests | Rats | Not Specified | Significant improvement in performance; reduction in anxiety-producing reactions. |
| Open Field Exploration | Rats | Not Specified | Part of a battery of tests showing improvement in stress-related behaviors. |
| Water Maze | Rats | Not Specified | Part of a battery of tests showing improvement in stress-related behaviors. |
Note: Specific quantitative data for these behavioral tests are not available in the reviewed literature.
Motor Performance and Conditioning
This compound has also been assessed for its effects on motor coordination and learning, which can be affected by depressive states and by centrally acting drugs.
Table 2: Summary of this compound's Effects on Motor Performance and Conditioning
| Experimental Model | Species | This compound Dose (mg/kg) | Outcome |
|---|---|---|---|
| Rota-rod Test | Young and Aged Rats | Not Specified | Marked improvement in motor performance. |
| Conditioning Tests | Rats | 10 and 50 | Improvement in learning of conditioned responses. |
| Conditioning Tests | Rats | 100 and 200 | Impairment in learning of conditioned responses. |
Note: Specific quantitative data for these behavioral tests are not available in the reviewed literature.
Neurochemical Effects
The neurochemical effects of this compound provide a quantitative measure of its engagement with central stress pathways.
Table 3: Quantitative Neurochemical Effects of this compound
| Parameter | Brain Region | Condition | This compound Dose (mg/kg) | Effect |
|---|---|---|---|---|
| CRF Concentration | Hypothalamus | Foot-shock stress | Not Specified | Prevented 74% decrease. |
| CRF Concentration | Cerebral Cortex | Foot-shock stress | Not Specified | Prevented 125% increase. |
| CRF Concentration | Hypothalamus | Basal | Not Specified | 52% reduction. |
| CRF mRNA Abundance | Hypothalamus | 4-day treatment | 300 | 108% increase. |
| CRF mRNA Abundance | Cerebral Cortex | 4-day treatment | 300 | 49% increase. |
| [35S]TBPS Binding | Cerebral Cortex | Foot-shock stress | 100-200 | Dose-dependent inhibition of increase. |
Experimental Protocols
Detailed experimental protocols for the studies cited are not fully available in the public domain. The following descriptions are based on standard methodologies for these behavioral and neurochemical assays.
Animal Models
-
Species: Male Sprague-Dawley or Wistar rats were commonly used in the preclinical studies of this compound.
-
Housing: Animals were typically group-housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Behavioral Assays
-
Open Field Test:
-
Apparatus: A square arena with high walls, often made of a non-reflective material.
-
Procedure: A single rat is placed in the center of the arena and allowed to explore freely for a defined period (e.g., 5-10 minutes). An overhead camera records the animal's activity.
-
Parameters Measured: Total distance traveled, time spent in the center versus the periphery of the arena, rearing frequency, and grooming behavior. Anxiolytic compounds typically increase the time spent in the center.
-
-
Water Maze Test:
-
Apparatus: A large circular pool filled with opaque water. A small escape platform is hidden just below the water's surface.
-
Procedure: Rats are trained over several days to find the hidden platform from different starting locations.
-
Parameters Measured: Latency to find the platform, swim path length, and time spent in the target quadrant during a probe trial (when the platform is removed). Antidepressant-like compounds can improve performance in this task, which is sensitive to stress-induced cognitive deficits.
-
-
Rota-rod Test:
-
Apparatus: A rotating rod that can be set at a constant or accelerating speed.
-
Procedure: Rats are placed on the rotating rod, and the latency to fall off is recorded.
-
Parameters Measured: The time the animal remains on the rod. This test assesses motor coordination and balance.
-
-
Conditioning Tests (Active and Passive Avoidance):
-
Apparatus: A shuttle box with two compartments separated by a door, with a grid floor capable of delivering a mild foot shock.
-
Procedure:
-
Active Avoidance: The animal learns to move to the other compartment upon a conditioned stimulus (e.g., a light or tone) to avoid an upcoming aversive stimulus (a mild foot shock).
-
Passive Avoidance: The animal learns to remain in a "safe" compartment to avoid receiving a shock in another compartment.
-
-
Parameters Measured: Number of successful avoidances (active) or latency to enter the "unsafe" compartment (passive).
-
Neurochemical Assays
-
CRF Concentration Measurement:
-
Procedure: Following behavioral testing or stress exposure, animals are euthanized, and brains are rapidly dissected to isolate specific regions (hypothalamus, cerebral cortex).
-
Assay: Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA) are typically used to quantify CRF protein levels in tissue homogenates.
-
-
CRF mRNA Measurement:
-
Procedure: Brain tissue is collected as described above.
-
Assay: Quantitative real-time polymerase chain reaction (qRT-PCR) or in situ hybridization is used to measure the abundance of CRF mRNA.
-
-
[35S]TBPS Binding Assay:
-
Procedure: Brain tissue (e.g., cerebral cortex) is homogenized, and membranes are prepared by centrifugation.
-
Assay: Membranes are incubated with [35S]TBPS, a radioligand that binds to the picrotoxin site of the GABA-A receptor channel. The amount of bound radioactivity is measured to determine the density of this binding site, which is an indicator of GABA-A receptor channel conformation and activity.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for its preclinical evaluation.
Caption: Proposed mechanism of action of this compound in modulating the stress response.
Caption: General experimental workflow for the preclinical evaluation of this compound.
Conclusion
The available preclinical evidence suggests that this compound possesses antidepressant-like and anxiolytic properties, which are likely mediated by its ability to modulate the CRF system and GABA-A receptor function in response to stress. While the qualitative findings are promising, a more detailed quantitative analysis from the primary literature would be necessary to fully assess its preclinical efficacy. The experimental protocols outlined in this whitepaper provide a framework for the continued investigation of this compound and other novel compounds for the treatment of depression and other stress-related disorders. Further research focusing on obtaining dose-response curves and detailed behavioral readouts is warranted to strengthen the preclinical data package for this compound.
References
Methodological & Application
Application Notes and Protocols for Pivagabine in Rat Models of Stress
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for utilizing pivagabine in rat models of stress. The information is compiled from preclinical studies to guide researchers in designing and executing studies to evaluate the anti-stress and neuroprotective effects of this compound.
Quantitative Data Summary
This compound has been evaluated at various dosages and administration routes across different stress paradigms in rats. The following table summarizes the key quantitative data from published studies.
| Stress Model | Rat Strain | This compound Dosage | Administration Route | Key Findings | Reference |
| Foot Shock Stress | Male Rats | 100-200 mg/kg | Intraperitoneal (i.p.) | Dose-dependently inhibited stress-induced changes in GABAA receptor function and CRF concentrations.[1] | [1] |
| Various Stress Models (Open field, water maze, psychic conflict) | Not Specified | 10 and 50 mg/kg | Not Specified | Improved learning of conditioned responses.[2] | [2] |
| 100 and 200 mg/kg | Not Specified | Impaired learning of conditioned responses.[2] | |||
| Immobilization and Cold Stress | Wistar Rats | 200 mg/kg | Oral | Significantly reduced the number and extension of gastric ulcerative and hemorrhagic lesions. |
Experimental Protocols
Detailed methodologies for key experimental procedures are outlined below. These protocols are based on established methods and findings from studies involving this compound and various stress models.
This compound Administration Protocols
2.1.1. Intraperitoneal (i.p.) Administration
This method is suitable for achieving rapid systemic exposure to this compound.
-
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl) or other appropriate vehicle
-
Vortex mixer
-
Syringes (1 mL) with 25-27 gauge needles
-
Animal scale
-
-
Procedure:
-
Preparation of this compound Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve this compound in a sterile vehicle to the desired concentration (e.g., 10 mg/mL, 20 mg/mL). Ensure the solution is homogenous, using a vortex mixer if necessary. The final injection volume should be appropriate for the rat's weight (typically 1-2 mL/kg).
-
-
Animal Handling and Injection:
-
Weigh the rat to determine the precise volume of this compound solution to be administered.
-
Gently restrain the rat.
-
Lift the rat's hindquarters to a slight head-down tilt. This allows the abdominal organs to move cranially, reducing the risk of puncturing them.
-
Insert the needle into the lower right or left quadrant of the abdomen at a 15-30 degree angle. Aspirate to ensure no bodily fluids are drawn, which would indicate incorrect placement in the bladder or intestines.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any adverse reactions.
-
-
2.1.2. Oral Gavage Administration
This method mimics the clinical route of administration for many drugs and is suitable for sub-chronic or chronic studies.
-
Materials:
-
This compound
-
Distilled water or other appropriate vehicle
-
Vortex mixer
-
Flexible or rigid gavage needle (appropriate size for rats)
-
Syringe (1-5 mL)
-
Animal scale
-
-
Procedure:
-
Preparation of this compound Suspension/Solution:
-
Weigh the required amount of this compound.
-
Suspend or dissolve this compound in the vehicle to the desired concentration. The volume for oral gavage should ideally not exceed 5 mL/kg.
-
-
Animal Handling and Gavage:
-
Weigh the rat to calculate the correct volume.
-
Firmly but gently restrain the rat.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.
-
Gently insert the gavage needle into the rat's mouth, passing it over the tongue towards the esophagus.
-
Advance the needle smoothly to the pre-measured mark. If resistance is met, withdraw and reposition. Do not force the needle, as this can cause esophageal or tracheal injury.
-
Once the needle is in the stomach, slowly administer the this compound suspension/solution.
-
Gently remove the gavage needle.
-
Return the rat to its cage and monitor for any signs of distress.
-
-
Stress Induction Protocols
2.2.1. Foot Shock Stress Protocol
This model is used to induce a state of acute, intense stress.
-
Apparatus: A conditioning chamber with a grid floor capable of delivering scrambled electric shocks.
-
Procedure:
-
Place the rat in the conditioning chamber for a 2-5 minute acclimatization period.
-
Deliver a series of inescapable foot shocks. A typical protocol might involve scrambled shocks of 0.8-1.5 mA intensity, with a duration of 1-2 seconds, delivered at random intervals over a 5-15 minute period.
-
The specific parameters (intensity, duration, frequency) should be consistent across all animals in the study.
-
Immediately after the stress session, the rat can be used for behavioral testing or euthanized for neurochemical analysis.
-
2.2.2. Immobilization and Cold Stress Protocol
This protocol induces both psychological and physiological stress.
-
Apparatus: A cold room or a refrigerator maintained at 2-4°C. Restraining devices (e.g., adjustable acrylic tubes) to restrict movement.
-
Procedure:
-
Place the rat in the restraining device.
-
Transfer the restrained rat to the cold environment for a period of 2 hours.
-
After the stress period, remove the rat from the restrainer and return it to its home cage for recovery or proceed with subsequent experimental procedures, such as assessing gastric lesions.
-
2.2.3. Open Field Test
This test is used to assess anxiety-like behavior and general locomotor activity.
-
Apparatus: A square or circular arena with high walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone.
-
Procedure:
-
Gently place the rat in the center of the open field arena.
-
Allow the rat to explore the arena freely for a set period, typically 5-10 minutes.
-
Record the rat's behavior using a video camera mounted above the arena.
-
Analyze the recording for parameters such as:
-
Time spent in the center zone versus the peripheral zone.
-
Total distance traveled.
-
Frequency of rearing and grooming behaviors.
-
Number of fecal boli.
-
-
An increase in time spent in the periphery and a decrease in center entries are indicative of anxiety-like behavior.
-
2.2.4. Morris Water Maze Test
This test is a widely used tool to assess spatial learning and memory.
-
Apparatus: A large circular pool filled with opaque water. A small escape platform is hidden just below the water surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase:
-
Place the rat into the pool from one of four starting positions.
-
Allow the rat to swim and find the hidden platform. If the rat does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
Conduct multiple trials per day for several consecutive days.
-
-
Probe Trial:
-
On the day after the final acquisition trial, remove the platform from the pool.
-
Place the rat in the pool and allow it to swim for a set duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
A shorter latency to find the platform during acquisition and more time spent in the target quadrant during the probe trial indicate better spatial learning and memory.
-
Visualization of Workflows and Pathways
Experimental Workflow for this compound in a Foot Shock Stress Model
Caption: Workflow for this compound in Foot Shock Stress.
Proposed Signaling Pathway of this compound's Anti-Stress Effect
Caption: this compound's Proposed Anti-Stress Mechanism.
References
Application Note: Assessing the Anxiolytic Efficacy of Pivagabine Using the Elevated Plus Maze
Introduction
The elevated plus maze (EPM) is a widely utilized behavioral assay to evaluate anxiety-like behaviors in rodent models.[1][2] The test is founded on the natural aversion of rodents to open, elevated spaces and their innate preference for enclosed, protected areas.[2][3] This conflict between the drive to explore a novel environment and the fear of open spaces is a well-validated model for assessing the efficacy of anxiolytic (anti-anxiety) and anxiogenic (anxiety-inducing) compounds.[3] An increase in the time spent and entries made into the open arms of the maze is indicative of a reduction in anxiety-like behavior.
Pivagabine (N-pivaloyl-γ-aminobutyric acid) is a psychoactive compound and a hydrophobic derivative of 4-aminobutyric acid with neuromodulatory activity. Initially thought to be a prodrug of GABA, its mechanism is now understood to involve the modulation of the corticotropin-releasing factor (CRF) system and antagonizing stress-induced changes in GABA-A receptor function. Given its role in mitigating stress responses, this compound is a candidate for anxiolytic drug development. This protocol provides a detailed methodology for assessing the anxiolytic potential of this compound using the EPM test in rodents.
Experimental Protocol
1. Materials and Equipment
-
Elevated Plus Maze Apparatus:
-
Constructed from a non-porous, neutral-colored material (e.g., PVC, wood painted matte).
-
Two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) arranged in a plus shape, elevated 50-70 cm from the floor.
-
A central platform (e.g., 10 x 10 cm) connects the arms.
-
-
Video Recording and Tracking System:
-
An overhead camera positioned to capture activity across the entire maze.
-
Automated tracking software (e.g., ANY-maze, EthoVision) to record and analyze behavioral parameters.
-
-
Animal Subjects:
-
Adult male or female rats (e.g., Sprague-Dawley, Wistar) or mice (e.g., C57BL/6, BALB/c). Strain, sex, and age should be consistent throughout the study.
-
-
This compound and Vehicle Control:
-
This compound powder.
-
Vehicle solution (e.g., 0.9% saline, distilled water with 0.5% Tween 80).
-
-
Administration Supplies:
-
Syringes and needles appropriate for the chosen route of administration (e.g., intraperitoneal, oral).
-
-
Testing Environment:
-
A sound-attenuated room with controlled, dim lighting (e.g., 15-25 lux on the maze surface).
-
2. Animal Handling and Habituation
-
Acclimatize animals to the housing facility for at least one week upon arrival.
-
Handle the animals for 5 minutes per day for 3-5 days leading up to the experiment to reduce handling-induced stress.
-
On the testing day, transport animals to the behavioral testing room and allow them to habituate for at least 30-60 minutes before the procedure begins.
3. This compound Administration
-
Prepare this compound solutions fresh on the day of the experiment. Dissolve this compound powder in the chosen vehicle to achieve the desired final concentrations.
-
Divide animals into experimental groups (e.g., Vehicle Control, this compound Low Dose, this compound Medium Dose, this compound High Dose, Positive Control like Diazepam). A minimum of 8-10 animals per group is recommended.
-
Administer this compound or vehicle via the chosen route (e.g., intraperitoneal injection). Doses up to 200 mg/kg have been used in previous rat studies.
-
Allow for a pre-treatment period between drug administration and testing (e.g., 30 minutes for IP injection) to ensure the compound has reached peak bioavailability.
4. Elevated Plus Maze Procedure
-
Before the first trial, thoroughly clean the maze with 70% ethanol and allow it to dry completely. This should be repeated between each animal trial to remove olfactory cues.
-
Gently place the animal onto the central platform of the maze, facing one of the open arms.
-
Immediately start the video recording and tracking software.
-
Allow the animal to freely explore the maze for a single 5-minute session. The experimenter should leave the room during this period to avoid influencing the animal's behavior.
-
At the end of the 5-minute session, gently remove the animal from the maze and return it to its home cage.
-
Do not test the same animal more than once to avoid confounding effects of learning and memory.
Data Collection and Presentation
The automated tracking software will collect data on a variety of behavioral endpoints. These quantitative measures are crucial for determining the anxiolytic effects of this compound.
Table 1: Key Behavioral Parameters in the Elevated Plus Maze
| Parameter Category | Specific Measure | Description & Interpretation of Anxiolytic Effect |
| Anxiety-Related Measures | Time Spent in Open Arms (seconds) | The primary measure of anxiolysis. An increase indicates reduced anxiety. |
| Percentage of Time in Open Arms (%) | Normalizes for total time, calculated as (Time in Open Arms / (Time in Open + Closed Arms)) * 100. An increase indicates an anxiolytic effect. | |
| Number of Entries into Open Arms | A secondary measure of anxiolysis. An increase suggests reduced fear of the open spaces. | |
| Percentage of Open Arm Entries (%) | Normalizes for general activity, calculated as (Open Arm Entries / Total Arm Entries) * 100. An increase is a robust indicator of anxiolysis. | |
| Locomotor Activity Measures | Total Arm Entries | The sum of entries into both open and closed arms. Used to assess general motor activity and rule out sedative or hyperactive effects of the drug. |
| Distance Traveled (cm) | Total distance moved during the session. Provides a more detailed measure of overall locomotor activity. | |
| Ethological/Risk-Assessment Measures | Head Dips | The number of times the animal pokes its head over the side of an open arm. An increase can indicate reduced anxiety and increased exploration. |
| Stretched-Attend Postures (SAP) | The number of times the animal stretches forward from a closed arm or the center towards an open arm without fully committing. A decrease can indicate reduced risk-assessment behavior and anxiety. | |
| Rearing Events | The number of times the animal stands on its hind limbs. Can be a measure of exploratory behavior. |
Visualizations
Caption: Experimental workflow for assessing this compound in the EPM.
Caption: Hypothesized mechanism of this compound's anxiolytic action.
References
Application Notes and Protocols: Utilizing Pivagabine in the Open Field Test for Anxiety Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pivagabine, a derivative of gamma-aminobutyric acid (GABA), has demonstrated neuromodulatory activity with potential anxiolytic and antidepressant effects.[1] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the open field test, a common behavioral assay for assessing anxiety-like behavior and locomotor activity in preclinical rodent models.[2][3] The primary mechanism of this compound's anti-stress action is believed to be mediated by its ability to antagonize stress-induced alterations in GABA-A receptor function and corticotropin-releasing factor (CRF) concentrations in the brain.[2][4]
Mechanism of Action: Modulation of Stress-Related Pathways
This compound is thought to exert its anxiolytic effects by modulating key neurochemical systems involved in the stress response. In response to stress, the hypothalamus releases CRF, which plays a crucial role in initiating anxiety-like behaviors. Research suggests that this compound can prevent stress-induced changes in CRF concentrations in brain regions such as the hypothalamus and cerebral cortex. Furthermore, this compound is believed to counteract the effects of stress on the function of the GABA-A receptor complex, a primary target for anxiolytic drugs. By normalizing the activity of these pathways, this compound may reduce the physiological and behavioral manifestations of anxiety.
Data Presentation: Expected Effects of this compound in the Open Field Test
| Treatment Group | Dose (mg/kg) | Time in Center (seconds) | Center Entries | Total Distance Traveled (meters) |
| Vehicle | 0 | 25.3 ± 3.1 | 12.6 ± 2.5 | 35.2 ± 4.8 |
| This compound | 10 | 35.8 ± 4.5 | 15.1 ± 2.9 | 34.8 ± 5.1 |
| This compound | 50 | 48.2 ± 5.2** | 18.9 ± 3.3 | 33.9 ± 4.6 |
| This compound | 100 | 45.5 ± 4.9 | 17.5 ± 3.1* | 31.7 ± 4.2 |
| Diazepam (Control) | 2 | 55.1 ± 6.0*** | 22.4 ± 3.8 | 28.5 ± 3.9* |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle. Data are presented as mean ± SEM. This data is illustrative and intended to represent potential outcomes.
Experimental Protocols
Open Field Test Protocol
This protocol is designed to assess anxiety-like behavior and general locomotor activity in rodents.
4.1.1. Materials
-
Open field apparatus (e.g., 50 cm x 50 cm x 40 cm arena made of non-porous material)
-
Video camera mounted above the arena
-
Video tracking software (e.g., Any-maze, EthoVision)
-
70% Ethanol for cleaning
-
This compound
-
Vehicle solution (e.g., saline, distilled water)
-
Syringes and needles for administration
-
Rodent subjects (mice or rats)
4.1.2. Experimental Procedure
-
Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle via the appropriate route (e.g., intraperitoneal, oral) at the predetermined time before testing (e.g., 30 minutes). Preclinical studies have used doses in the range of 10-200 mg/kg.
-
Test Initiation: Gently place the animal in the center of the open field arena.
-
Data Recording: Immediately start the video recording and tracking software. The test duration is typically 5-10 minutes.
-
Behavioral Observation: The animal is allowed to explore the arena freely without any disturbance.
-
Test Termination: At the end of the session, gently remove the animal from the arena and return it to its home cage.
-
Apparatus Cleaning: Thoroughly clean the open field apparatus with 70% ethanol and allow it to dry completely between trials to eliminate olfactory cues.
4.1.3. Data Analysis
The following parameters are typically analyzed using the tracking software:
-
Time spent in the center zone: A key indicator of anxiety-like behavior. An increase in this parameter suggests an anxiolytic effect.
-
Number of entries into the center zone: Another measure of exploratory behavior and anxiety.
-
Total distance traveled: An indicator of general locomotor activity. Significant changes may suggest sedative or stimulant effects of the compound.
-
Rearing frequency: The number of times the animal stands on its hind legs, which can be a measure of exploratory behavior.
-
Thigmotaxis: The tendency of the animal to remain close to the walls of the arena, which is indicative of anxiety.
Conclusion
The open field test is a valuable tool for assessing the anxiolytic potential of compounds like this compound. By carefully following standardized protocols and analyzing key behavioral parameters, researchers can gain insights into the pharmacological effects of this compound on anxiety-like behaviors and locomotor activity. The proposed mechanism of action, involving the modulation of CRF and GABAergic systems, provides a strong rationale for its investigation as a potential therapeutic for anxiety and stress-related disorders. Further studies providing detailed quantitative data from open field tests are warranted to fully characterize the behavioral profile of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of this compound on psychophysical performance and behavioural response in experimental models of stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonism by this compound of stress-induced changes in GABAA receptor function and corticotropin-releasing factor concentrations in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a novel psychoactive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Pivagabine's Interaction with Corticotropin-Releasing Factor (CRF) Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pivagabine, a hydrophobic derivative of 4-aminobutyric acid, has demonstrated neuromodulatory activity and the ability to counteract stress-induced effects in preclinical models. Studies have shown that this compound can antagonize the impact of stress on both GABA-A receptor function and the concentration of corticotropin-releasing factor (CRF) in the rat brain. Specifically, this compound has been observed to prevent stress-related alterations in CRF levels in the hypothalamus and cerebral cortex and to increase the abundance of CRF mRNA in these regions. While these findings suggest an interaction with the CRF system, direct binding of this compound to CRF receptors has not been explicitly demonstrated in the available scientific literature.
This document provides a detailed protocol for a hypothetical CRF receptor binding assay to investigate the potential direct interaction of this compound with CRF receptors, particularly the CRF1 subtype, which is well-implicated in the stress response. The following protocols are based on established methodologies for G-protein coupled receptor (GPCR) radioligand binding assays and are intended to serve as a guide for researchers aiming to explore this potential mechanism of action.
Putative Signaling Pathway of CRF
Corticotropin-releasing factor (CRF) receptors are Class B G-protein coupled receptors that play a crucial role in the endocrine, autonomic, and behavioral responses to stress. Upon binding of CRF, the receptor activates adenylyl cyclase through a Gs protein, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately modulating gene expression and cellular responses.
CRF Receptor Signaling Pathway
Experimental Protocols
Membrane Preparation from CRF1 Receptor-Expressing Cells
This protocol describes the preparation of cell membranes from a stable cell line overexpressing the human CRF1 receptor (e.g., HEK293 or CHO cells).
Materials:
-
CRF1 receptor-expressing cells
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4, ice-cold
-
Protease inhibitor cocktail
-
Sucrose Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 10% (w/v) sucrose, pH 7.4, ice-cold
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
-
BCA or Bradford protein assay kit
Procedure:
-
Culture CRF1 receptor-expressing cells to confluency.
-
Harvest cells by scraping into ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer containing a protease inhibitor cocktail.
-
Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or sonication on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Sucrose Buffer.
-
Determine the protein concentration of the membrane preparation using a BCA or Bradford assay.
-
Aliquot the membrane preparation and store at -80°C until use.
CRF1 Receptor Radioligand Binding Assay (Competitive)
This protocol outlines a competitive binding assay to determine if this compound can displace a known radiolabeled ligand from the CRF1 receptor.
Materials:
-
CRF1 receptor membrane preparation
-
Radioligand: e.g., [¹²⁵I]Tyr⁰-Sauvagine or [³H]-Antalarmin (a CRF1 antagonist)
-
This compound
-
Non-specific binding control: A known CRF1 receptor antagonist (e.g., Antalarmin or NBI 27914) at a high concentration (e.g., 1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4
-
96-well microplates
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Filtration apparatus (cell harvester)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of radioligand, and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand, and 100 µL of membrane preparation.
-
This compound Competition: 50 µL of this compound dilution, 50 µL of radioligand, and 100 µL of membrane preparation.
-
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Assay Buffer.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail to each vial and count the radioactivity using a scintillation counter.
Data Presentation and Analysis
The data obtained from the competitive binding assay should be analyzed to determine the inhibitory concentration (IC₅₀) of this compound. The specific binding is calculated by subtracting the non-specific binding from the total binding. The results can be plotted as the percentage of specific binding versus the log concentration of this compound.
| Compound | Radioligand | Receptor Source | IC₅₀ (nM) | Kᵢ (nM) | Hill Slope |
| This compound | [¹²⁵I]Tyr⁰-Sauvagine | Human CRF1 Membranes | To be determined | To be calculated | To be determined |
| Antalarmin (Control) | [¹²⁵I]Tyr⁰-Sauvagine | Human CRF1 Membranes | Known Value | Known Value | Known Value |
Note: The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Experimental Workflow Diagram
CRF Receptor Binding Assay Workflow
Conclusion
The provided protocols offer a framework for investigating the potential direct interaction of this compound with CRF1 receptors. A positive result in this competitive binding assay, indicated by a dose-dependent displacement of the radioligand by this compound, would provide the first evidence of direct binding and open new avenues for understanding its mechanism of action in modulating the stress response. Should this compound demonstrate significant binding affinity, further functional assays (e.g., cAMP accumulation assays) would be warranted to characterize it as an agonist, antagonist, or allosteric modulator of the CRF1 receptor.
Application Notes and Protocols: Quantifying Pivagabine-Induced Changes in CRF mRNA Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pivagabine, a hydrophobic derivative of gamma-aminobutyric acid (GABA), has demonstrated neuromodulatory activity with potential therapeutic applications in stress-related disorders.[1][2] Preclinical studies have indicated that this compound can modulate the expression of corticotropin-releasing factor (CRF), a key neuropeptide in the regulation of the stress response.[2][3] Understanding the quantitative changes in CRF messenger RNA (mRNA) expression following this compound administration is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting the CRF system.
These application notes provide detailed protocols for quantifying this compound-induced changes in CRF mRNA expression in the rat brain, specifically focusing on the hypothalamus and cerebral cortex. The methodologies described include in situ hybridization for anatomical localization and quantitative real-time polymerase chain reaction (qPCR) for precise quantification of CRF mRNA levels.
Putative Signaling Pathway
This compound is thought to act as a positive allosteric modulator of the GABA-A receptor.[4] This modulation enhances the inhibitory effects of GABA, leading to a cascade of intracellular events that can ultimately influence gene expression. The transcription of the CRF gene is known to be regulated by the transcription factor cAMP response element-binding protein (CREB). The following diagram illustrates a plausible signaling pathway from GABA-A receptor modulation by this compound to the alteration of CRF mRNA expression.
Quantitative Data Summary
Studies have demonstrated a dose-dependent effect of this compound on CRF mRNA levels in the rat brain. The following tables summarize the quantitative findings from key research.
Table 1: Effect of this compound on CRF mRNA Expression in Rat Brain
| Brain Region | This compound Dose (mg/kg, i.p.) | Time After Last Injection | Change in CRF mRNA Abundance |
| Hypothalamus | 100 | 30 min | Increased |
| 200 | 30 min | Increased | |
| 300 | 30 min | +108% (maximal increase) | |
| Cerebral Cortex | 100 | 60 min | Increased |
| 200 | 60 min | Increased | |
| 300 | 60 min | +49% (maximal increase) |
Experimental Protocols
The following are detailed protocols for the quantification of CRF mRNA expression.
Experimental Workflow Overview
Protocol 1: Radioactive In Situ Hybridization for CRF mRNA
This protocol is adapted for the localization of CRF mRNA in frozen rat brain sections.
1. Probe Preparation (cRNA)
-
A 35S-labeled antisense cRNA probe complementary to rat CRF mRNA should be synthesized.
-
The plasmid containing the CRF cDNA is linearized and used as a template for in vitro transcription.
2. Tissue Preparation
-
Adult male Sprague-Dawley rats are treated with this compound or vehicle control.
-
At the designated time point, animals are euthanized, and brains are rapidly removed and frozen.
-
Brains are sectioned on a cryostat (e.g., 15-20 µm thickness) and thaw-mounted onto coated slides.
3. Hybridization
-
Slides are brought to room temperature and fixed (e.g., in 4% paraformaldehyde).
-
Sections are acetylated to reduce non-specific binding.
-
The radiolabeled probe is diluted in hybridization buffer and applied to the tissue sections.
-
Hybridization is carried out overnight at an appropriate temperature (e.g., 55-60°C) in a humidified chamber.
4. Post-Hybridization Washes
-
Coverslips are removed, and slides are washed in a series of SSC buffers of increasing stringency to remove unbound probe.
-
An RNase A treatment is performed to digest any remaining single-stranded RNA.
5. Signal Detection
-
Slides are dehydrated through a series of ethanol concentrations and air-dried.
-
Autoradiography is performed by apposing the slides to X-ray film or coating with nuclear track emulsion.
-
Exposure time will vary depending on the signal strength.
6. Data Analysis
-
For film autoradiography, the optical density of the hybridization signal in specific brain regions (e.g., paraventricular nucleus of the hypothalamus, cerebral cortex) is quantified using image analysis software.
-
For emulsion autoradiography, silver grain density over individual cells can be analyzed.
Protocol 2: Quantitative Real-Time PCR (qPCR) for CRF mRNA
This protocol provides a method for the precise quantification of CRF mRNA levels.
1. RNA Extraction
-
Following animal treatment and euthanasia, the hypothalamus and cerebral cortex are rapidly dissected.
-
Total RNA is extracted from the brain tissue using a Trizol-based method or a commercial RNA extraction kit.
-
The quality and quantity of the extracted RNA should be assessed using spectrophotometry (e.g., NanoDrop) and gel electrophoresis to ensure integrity.
2. cDNA Synthesis
-
First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) or random primers.
3. Primer Design
-
Design primers specific for rat CRF mRNA. Primers should ideally span an exon-exon junction to avoid amplification of genomic DNA.
-
Example of parameters for primer design:
-
Primer length: 18-24 nucleotides
-
GC content: 40-60%
-
Melting temperature (Tm): 58-62°C
-
Amplicon size: 100-200 base pairs
-
4. qPCR Reaction
-
Set up the qPCR reaction using a SYBR Green or probe-based master mix.
-
Each reaction should include the cDNA template, forward and reverse primers, and the master mix.
-
Run the reactions in a real-time PCR thermal cycler. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
5. Data Analysis
-
The cycle threshold (Ct) values are determined for each sample.
-
Relative quantification of CRF mRNA expression is calculated using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, β-actin).
-
Results are expressed as fold change in CRF mRNA expression in the this compound-treated group compared to the vehicle control group.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers investigating the effects of this compound on CRF mRNA expression. The quantitative data summary provides a baseline for expected outcomes, while the detailed experimental protocols for in situ hybridization and qPCR allow for both the anatomical localization and precise quantification of these changes. The proposed signaling pathway provides a conceptual framework for understanding the molecular mechanisms underlying this compound's action on the CRF system. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to a deeper understanding of this compound's therapeutic potential.
References
- 1. Oxytocin Regulates Stress-Induced Crf Gene Transcription through CREB-Regulated Transcription Coactivator 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonism by this compound of stress-induced changes in GABAA receptor function and corticotropin-releasing factor concentrations in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxytocin Regulates Stress-Induced Crf Gene Transcription through CREB-Regulated Transcription Coactivator 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Evaluating the Anxiolytic Effects of Pivagabine
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the behavioral testing paradigms for assessing the anxiolytic properties of Pivagabine. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of relevant pathways and workflows.
Introduction
This compound, a derivative of gamma-aminobutyric acid (GABA), has shown potential as an anxiolytic agent. Its mechanism of action is believed to involve the modulation of the corticotropin-releasing factor (CRF) system and the GABAergic system, both of which are central to the regulation of stress and anxiety.[1][2] To substantiate the anxiolytic claims of this compound, rigorous behavioral testing in animal models is essential. This document outlines the key behavioral paradigms used for this purpose: the elevated plus-maze, the open field test, and the light-dark box test.
Behavioral Testing Paradigms
A battery of behavioral tests is crucial to comprehensively evaluate the anxiolytic effects of a compound. Each test leverages the innate behaviors of rodents to assess anxiety-like states.
-
Elevated Plus-Maze (EPM): This test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[3][4][5] Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
-
Open Field Test (OFT): This paradigm assesses anxiety-like behavior by measuring the animal's exploratory activity and its preference for the periphery versus the center of a novel, open arena. Anxiolytics are expected to increase exploration in the center of the field.
-
Light-Dark Box Test (LDB): This test capitalizes on the conflict between the innate aversion of rodents to brightly illuminated areas and their drive to explore a novel environment. Anxiolytic agents generally increase the time spent in the brightly lit compartment.
Data Presentation
Table 1: Hypothetical Data from Elevated Plus-Maze Test with this compound Treatment
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) (Mean ± SEM) | Open Arm Entries (%) (Mean ± SEM) | Closed Arm Entries (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle | - | 45.2 ± 5.1 | 25.8 ± 3.2 | 15.4 ± 1.8 | 20.5 ± 2.3 |
| This compound | 10 | 65.7 ± 6.3 | 38.1 ± 4.5 | 14.9 ± 1.5 | 20.1 ± 2.1 |
| This compound | 50 | 88.4 ± 7.9 | 49.5 ± 5.1 | 15.1 ± 1.7 | 20.3 ± 2.0 |
| This compound | 100 | 95.1 ± 8.2 | 52.3 ± 4.8 | 14.5 ± 1.9 | 19.8 ± 2.2 |
| Diazepam (Control) | 2 | 102.3 ± 9.5 | 55.6 ± 5.3 | 13.8 ± 1.6 | 19.2 ± 1.9 |
| *p < 0.05, **p < 0.01 compared to Vehicle group. |
Table 2: Hypothetical Data from Open Field Test with this compound Treatment
| Treatment Group | Dose (mg/kg) | Time in Center (s) (Mean ± SEM) | Distance Traveled in Center (cm) (Mean ± SEM) | Total Distance Traveled (cm) (Mean ± SEM) | Rearing Frequency (Mean ± SEM) |
| Vehicle | - | 30.5 ± 4.2 | 150.3 ± 15.8 | 1250.7 ± 110.2 | 25.1 ± 3.5 |
| This compound | 10 | 45.8 ± 5.5 | 225.9 ± 20.1 | 1230.4 ± 105.6 | 24.8 ± 3.1 |
| This compound | 50 | 60.2 ± 6.8 | 310.4 ± 25.7 | 1265.1 ± 115.3 | 25.5 ± 3.8 |
| This compound | 100 | 68.7 ± 7.1 | 350.1 ± 28.3 | 1240.9 ± 108.9 | 24.2 ± 3.3 |
| Diazepam (Control) | 2 | 75.4 ± 8.3 | 380.6 ± 30.5 | 1150.2 ± 98.7 | 18.7 ± 2.5 |
| p < 0.05, **p < 0.01 compared to Vehicle group. |
Table 3: Hypothetical Data from Light-Dark Box Test with this compound Treatment
| Treatment Group | Dose (mg/kg) | Time in Light Compartment (s) (Mean ± SEM) | Transitions between Compartments (Mean ± SEM) | Latency to Enter Dark (s) (Mean ± SEM) |
| Vehicle | - | 80.3 ± 9.1 | 12.5 ± 1.8 | 15.2 ± 2.1 |
| This compound | 10 | 110.7 ± 10.5 | 13.1 ± 2.0 | 18.9 ± 2.5 |
| This compound | 50 | 145.2 ± 12.8** | 14.2 ± 1.9 | 22.5 ± 2.8 |
| This compound | 100 | 158.9 ± 13.5 | 13.8 ± 2.2 | 25.1 ± 3.0 |
| Diazepam (Control) | 2 | 170.6 ± 15.1 | 11.5 ± 1.5 | 28.4 ± 3.3 |
| *p < 0.05, **p < 0.01 compared to Vehicle group. |
Experimental Protocols
The following are detailed, representative protocols for the key behavioral paradigms. These should be adapted based on specific experimental requirements and institutional guidelines.
Elevated Plus-Maze (EPM) Protocol
Objective: To assess anxiety-like behavior in rodents.
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 50-70 cm).
-
Two open arms (e.g., 50 cm long x 10 cm wide) and two closed arms of the same size, with high walls (e.g., 40 cm).
-
The arms are connected by a central platform (e.g., 10 cm x 10 cm).
-
The maze should be made of a non-porous material for easy cleaning.
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (e.g., 10, 50, 100 mg/kg, intraperitoneally) or vehicle 30-60 minutes prior to testing. A positive control, such as diazepam (e.g., 2 mg/kg, i.p.), should also be included.
-
Testing:
-
Place the animal gently on the central platform of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Score the following parameters using automated tracking software or manual observation:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (to assess general locomotor activity).
-
-
-
Cleaning: Thoroughly clean the maze with a 70% ethanol solution between each animal to eliminate olfactory cues.
Open Field Test (OFT) Protocol
Objective: To evaluate general locomotor activity and anxiety-like behavior.
Apparatus:
-
A square or circular arena (e.g., 100 cm x 100 cm for rats, 50 cm x 50 cm for mice) with high walls to prevent escape.
-
The floor is typically divided into a grid of squares, with the central squares defined as the "center zone" and the outer squares as the "peripheral zone."
Procedure:
-
Acclimation: As with the EPM, acclimate the animals to the testing room.
-
Drug Administration: Administer this compound or vehicle as described for the EPM protocol.
-
Testing:
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore freely for a defined period (e.g., 5-10 minutes).
-
Record the session with an overhead video camera.
-
-
Data Analysis:
-
Analyze the recordings for the following parameters:
-
Time spent in the center zone.
-
Time spent in the peripheral zone.
-
Number of entries into the center zone.
-
Total distance traveled.
-
Rearing frequency (a measure of exploratory behavior).
-
Grooming duration.
-
-
-
Cleaning: Clean the apparatus thoroughly between trials.
Light-Dark Box Test (LDB) Protocol
Objective: To assess anxiety-like behavior based on the aversion to a brightly lit environment.
Apparatus:
-
A rectangular box divided into two compartments: a small, dark compartment (approximately one-third of the total area) and a larger, brightly illuminated compartment (approximately two-thirds of the area).
-
An opening connects the two compartments, allowing the animal to move freely between them.
Procedure:
-
Acclimation: Acclimate the animals to the testing environment.
-
Drug Administration: Administer this compound or vehicle as previously described.
-
Testing:
-
Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.
-
Allow the animal to explore the apparatus for a set duration (e.g., 5-10 minutes).
-
Record the session using a video camera.
-
-
Data Analysis:
-
Score the following behavioral measures:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Number of transitions between the two compartments.
-
Latency to the first entry into the dark compartment.
-
-
-
Cleaning: Clean the box thoroughly after each animal.
Visualizations
Signaling Pathway
The anxiolytic effects of this compound are thought to be mediated through its interaction with the GABAergic and CRF systems. Stress activates the CRF system, leading to downstream physiological and behavioral responses associated with anxiety. GABAergic neurons, on the other hand, exert an inhibitory effect on this system. This compound may enhance GABAergic inhibition or directly modulate CRF activity, thereby reducing the anxiety response.
This compound's putative anxiolytic signaling pathway.
Experimental Workflow
The general workflow for conducting behavioral studies to assess the anxiolytic effects of this compound involves several key stages, from animal preparation to data analysis and interpretation.
General experimental workflow for behavioral testing.
Logical Relationship of Behavioral Paradigms
The three behavioral paradigms, while distinct, all measure anxiety-like behavior through the observation of approach-avoidance conflict. They provide complementary information for a comprehensive assessment of a compound's anxiolytic potential.
Relationship between this compound's effect and paradigms.
References
- 1. Antagonism by this compound of stress-induced changes in GABAA receptor function and corticotropin-releasing factor concentrations in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a novel psychoactive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pivagabine Administration in Chronic Stress Studies in Mice
Disclaimer: The following application notes and protocols are extrapolated from research conducted in human and rat models due to a lack of specific studies on Pivagabine in chronic stress models in mice. These guidelines are intended to serve as a starting point for researchers and should be adapted and validated according to specific experimental needs and institutional guidelines.
Introduction
This compound is a hydrophobic derivative of gamma-aminobutyric acid (GABA) that has shown potential as a neuromodulatory agent with anti-stress properties.[1][2][3] Research in animal and human studies suggests that this compound may exert its effects by modulating the Hypothalamo-Pituitary-Adrenal (HPA) axis and antagonizing stress-induced changes in GABA-A receptor function.[1][2] Specifically, this compound has been observed to inhibit the release of corticotropin-releasing factor (CRF) and blunt the physiological responses to stress, such as the release of adrenocorticotropic hormone (ACTH), cortisol (in humans) or corticosterone (in rodents), norepinephrine, and epinephrine.
These application notes provide a detailed framework for the administration of this compound in chronic stress studies in mice, including proposed experimental protocols, data presentation guidelines, and visualizations of the experimental workflow and underlying signaling pathways.
Data Presentation
The following table summarizes the potential quantitative data to be collected in a chronic stress study in mice treated with this compound. The expected outcomes are based on findings from studies in rats and humans.
| Parameter | Chronic Stress + Vehicle | Chronic Stress + this compound (Low Dose) | Chronic Stress + this compound (High Dose) | No Stress Control | References |
| Body Weight Change (%) | Decrease | Attenuated Decrease | Maintained or Slight Increase | Increase | General knowledge |
| Adrenal Gland Weight (mg) | Increased | Attenuated Increase | Near Control Levels | Baseline | General knowledge |
| Plasma Corticosterone (ng/mL) | Elevated | Moderately Reduced | Significantly Reduced | Baseline | |
| Immobility Time in Forced Swim Test (s) | Increased | Moderately Reduced | Significantly Reduced | Baseline | |
| Time in Open Arms in Elevated Plus Maze (s) | Decreased | Moderately Increased | Significantly Increased | Baseline | |
| Sucrose Preference (%) | Decreased | Moderately Increased | Significantly Increased | Baseline | General knowledge |
| Hypothalamic CRF mRNA Expression (fold change) | Increased | Moderately Reduced | Significantly Reduced | Baseline |
Experimental Protocols
Chronic Unpredictable Stress (CUS) Model
This protocol describes a 4-week CUS paradigm to induce a depressive-like phenotype in mice.
-
Animals: Adult male C57BL/6 mice (8-10 weeks old).
-
Housing: Single-housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum, except where noted.
-
Stressors: Two different mild stressors are applied daily in a random and unpredictable manner for 28 days.
-
Day 1: Cage tilt (45°) for 12 hours, followed by a wet cage (200 mL of water in 1 cm of sawdust) for 12 hours.
-
Day 2: Food deprivation for 24 hours, followed by light/dark cycle reversal.
-
Day 3: Cold swim (4°C) for 5 minutes, followed by restraint in a 50 mL conical tube for 2 hours.
-
Day 4: Soiled cage (100 mL of water in sawdust from other cages) for 12 hours, followed by continuous overhead light for 24 hours.
-
This pattern of unique daily stressors should be continued for the 28-day period.
-
-
Control Group: The no-stress control group should be housed in a separate room and handled daily to acclimate them to the researchers.
This compound Preparation and Administration
-
This compound Source: Commercially available this compound powder.
-
Vehicle: Sterile saline (0.9% NaCl) or distilled water. A small amount of a suspending agent like Tween 80 (e.g., 0.1%) may be necessary to ensure a stable suspension.
-
Dosage Preparation (for a 10 mg/kg dose in a 25g mouse with an injection volume of 100 µL):
-
Calculate the required amount of this compound: 10 mg/kg * 0.025 kg = 0.25 mg per mouse.
-
Prepare a stock solution. For example, to dose 10 mice, dissolve 2.5 mg of this compound in 1 mL of vehicle. This results in a concentration of 2.5 mg/mL.
-
Each mouse will receive 100 µL of this solution.
-
-
Administration:
-
Route: Intraperitoneal (i.p.) injection is a common route for systemic administration in mice. Oral gavage is an alternative, though it can be more stressful if not performed proficiently.
-
Frequency: Daily, 30 minutes prior to the application of the first stressor of the day.
-
Duration: For the entire 28-day duration of the CUS protocol.
-
-
Dosage Groups:
-
Group 1: No Stress + Vehicle
-
Group 2: CUS + Vehicle
-
Group 3: CUS + this compound (e.g., 50 mg/kg)
-
Group 4: CUS + this compound (e.g., 100 mg/kg)
-
Dosages are extrapolated from rat studies and may require optimization.
-
Behavioral Testing
Behavioral tests should be conducted in the last week of the CUS protocol, starting 24 hours after the last this compound administration.
-
Forced Swim Test (FST):
-
Fill a transparent cylinder (25 cm height, 10 cm diameter) with 15 cm of water (23-25°C).
-
Gently place the mouse in the water for a 6-minute session.
-
Record the session and score the duration of immobility during the last 4 minutes.
-
-
Elevated Plus Maze (EPM):
-
The maze consists of two open arms and two closed arms (50 cm long, 10 cm wide) elevated 50 cm from the floor.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms.
-
-
Sucrose Preference Test (SPT):
-
For 48 hours, habituate the mice to two drinking bottles, one with water and one with a 1% sucrose solution.
-
Following a 12-hour period of water and food deprivation, present the mice with pre-weighed bottles of water and 1% sucrose solution for 24 hours.
-
Measure the consumption of each liquid and calculate the sucrose preference as: (Sucrose intake / (Sucrose intake + Water intake)) * 100.
-
Biochemical and Molecular Assays
-
Tissue Collection: At the end of the study, euthanize the mice and collect trunk blood for plasma corticosterone analysis. Dissect the adrenal glands and weigh them. Harvest the hypothalamus for CRF mRNA expression analysis.
-
Plasma Corticosterone: Use a commercially available ELISA kit to measure corticosterone levels in the plasma.
-
CRF mRNA Expression: Extract RNA from the hypothalamus, reverse transcribe it to cDNA, and perform quantitative real-time PCR (qRT-PCR) using primers specific for CRF and a housekeeping gene (e.g., GAPDH or β-actin).
Visualizations
Experimental Workflow
Caption: Experimental workflow for chronic stress studies in mice with this compound.
This compound's Proposed Signaling Pathway in Stress Reduction
Caption: Proposed mechanism of this compound's anti-stress effects on the HPA axis.
References
- 1. This compound effects on neuroendocrine responses to experimentally-induced psychological stress in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonism by this compound of stress-induced changes in GABAA receptor function and corticotropin-releasing factor concentrations in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a novel psychoactive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Analgesic Potential of Pivagabine in Preclinical Pain Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pivagabine (N-pivaloyl-γ-aminobutyric acid) is a psychoactive compound with known anxiolytic and antidepressant properties.[1][2] Its structural similarity to GABA and its proposed mechanism involving the modulation of corticotropin-releasing factor (CRF) suggest a potential role in pain modulation.[1][3] While direct preclinical evidence for this compound's analgesic efficacy in established pain models is not extensively available in the public domain, this document provides a comprehensive set of protocols and application notes to guide the investigation of its potential analgesic properties. The methodologies detailed herein are standard preclinical assays for evaluating novel analgesic compounds and are presented to facilitate a structured assessment of this compound or similar molecules.
Introduction to this compound and its Hypothesized Analgesic Mechanism
This compound is a derivative of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[2] Unlike direct GABA receptor agonists, this compound's mechanism of action is thought to involve the modulation of the corticotropin-releasing factor (CRF) system, a key player in the stress response. The CRF system has also been implicated in pain modulation, suggesting a potential pathway for this compound's analgesic effects.
Given its structural relation to gabapentinoids like pregabalin and gabapentin, which are established analgesics for neuropathic pain, it is also pertinent to investigate if this compound interacts with the α2δ-1 subunit of voltage-gated calcium channels, a key target for this class of drugs.
This document outlines protocols for assessing this compound's efficacy in models of acute inflammatory and neuropathic pain.
Proposed Signaling Pathways for Investigation
To visualize the potential mechanisms of action, the following signaling pathways are proposed for investigation.
References
Application Notes and Protocols: Electrophysiological Recording of Neuronal Activity after Pivagabine Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pivagabine, a hydrophobic derivative of gamma-aminobutyric acid (GABA), is a neuromodulatory agent with recognized anti-stress properties.[1][2] Preclinical studies suggest that its mechanism of action involves the modulation of the GABAergic system and the regulation of corticotropin-releasing factor (CRF) concentrations in the brain, particularly under conditions of stress.[1][2] Specifically, this compound has been shown to antagonize stress-induced alterations in GABA-A receptor function.[1] These characteristics make this compound a compound of interest for its potential therapeutic effects in anxiety and stress-related disorders.
These application notes provide a detailed overview of the electrophysiological methods to characterize the effects of this compound on neuronal activity. The protocols described herein are designed for researchers in neuroscience and drug development to assess the impact of this compound on neuronal excitability, synaptic transmission, and ion channel function. Given the limited publicly available electrophysiological data specific to this compound, this document also presents illustrative (hypothetical) data to guide experimental design and interpretation.
Putative Mechanism of Action
This compound is thought to exert its neuromodulatory effects through a dual mechanism:
-
Modulation of GABA-A Receptor Function: Under stressful conditions, the function of GABA-A receptors can be altered, leading to changes in neuronal inhibition. This compound appears to counteract these stress-induced changes, likely restoring or enhancing GABAergic inhibition. This could be achieved by directly interacting with the GABA-A receptor complex or by influencing the local concentration of GABA.
-
Regulation of Corticotropin-Releasing Factor (CRF): Stress triggers the release of CRF, a key mediator of the stress response that can also directly influence neuronal excitability. This compound has been shown to prevent stress-induced changes in CRF concentrations in brain regions like the hypothalamus and cerebral cortex.
The following diagram illustrates the proposed signaling pathway for this compound's action on a neuron under stress.
References
Troubleshooting & Optimization
Technical Support Center: Pivagabine Solubility for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with Pivagabine solubility during in vivo experiments.
Troubleshooting Guide
Q: My this compound solution is precipitating upon preparation or during administration. What should I do?
A: this compound is a hydrophobic compound, and precipitation is a common issue.[1][2][3] Here are several steps to troubleshoot this problem:
-
Vehicle Composition: Ensure you are using an appropriate co-solvent system. For this compound, formulations containing DMSO, PEG300, and Tween-80 have been shown to be effective.[1] A common starting point is a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
Order of Addition: The sequence of adding solvents can be critical. It is recommended to add each solvent one by one while mixing.
-
Sonication and Heating: If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution. Be cautious with temperature to avoid degradation of the compound.
-
Fresh Solvents: DMSO can be hygroscopic. Using a freshly opened bottle of DMSO can significantly impact the solubility of your product.
-
Alternative Formulations: If the above steps do not resolve the issue, consider alternative formulations such as those including SBE-β-CD or corn oil.
Q: I am observing poor bioavailability or inconsistent results in my in vivo study. Could this be related to solubility?
A: Yes, poor aqueous solubility is a primary factor that can lead to low and variable bioavailability for orally administered drugs. If this compound is not fully dissolved in the gastrointestinal fluids, its absorption will be limited. Consider the following:
-
Solubility Enhancement: Review your current formulation. Is it optimized for in vivo administration? Techniques like using co-solvents, cyclodextrins, or creating a solid dispersion can improve in vivo solubility and absorption.
-
Particle Size: While micronization increases the dissolution rate by increasing the surface area, it doesn't increase the equilibrium solubility. For poorly soluble drugs, nanosuspension techniques can be more effective.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: this compound, also known as N-pivaloyl-γ-aminobutyric acid, is a hydrophobic derivative of 4-aminobutyric acid. Its molecular formula is C9H17NO3, and its molecular weight is 187.24 g/mol . It appears as a white to off-white solid.
Q2: What are some recommended vehicle formulations for dissolving this compound for in vivo studies?
A2: Several formulations have been successfully used to dissolve this compound for in vivo administration, achieving a solubility of at least 2.5 mg/mL. The choice of vehicle will depend on the route of administration (e.g., oral gavage, intraperitoneal injection) and the specific requirements of your study.
| Formulation Components | Achieved Solubility | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (13.35 mM) | A clear solution can be obtained. This is a common vehicle for poorly soluble compounds. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (13.35 mM) | A clear solution can be obtained. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (13.35 mM) | A clear solution can be obtained. |
| DMSO | 50 mg/mL (267.04 mM) | Requires sonication. Note that high concentrations of DMSO are not ideal for in vivo administration. |
Q3: Are there general strategies to improve the solubility of a compound like this compound?
A3: Yes, several techniques are commonly employed to enhance the solubility of poorly water-soluble drugs:
-
Co-solvency: This involves adding a water-miscible solvent in which the drug is more soluble, such as propylene glycol, ethanol, polyethylene glycol (PEG), or DMSO.
-
Complexation: Cyclodextrins (like SBE-β-CD) can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can increase solubility by converting the drug into its more soluble salt form.
-
Solid Dispersions: Dispersing the drug in an inert carrier matrix at the solid state can enhance dissolution.
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.
Experimental Protocols
Protocol 1: Preparation of this compound in a Co-Solvent Vehicle for Oral Gavage
This protocol is based on a formulation known to achieve a clear solution of at least 2.5 mg/mL.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), new bottle
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator bath (optional)
Procedure:
-
Weigh the required amount of this compound and place it in a sterile conical tube.
-
Add the required volume of DMSO to constitute 10% of the final volume. Vortex until the this compound is fully dissolved.
-
Add the required volume of PEG300 to constitute 40% of the final volume. Vortex thoroughly.
-
Add the required volume of Tween-80 to constitute 5% of the final volume. Vortex until the solution is homogeneous.
-
Add the required volume of saline to bring the solution to the final desired volume (45% of the total). Vortex thoroughly.
-
If any precipitation is observed, gently warm the solution and/or place it in a sonicator bath until it becomes clear.
-
Visually inspect the final solution for any undissolved particles before administration.
Visualizations
Caption: A decision tree for selecting a suitable formulation to solubilize this compound.
Caption: Workflow for preparing a co-solvent-based formulation of this compound.
References
Identifying and minimizing off-target effects of Pivagabine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and minimizing the off-target effects of Pivagabine. Given the limited publicly available data on the specific off-target profile of this compound, this guide focuses on established methodologies and best practices for characterizing the selectivity of a novel compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, a hydrophobic derivative of 4-aminobutyric acid (GABA), is understood to exert its neuromodulatory effects through the modulation of the corticotropin-releasing factor (CRF) system.[1][2] While initially investigated as a potential GABA prodrug, its primary mechanism is now attributed to its influence on CRF pathways, which are integral to the stress response.
Q2: What are the potential off-target liabilities for a compound like this compound?
A2: Given its structural similarity to GABA, this compound could potentially interact with various components of the GABAergic system, including GABA receptors (GABA-A and GABA-B) and GABA transporters. Furthermore, as a modulator of the CRF system, it is prudent to assess its activity at other related G-protein coupled receptors (GPCRs) to ensure selectivity. A standard in vitro safety pharmacology panel would be recommended to identify potential interactions with a broad range of targets known to be associated with adverse drug reactions.[3]
Q3: What is the first step I should take to assess the potential off-target effects of this compound in my experimental system?
A3: A tiered approach is recommended. Begin with computational (in silico) prediction to identify potential off-target interactions based on the chemical structure of this compound.[4][5] Concurrently, or as a next step, perform a broad in vitro binding assay screen against a panel of known receptors, ion channels, and enzymes to empirically identify off-target binding.
Q4: How can I distinguish between on-target and off-target effects in my cellular assays?
A4: To differentiate between on-target and off-target effects, consider the following strategies:
-
Use of a structurally unrelated compound with the same on-target activity: If a different CRF modulator produces the same phenotype, it is more likely an on-target effect.
-
Target knockdown/knockout: Utilize techniques like siRNA or CRISPR to reduce or eliminate the expression of the intended target (CRF receptor). If the phenotype persists in the absence of the target, it is likely an off-target effect.
-
Dose-response analysis: Compare the concentration of this compound required to engage the target with the concentration that produces the cellular phenotype. A significant discrepancy may suggest an off-target mechanism.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell-based assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Effects | Perform a secondary screen against a panel of receptors related to the observed phenotype. | Identification of a secondary target that could explain the unexpected activity. |
| Use a chemically distinct CRF modulator to see if the effect is recapitulated. | If the effect is not reproduced, it suggests the original observation was due to an off-target effect of this compound. | |
| Compound Instability | Assess the stability of this compound in your specific cell culture media over the time course of the experiment using LC-MS. | Confirmation of compound integrity throughout the experiment. |
| Cell Line Specificity | Test the effect of this compound in a different cell line that also expresses the target of interest. | Consistent results across multiple cell lines strengthen the evidence for an on-target effect. |
Issue 2: High background signal in in vitro binding assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Non-specific Binding | Increase the concentration of the blocking agent (e.g., BSA) in the assay buffer. | Reduction in background signal without affecting specific binding. |
| Decrease the concentration of the radioligand or fluorescent probe. | Lower background signal, though this may also reduce the specific signal. | |
| Compound Autofluorescence | Pre-read the plate before adding assay reagents to measure the intrinsic fluorescence of this compound. | Subtraction of the compound's autofluorescence from the final signal. |
| Assay Interference | Run the assay in the absence of the target protein to determine the level of compound interaction with the assay components. | Minimal signal in the absence of the target protein. |
Quantitative Data Summary
Due to the lack of specific off-target binding data for this compound, the following tables present representative quantitative data for other CRF modulators and GABA receptor ligands to provide context for the expected range of activities and the importance of selectivity profiling.
Table 1: Representative Binding Affinities (Ki) and Functional Potencies (IC50) of CRF1 Receptor Antagonists
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) |
| D-PheCRF12-41 | CRF1 Receptor | Radioligand Binding | 15.5 ± 4 | - |
| alpha helical CRF9-41 | CRF1 Receptor | Radioligand Binding | 10.3 ± 6 | - |
| D-PheCRF12-41 | CRF-stimulated cAMP | Functional Assay | - | 78 ± 15 |
| alpha helical CRF9-41 | CRF-stimulated cAMP | Functional Assay | - | 260 ± 30 |
Data adapted from a study comparing two CRF antagonists.
Table 2: Representative Binding Affinities of Ligands for GABA-A Receptor Subtypes
| Compound | α1β3γ2 (nM) | α2β3γ2 (nM) | α3β3γ2 (nM) | α5β3γ2 (nM) |
| Diazepam | 1.4 | 1.5 | 6.2 | 1.5 |
| Zolpidem | 22 | 310 | 400 | >15000 |
This table illustrates how different compounds can have varying affinities for different GABA-A receptor subtypes, highlighting the importance of broad screening.
Experimental Protocols
Protocol 1: In Silico Off-Target Prediction
Objective: To computationally predict potential off-target interactions of this compound.
Methodology:
-
Obtain the 2D structure of this compound: Use the SMILES string or a chemical drawing software to represent the molecule.
-
Select appropriate software: Utilize platforms such as the Similarity Ensemble Approach (SEA), SwissTargetPrediction, or other commercial software that compares the ligand's structure against a database of known ligand-target interactions.
-
Perform the prediction: Input the structure of this compound into the selected tool. The software will generate a list of potential targets based on chemical similarity to known ligands.
-
Analyze the results: The output will typically be a list of potential off-targets ranked by a similarity score or a probability of interaction. Prioritize targets with high scores for further experimental validation.
Protocol 2: In Vitro Safety Pharmacology Profiling
Objective: To empirically screen this compound against a panel of targets associated with adverse drug reactions.
Methodology:
-
Select a screening panel: Choose a commercially available or in-house panel that includes a broad range of GPCRs, ion channels (including hERG), transporters, and enzymes. A standard panel often includes 40-70 targets.
-
Assay format: These are typically radioligand binding assays or functional assays.
-
Compound concentration: Perform an initial screen at a single high concentration (e.g., 10 µM) to identify any potential interactions.
-
Follow-up studies: For any targets where significant inhibition (e.g., >50%) is observed in the initial screen, perform a dose-response curve to determine the IC50 or Ki value.
-
Data interpretation: Analyze the potency of this compound at any identified off-targets in relation to its on-target potency to determine the selectivity window.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound in a cellular context.
Methodology:
-
Cell treatment: Treat intact cells with this compound at various concentrations, including a vehicle control.
-
Thermal challenge: Heat the cell lysates to a range of temperatures. The binding of this compound to its target protein is expected to stabilize the protein and increase its melting temperature.
-
Protein detection: After cooling and centrifugation to remove aggregated proteins, detect the amount of soluble target protein remaining using techniques such as Western blotting or mass spectrometry.
-
Data analysis: Plot the amount of soluble protein as a function of temperature for each this compound concentration. A shift in the melting curve to higher temperatures indicates target engagement.
Visualizations
Caption: A tiered workflow for identifying and validating off-target effects.
References
- 1. Pharmacological comparison of two corticotropin-releasing factor antagonists: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacotherapy of Anxiety Disorders: Current and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety screening in early drug discovery: An optimized assay panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABAA receptor - Wikipedia [en.wikipedia.org]
- 5. In silico off-target profiling for enhanced drug safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Pivagabine dosage to avoid sedative effects
Technical Support Center: Pivagabine
This guide is intended for researchers, scientists, and drug development professionals working with this compound. It provides detailed troubleshooting advice, experimental protocols, and frequently asked questions to assist in optimizing dosage while minimizing sedative effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as N-pivaloyl-γ-aminobutyric acid) is a neuromodulatory agent developed as an antidepressant and anxiolytic.[1][2] Initially thought to be a prodrug of GABA, its primary mechanism is now believed to involve the modulation of corticotropin-releasing factor (CRF).[1] this compound has been shown to antagonize stress-induced changes in both GABA-A receptor function and CRF concentrations in the rat brain.[3][4]
Q2: Does this compound cause sedation?
A2: While not its primary intended effect, this compound's activity on the GABAergic system may lead to central nervous system (CNS) depression, which can manifest as sedation, particularly at higher dosages. Unlike classic sedatives like benzodiazepines, this compound did not impair motor performance in some preclinical studies; however, dose-dependent effects on learning have been observed. Careful dose-response studies are essential to identify a therapeutic window that separates the desired anxiolytic or antidepressant effects from potential sedation.
Q3: How does this compound's mechanism differ from traditional GABA-A agonists like benzodiazepines?
A3: Benzodiazepines are positive allosteric modulators of the GABA-A receptor, meaning they enhance the effect of GABA, which increases chloride ion influx and hyperpolarizes the neuron, leading to inhibition. This direct enhancement of GABAergic inhibition is a primary cause of their sedative effects. This compound's action is less direct; it appears to counteract the effects of stress on the GABA-A receptor and CRF systems. This suggests a modulatory and potentially more subtle effect on neuronal excitability compared to direct GABA agonists.
Q4: What is the recommended starting dose for preclinical in vivo experiments?
A4: Published preclinical studies in rats have used intraperitoneal (i.p.) doses ranging from 10 mg/kg to 200 mg/kg. For initial dose-finding studies, it is advisable to start with a low dose (e.g., 10-20 mg/kg) and escalate gradually while monitoring for both therapeutic and sedative-like behaviors. A thorough dose-response study is critical for any new experimental paradigm.
Troubleshooting Guide: Managing Sedative Effects
Issue 1: Significant sedation observed at presumed therapeutic doses.
-
Question: My subjects (e.g., rats, mice) show significant motor impairment (ataxia, reduced locomotion) at a dose required to see an effect in my primary efficacy assay (e.g., elevated plus maze). How can I separate these effects?
-
Answer:
-
Confirm the Dose-Response Relationship: The first step is to establish a detailed dose-response curve for both the therapeutic and sedative effects. It's possible the therapeutic window is narrower than anticipated.
-
Time-Course Analysis: Assess the pharmacokinetic and pharmacodynamic profile. The peak sedative effect may occur at a different time point than the peak therapeutic effect. Consider adjusting the timing of your behavioral assessments relative to compound administration.
-
Alternative Efficacy Models: The behavioral model you are using might be particularly sensitive to sedative effects. Consider using an alternative assay for your therapeutic endpoint that is less dependent on motor activity.
-
Route of Administration: If using systemic administration (e.g., i.p.), consider whether a more targeted delivery method (e.g., intracerebroventricular) could achieve the desired central effects at a lower overall dose, potentially reducing peripheral or off-target CNS effects.
-
Issue 2: Inconsistent or paradoxical results in behavioral tests.
-
Question: At higher doses, I'm seeing an increase in anxiety-like behavior instead of the expected anxiolytic effect. What could be the cause?
-
Answer:
-
Biphasic Dose-Response: Some compounds exhibit a U-shaped or inverted U-shaped dose-response curve. The anxiolytic effect may be present at lower or moderate doses, while higher doses could induce confounding effects like disorientation or dizziness that manifest as anxiety-like behavior in the assay.
-
CRF System Modulation: this compound's action on the CRF system could be complex. High concentrations might lead to non-linear or paradoxical effects on the stress response pathway.
-
Metabolite Activity: Investigate whether active metabolites are formed at higher concentrations that may have a different pharmacological profile.
-
Data Presentation: Dose-Response Comparison
The following tables represent hypothetical data from a preclinical study in rats to illustrate the process of identifying a therapeutic window.
Table 1: Efficacy in Elevated Plus Maze (EPM) vs. Sedation Score
| Dose (mg/kg, i.p.) | Time Spent in Open Arms (Seconds, Mean ± SEM) | Sedation Score (0-4 Scale, Mean ± SEM) |
| Vehicle Control | 60 ± 5 | 0.1 ± 0.1 |
| 10 | 95 ± 8 | 0.3 ± 0.2 |
| 30 | 125 ± 10 | 1.2 ± 0.3 |
| 100 | 110 ± 9 | 2.8 ± 0.4 |
| 200 | 75 ± 7 | 3.9 ± 0.2 |
| p < 0.05 vs. Vehicle Control |
Table 2: Effect on Locomotor Activity (Open Field Test)
| Dose (mg/kg, i.p.) | Total Distance Traveled (Meters, Mean ± SEM) | Rearing Frequency (Counts, Mean ± SEM) |
| Vehicle Control | 45 ± 4 | 25 ± 3 |
| 10 | 42 ± 5 | 23 ± 2 |
| 30 | 35 ± 3 | 15 ± 2 |
| 100 | 15 ± 2 | 5 ± 1 |
| 200 | 5 ± 1 | 1 ± 1 |
| p < 0.05 vs. Vehicle Control |
Disclaimer: The data presented above is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol: Assessing Sedation via the Rotarod Test
This protocol describes a method for quantifying motor coordination and sedative-hypnotic effects in rodents.
1. Objective: To assess the effect of this compound on motor coordination and balance as an indicator of sedation.
2. Materials:
-
Rotarod apparatus (e.g., Ugo Basile 7650)
-
This compound solution
-
Vehicle solution (e.g., saline, DMSO in saline)
-
Syringes and needles for administration (specify route, e.g., i.p.)
-
Test subjects (e.g., male Wistar rats, 250-300g)
-
Timers
3. Procedure:
-
a. Habituation and Training (Days 1-2):
-
Handle the animals for 5 minutes each day for 2 days prior to the test.
-
Train the rats on the rotarod at a constant speed (e.g., 10 RPM) for 3 trials of 120 seconds each day, with a 15-minute inter-trial interval.
-
On Day 3, conduct a baseline test using an accelerating protocol (e.g., 4 to 40 RPM over 300 seconds). Record the latency to fall for each animal. Exclude animals that cannot stay on the rod for a minimum of 60 seconds.
-
-
b. Drug Administration (Day 4):
-
Randomly assign animals to treatment groups (e.g., Vehicle, this compound 10, 30, 100, 200 mg/kg).
-
Administer the assigned treatment via the chosen route (e.g., i.p.).
-
-
c. Testing:
-
At a predetermined time post-administration (e.g., 30 minutes), place the animal on the accelerating rotarod.
-
Start the timer and the rod's rotation.
-
Record the latency to fall (in seconds). If the animal clings to the rod and makes a full passive rotation, this is also counted as a fall.
-
A cut-off time (e.g., 300 seconds) should be established.
-
Repeat the test at several time points (e.g., 60, 90, 120 minutes) to assess the time-course of the effect.
-
4. Data Analysis:
-
Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare this compound-treated groups to the vehicle control group.
-
A significant decrease in the latency to fall is indicative of motor impairment and sedation.
Mandatory Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: a novel psychoactive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antagonism by this compound of stress-induced changes in GABAA receptor function and corticotropin-releasing factor concentrations in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Pivagabine behavioral assays
Technical Support Center: Pivagabine Behavioral Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using this compound in behavioral experiments. Inconsistent results can be a significant challenge in behavioral pharmacology, and this guide aims to provide solutions to common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound, also known as N-pivaloyl-γ-aminobutyric acid, is a hydrophobic derivative of 4-aminobutyric acid (GABA) with neuromodulatory, antidepressant, and anxiolytic properties.[1][2] While initially thought to be a prodrug of GABA, this compound is now understood to exert its effects through the modulation of the corticotropin-releasing factor (CRF), a key neurohormone in stress responses.[2][3] It has been shown to antagonize stress-induced changes in GABA-A receptor function and CRF concentrations in the brain.[1]
Q2: Why am I observing inconsistent results in my this compound behavioral studies?
A2: Inconsistent results in behavioral studies, particularly with neuromodulatory agents like this compound, can arise from a variety of factors. These can include, but are not limited to:
-
Subject-Related Factors: Genetic background, age, sex, and weight of the animals can significantly influence drug metabolism and behavior.
-
Dosage and Administration: this compound's effects can be dose-dependent, with lower doses sometimes producing different or even opposite effects compared to higher doses. The route and timing of administration are also critical.
-
Experimental Protocol Variations: Minor differences in protocols, such as habituation procedures, timing of drug administration relative to testing, and specific parameters of the behavioral apparatus, can lead to divergent results.
-
Environmental Factors: Rodent behavior is highly sensitive to environmental stimuli. Lighting, noise, and handling procedures can impact baseline anxiety levels and the animals' response to this compound.
Q3: What are the expected behavioral effects of this compound in standard assays?
A3: this compound has been shown to reduce anxiety-like behaviors and improve stress-related responses in various animal models. In assays like the open field test and elevated plus maze, anxiolytic effects would be expected. For instance, at effective doses (e.g., 10 and 50 mg/kg), it may lead to increased exploration of open spaces. It has also been shown to improve performance in motor tests.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.
Issue 1: High Variability in Behavioral Data
Question: Why am I observing high variability in my behavioral data between subjects treated with the same dose of this compound?
Answer: High variability is a common challenge in behavioral research. Here’s a step-by-step guide to troubleshoot this issue:
Troubleshooting Workflow for High Variability
Caption: Troubleshooting workflow for high inter-subject variability.
Potential Solutions:
| Factor Category | Parameter | Recommendation |
| Subject-Related | Genetics | Ensure all subjects are from the same inbred strain to minimize genetic variability. |
| Age and Weight | Use a narrow age and weight range for your subjects, as these factors can influence drug metabolism and behavior. | |
| Sex | Test males and females separately, as hormonal fluctuations in females can affect behavioral outcomes. | |
| Acclimation | Ensure all animals are properly acclimated to the housing and testing environment for a consistent period (e.g., at least 30-60 minutes in the testing room) before the experiment begins. | |
| Drug Administration | Dosing Accuracy | Double-check your calculations and ensure precise administration of this compound. |
| Route & Timing | The route of administration (e.g., oral gavage, intraperitoneal injection) and timing relative to the test should be consistent across all animals. | |
| Vehicle | Use the same vehicle for both the control and treatment groups and ensure it does not have behavioral effects on its own. | |
| Environmental | Consistency | Maintain consistent experimental conditions, including temperature, humidity, sound, and light. |
| Handling | Handle animals gently and consistently to minimize stress. Habituate animals to the investigator by handling them daily for at least a week before the experiment. |
Issue 2: No Observable Drug Effect
Question: I am not observing the expected anxiolytic effect of this compound in the Elevated Plus Maze (EPM) or Open Field Test (OFT). What could be wrong?
Answer: A lack of observable effect can be due to issues with the drug's dose and timing, or the sensitivity of the behavioral assay itself.
Caption: Standard experimental workflow for the Elevated Plus Maze test.
Methodology:
-
Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two arms enclosed by high walls.
-
Pre-Experiment: Animals should be handled for several days prior to testing to reduce stress. Acclimate animals to the testing room for at least 30-60 minutes before the trial.
-
Drug Administration: Administer this compound or vehicle via the chosen route (e.g., intraperitoneal injection) at a set time before the test (e.g., 30 minutes).
-
Trial: Place the mouse in the center of the maze facing an open arm and allow it to explore for 5 minutes. The session is recorded by an overhead camera connected to a video-tracking system.
-
Cleaning: After each trial, the maze must be thoroughly cleaned to remove olfactory cues.
-
Data Analysis: Key parameters include:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled (as a measure of general locomotor activity). An increase in the time spent in or entries into the open arms is indicative of an anxiolytic effect.
-
Protocol 2: Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior. Anxiety is inferred from the animal's natural aversion to the brightly lit, open central area of the arena.
Methodology:
-
Apparatus: A square or circular arena with high walls to prevent escape, typically monitored by an overhead camera.
-
Pre-Experiment & Dosing: Follow the same pre-experiment and dosing procedures as for the EPM.
-
Trial: Gently place the animal in the center of the open field arena and allow it to explore freely for a predetermined duration (typically 5-10 minutes).
-
Data Analysis: The tracking software divides the arena into a "center" zone and a "peripheral" zone. Key parameters include:
-
Time spent in the center zone.
-
Distance traveled in the center zone.
-
Frequency of entries into the center zone.
-
Total distance traveled (overall locomotor activity). An anxiolytic effect is typically associated with increased time and activity in the center zone. A significant change in total distance traveled may indicate hyperactivity or sedative effects of the compound.
-
References
Technical Support Center: Vehicle Selection for Intracerebroventricular Pivagabine Administration
This technical support guide provides researchers, scientists, and drug development professionals with essential information for the intracerebroventricular (ICV) administration of Pivagabine. It includes frequently asked questions, troubleshooting advice, and detailed protocols to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties for consideration in vehicle selection?
This compound, also known as N-pivaloyl-γ-aminobutyric acid, is a hydrophobic derivative of 4-aminobutyric acid (GABA) with neuromodulatory activity.[1][2][3][4] Key properties to consider for vehicle selection include its water solubility of 4.14 mg/mL and its hydrophobic nature.[5] This suggests that while it has some aqueous solubility, enhancement may be necessary for higher concentrations.
Q2: What are the general considerations for selecting a vehicle for ICV administration?
The primary goal of vehicle selection for ICV administration is to deliver the drug to the central nervous system (CNS) in a safe and effective manner, bypassing the blood-brain barrier. The ideal vehicle should be sterile, biocompatible, and non-toxic to neural tissue. Important physicochemical properties to control are:
-
pH: The vehicle's pH should be close to that of cerebrospinal fluid (CSF), which is approximately 7.3-7.4, to avoid irritation and tissue damage.
-
Osmolarity: The vehicle should be isotonic with CSF (around 290-300 mOsm/L) to prevent osmotic stress on brain cells.
-
Purity: The vehicle must be free of pyrogens and contaminants.
Q3: What are some common vehicles used for ICV administration?
Commonly used vehicles for ICV drug delivery include:
-
Artificial Cerebrospinal Fluid (aCSF): This is often the vehicle of choice as it is formulated to mimic the ionic composition, pH, and osmolarity of natural CSF.
-
Sterile Saline (0.9% NaCl): While simpler than aCSF, sterile saline is isotonic and can be a suitable vehicle for soluble compounds.
-
Phosphate-Buffered Saline (PBS): PBS can also be used, but its composition is less similar to CSF than aCSF.
Q4: How can the solubility of a hydrophobic compound like this compound be increased for ICV administration?
For hydrophobic compounds, solubility can be a challenge. Several strategies can be employed to enhance solubility:
-
Co-solvents: Small amounts of organic co-solvents like DMSO or ethanol can be used. However, their concentration must be kept to a minimum as they can be neurotoxic.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations due to their high aqueous solubility and low toxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound precipitates out of solution. | The concentration of this compound exceeds its solubility in the chosen vehicle. The pH of the solution may not be optimal for solubility. | Decrease the concentration of this compound. Add a solubilizing agent such as a cyclodextrin (e.g., HP-β-CD or SBE-β-CD). Adjust the pH of the vehicle (within a physiologically acceptable range) to improve solubility. Gentle heating and sonication can also aid dissolution. |
| Adverse behavioral or physiological responses in the animal model post-injection. | The vehicle may be causing neurotoxicity. The pH or osmolarity of the vehicle may be incorrect. The injection volume or rate may be too high. | If using co-solvents like DMSO, reduce the concentration to the lowest effective level. Ensure the pH and osmolarity of the final solution are within the physiological range for CSF. Reduce the injection volume and/or the rate of infusion. |
| Inconsistent or unexpected experimental results. | The this compound may not be fully dissolved or may be degrading in the vehicle. The vehicle itself may have unexpected biological effects. | Prepare fresh solutions for each experiment. Visually inspect the solution for any precipitation before each injection. Run a vehicle-only control group to account for any effects of the vehicle itself. Some vehicles, like cyclodextrins and DMSO, have been reported to have mild neuroprotective effects. |
Quantitative Data Tables
Table 1: Example Formulations of Artificial Cerebrospinal Fluid (aCSF)
| Compound | Concentration (mM) - Formulation 1 | Concentration (mM) - Formulation 2 |
| NaCl | 127 | 124 |
| KCl | 1.0 | 5 |
| KH₂PO₄ | 1.2 | 1.2 |
| NaHCO₃ | 26 | 26 |
| D-glucose | 10 | 10 |
| CaCl₂ | 2.4 | 2.4 |
| MgCl₂ | 1.3 | - |
| MgSO₄ | - | 1.3 |
Note: aCSF solutions containing bicarbonate must be bubbled with carbogen (95% O₂/5% CO₂) to maintain pH.
Table 2: Properties of Common Cyclodextrins for Solubility Enhancement
| Cyclodextrin | Abbreviation | Key Features |
| Hydroxypropyl-β-cyclodextrin | HP-β-CD | High aqueous solubility and low toxicity, widely used in parenteral formulations. |
| Sulfobutylether-β-cyclodextrin | SBE-β-CD | High aqueous solubility and a favorable safety profile. |
Experimental Protocols
Protocol: Preparation of a Vehicle for Intracerebroventricular this compound Administration
This protocol provides a general guideline for preparing a vehicle for ICV administration. All procedures should be performed in a sterile environment using aseptic techniques.
Materials:
-
This compound powder
-
Vehicle components (e.g., salts for aCSF, cyclodextrins)
-
Sterile, pyrogen-free water for injection
-
Sterile filters (0.22 µm)
-
pH meter
-
Osmometer
-
Sterile vials and consumables
Procedure:
-
Vehicle Preparation (Example: aCSF with HP-β-CD):
-
Prepare the aCSF solution by dissolving the salts in sterile, pyrogen-free water, as per the concentrations in Table 1.
-
If using a bicarbonate buffer, continuously bubble the solution with carbogen gas.
-
Add the desired concentration of HP-β-CD to the aCSF solution and stir until fully dissolved.
-
-
Dissolving this compound:
-
Slowly add the this compound powder to the vehicle while stirring.
-
If solubility is an issue, gentle warming (to 37°C) and sonication can be used to aid dissolution.
-
-
pH and Osmolarity Adjustment:
-
Measure the pH of the final solution and adjust to 7.3-7.4 using sterile 0.1 M HCl or NaOH.
-
Measure the osmolarity and adjust to 290-300 mOsm/L by adding a small amount of sterile water or a concentrated salt solution.
-
-
Sterilization and Storage:
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Store the solution at 4°C for short-term use. For longer-term storage, aliquots can be stored at -20°C or -80°C, but freeze-thaw cycles should be avoided. It is recommended to prepare fresh solutions as needed.
-
Visualizations
Caption: Experimental workflow for ICV administration of this compound.
Caption: Simplified GABAergic signaling pathway and the action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound|69542-93-4|COA [dcchemicals.com]
- 4. Antagonism by this compound of stress-induced changes in GABAA receptor function and corticotropin-releasing factor concentrations in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Addressing Pivagabine stability and degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Pivagabine in solution. The following information, presented in a question-and-answer format, addresses common issues and provides troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on its chemical structure, N-pivaloyl-γ-aminobutyric acid, this compound is susceptible to degradation primarily through two pathways:
-
Hydrolysis: The amide bond in this compound can be cleaved under both acidic and basic conditions. This reaction, known as hydrolysis, is a common degradation pathway for drugs containing amide functional groups.[1] The degradation products of hydrolysis are γ-aminobutyric acid (GABA) and pivalic acid. While amides are generally more resistant to hydrolysis than esters, this pathway should be considered, especially at non-neutral pH.[1]
-
Oxidation: While specific studies on this compound are limited, compounds with similar structures can be susceptible to oxidative degradation.[2] Forced degradation studies on related GABA analogues have shown susceptibility to oxidation.[2]
Q2: How should this compound solutions be stored to ensure stability?
A2: For optimal stability, stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. For powdered this compound, storage at -20°C is recommended. It is also advised to keep the container tightly sealed and in a cool, well-ventilated area, away from direct sunlight. This compound is noted to be incompatible with strong acids/alkalis and strong oxidizing/reducing agents.
Q3: What are the expected degradation products of this compound?
A3: The primary and most predictable degradation products result from hydrolysis of the amide bond, which would yield γ-aminobutyric acid (GABA) and pivalic acid. Oxidative degradation could potentially lead to the formation of N-oxide or hydroxylated derivatives, though these have not been specifically reported for this compound.
Q4: Is this compound sensitive to light?
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound potency over a short period in an aqueous solution at room temperature. | Hydrolysis of the amide bond, potentially accelerated by the pH of the solution. | Prepare fresh solutions for immediate use whenever possible. If storage is necessary, store aliquots at -20°C or -80°C. Buffer the solution to a neutral pH if compatible with the experimental design, as both acidic and basic conditions can catalyze hydrolysis. |
| Appearance of unexpected peaks in HPLC chromatograms during analysis. | Degradation of this compound due to improper storage or handling. The new peaks could correspond to degradation products like GABA and pivalic acid. | Verify the storage conditions and age of the solution. Conduct a forced degradation study (see Experimental Protocols) to identify the retention times of potential degradation products. Ensure the analytical method is stability-indicating. |
| Inconsistent experimental results when using different batches of this compound solution. | Partial degradation of one of the batches. This could be due to differences in preparation, storage time, or exposure to light or temperature variations. | Prepare fresh solutions from a single, solid lot of this compound for a series of related experiments. Always adhere to consistent storage and handling procedures. Re-evaluate the purity of the problematic batch. |
| Precipitation observed in a prepared this compound solution. | Poor solubility in the chosen solvent system or degradation leading to less soluble products. | This compound is a hydrophobic compound. If precipitation occurs, heating and/or sonication can be used to aid dissolution. Consider using a different solvent system, such as those recommended for in vivo studies (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline). |
Summary of this compound Stability Profile
The following table summarizes the likely stability of this compound under various stress conditions based on its chemical structure and data from related compounds.
| Condition | Parameter | Expected Stability | Potential Degradation Products |
| Hydrolytic | Acidic (e.g., 0.1 M HCl) | Susceptible | γ-aminobutyric acid, Pivalic acid |
| Neutral (e.g., Water) | Relatively Stable | Minimal hydrolysis expected | |
| Basic (e.g., 0.1 M NaOH) | Susceptible | γ-aminobutyric acid, Pivalic acid | |
| Oxidative | e.g., 3% H₂O₂ | Potentially Susceptible | Oxidized derivatives (e.g., N-oxides) |
| Thermal | e.g., 60°C | Likely Stable | To be determined by study |
| Photolytic | UV/Visible Light | Potentially Susceptible | Photodegradation products |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M hydrochloric acid. Incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M sodium hydroxide. Incubate at 60°C for 24-48 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24-48 hours, protected from light.
-
Thermal Degradation: Keep an aliquot of the solid this compound and an aliquot of the stock solution in an oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) and another to visible light in a photostability chamber for a defined period.
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including a control (untreated stock solution), using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (to be determined by UV scan, likely around 210-220 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of this compound and its degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Inferred degradation pathways of this compound.
References
Technical Support Center: Isolating Pivagabine's CRF-Mediated Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the corticotropin-releasing factor (CRF)-mediated effects of Pivagabine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound, and how does it relate to the CRF system?
A1: this compound is a hydrophobic derivative of 4-aminobutyric acid (GABA) with neuromodulatory properties.[1][2] Its mechanism of action is thought to be twofold: it modulates GABA-A receptor function and influences the corticotropin-releasing factor (CRF) system.[1][2] Specifically, this compound has been shown to prevent stress-induced alterations in CRF concentrations in the hypothalamus and cerebral cortex of rats.[2] It also leads to a dose-dependent increase in CRF mRNA in these same brain regions. This suggests that this compound's therapeutic effects may be partially mediated through its interaction with the CRF system, in addition to its effects on GABAergic neurotransmission.
Q2: How can we experimentally distinguish between this compound's GABAergic and CRF-mediated effects?
A2: Isolating the CRF-mediated effects of this compound from its GABAergic effects requires a multi-pronged approach using specific pharmacological tools. A key strategy is to use selective antagonists for both GABA-A receptors and CRF receptors (CRF1 and CRF2). For instance, the effects of this compound on a specific downstream signaling pathway (e.g., cAMP production or ERK phosphorylation) can be measured in the presence and absence of a GABA-A receptor antagonist (like bicuculline) and selective CRF1/CRF2 receptor antagonists. If this compound's effect persists in the presence of a GABA-A antagonist but is blocked by a CRF receptor antagonist, it would suggest a direct CRF-mediated action.
Q3: What are the primary signaling pathways activated by CRF receptors?
A3: CRF receptors (CRF1 and CRF2) are G protein-coupled receptors (GPCRs). Their primary signaling pathway involves coupling to the Gs alpha subunit, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). However, they can also couple to other G proteins, such as Gq, to activate the phospholipase C (PLC) pathway, resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and subsequent activation of Protein Kinase C (PKC) and mobilization of intracellular calcium. Furthermore, CRF receptors can also activate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway.
Troubleshooting Guides and Experimental Protocols
In Vitro Control Experiment: CRF Receptor Binding Assay
This experiment aims to determine if this compound directly binds to CRF1 or CRF2 receptors.
Experimental Protocol: Radioligand Competition Binding Assay
-
Membrane Preparation:
-
Culture cells stably expressing human CRF1 or CRF2 receptors (e.g., CHO-K1 or HEK293 cells).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2 mM EGTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a high-affinity radioligand for the target receptor (e.g., [125I]-Sauvagine for both CRF1 and CRF2, or a more selective radioligand if available).
-
Add increasing concentrations of unlabeled this compound to the wells.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known CRF receptor antagonist, e.g., Astressin).
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 90-120 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, and then measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Troubleshooting Guide: Receptor Binding Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Non-Specific Binding | Radioligand is sticky and binds to filters or plate. | Pre-soak filters in 0.5% polyethyleneimine (PEI). Include 0.1% BSA in the assay buffer. Use low-binding plates. |
| Too much membrane protein in the assay. | Reduce the amount of membrane protein per well. | |
| Low Specific Binding | Low receptor expression in the cell line. | Use a cell line with higher receptor expression or increase the amount of membrane protein. |
| Radioligand degradation. | Use fresh, high-quality radioligand. Store it properly. | |
| Incorrect incubation time or temperature. | Optimize incubation time and temperature to ensure equilibrium is reached. | |
| High Well-to-Well Variability | Inconsistent pipetting. | Use calibrated pipettes and ensure proper mixing. |
| Inefficient washing. | Ensure consistent and rapid washing of all wells. |
In Vitro Control Experiment: CRF Receptor Signaling - cAMP Assay
This experiment determines if this compound modulates CRF receptor-mediated cAMP production.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
-
Cell Preparation:
-
Seed cells expressing the target CRF receptor (CRF1 or CRF2) in a 384-well plate and culture overnight.
-
On the day of the assay, remove the culture medium.
-
-
Compound Addition and Stimulation:
-
Prepare a serial dilution of this compound.
-
To test for agonist activity, add different concentrations of this compound to the cells.
-
To test for antagonist activity, pre-incubate the cells with different concentrations of this compound before adding a known CRF receptor agonist (e.g., CRF or Urocortin) at its EC80 concentration.
-
Include control wells with vehicle and agonist only.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Detection:
-
Add the HTRF cAMP detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the cAMP concentration from a standard curve.
-
Plot the cAMP concentration against the this compound concentration to determine EC50 (for agonists) or IC50 (for antagonists) values.
-
Troubleshooting Guide: cAMP HTRF Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Signal | High basal cAMP levels in cells. | Reduce cell seeding density. Starve cells of serum for a few hours before the assay. |
| Phosphodiesterase (PDE) activity is too low. | Optimize the concentration of the PDE inhibitor (e.g., IBMX) in the assay buffer. | |
| Low Signal Window | Low receptor expression or coupling to Gs. | Use a cell line with higher receptor expression. Ensure the agonist is potent and used at an appropriate concentration (EC80 for antagonist mode). |
| Cell health is poor. | Ensure cells are healthy and not over-confluent. | |
| High Data Variability | Inconsistent cell seeding or pipetting. | Ensure uniform cell seeding and use precise pipetting techniques. |
| Edge effects in the plate. | Avoid using the outer wells of the plate or fill them with buffer. |
In Vitro Control Experiment: CRF Receptor Signaling - ERK Phosphorylation Assay
This experiment investigates if this compound affects the CRF receptor-mediated activation of the MAPK/ERK pathway.
Experimental Protocol: Phospho-ERK Western Blot
-
Cell Culture and Treatment:
-
Plate cells expressing the target CRF receptor in 6-well plates.
-
Serum-starve the cells for at least 4 hours before treatment.
-
Treat the cells with this compound at various concentrations for different time points (e.g., 5, 15, 30 minutes).
-
Include a positive control with a known CRF receptor agonist and a negative control with vehicle.
-
To test for antagonist effects, pre-treat with this compound before adding the agonist.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK.
-
Strip the membrane and re-probe with an antibody against total ERK (t-ERK) to normalize for protein loading.
-
Calculate the ratio of p-ERK to t-ERK for each sample and compare the results across different treatment conditions.
-
Troubleshooting Guide: Phospho-ERK Western Blot
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or No p-ERK Signal | Low level of ERK activation. | Optimize the agonist concentration and stimulation time. Ensure cells were properly serum-starved. |
| Ineffective primary antibody. | Use a validated p-ERK antibody at the recommended dilution. | |
| Phosphatase activity in the lysate. | Ensure fresh and potent phosphatase inhibitors were added to the lysis buffer. | |
| High Background | Primary antibody concentration is too high. | Titrate the primary antibody concentration. |
| Insufficient blocking or washing. | Increase the blocking time and the number of washes. Use 5% BSA instead of milk for blocking with phospho-antibodies. | |
| Multiple Non-Specific Bands | Antibody is not specific. | Use a more specific primary antibody. |
| Protein degradation. | Use fresh lysates and always include protease inhibitors. |
Quantitative Data Summary
Table 1: Effect of this compound on CRF mRNA Levels in Rat Brain
| Brain Region | This compound Dose (mg/kg, i.p.) | Change in CRF mRNA Abundance (%) |
| Hypothalamus | 100 | + 45% |
| 200 | + 80% | |
| 300 | + 108% | |
| Cerebral Cortex | 100 | + 20% |
| 200 | + 35% | |
| 300 | + 49% |
Table 2: Effect of this compound on Stress-Induced Changes in CRF Concentration in Rat Brain
| Brain Region | Experimental Condition | Change in CRF Concentration |
| Hypothalamus | Foot-shock stress | -74% |
| This compound + Foot-shock stress | No significant change from baseline | |
| This compound alone | -52% | |
| Cerebral Cortex | Foot-shock stress | +125% |
| This compound + Foot-shock stress | No significant change from baseline | |
| This compound alone | No effect |
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Simplified CRF1 Receptor Signaling Pathways.
Caption: Experimental Workflow to Isolate CRF-Mediated Effects.
Caption: this compound's Potential Sites of Action in the GABA-CRF Circuit.
References
- 1. Functional characterization of GABAA receptor-mediated modulation of cortical neuron network activity in microelectrode array recordings | PLOS One [journals.plos.org]
- 2. Antagonism by this compound of stress-induced changes in GABAA receptor function and corticotropin-releasing factor concentrations in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Blood-Brain Barrier Penetration Issues with Pivagabine Analogs
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of blood-brain barrier (BBB) penetration with Pivagabine and its analogs. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is BBB penetration important for its analogs?
This compound, or N-pivaloyl-γ-aminobutyric acid, is a hydrophobic derivative of GABA with neuromodulatory activity.[1][2] For its therapeutic effects on the central nervous system (CNS), which are believed to be mediated through the modulation of corticotropin-releasing factor (CRF), efficient penetration of the blood-brain barrier is crucial.[1] Developing analogs with improved BBB penetration can enhance efficacy and reduce peripheral side effects.
Q2: What are the key physicochemical properties influencing the BBB penetration of this compound analogs?
Key properties include lipophilicity (LogP), molecular weight, polar surface area (PSA), and hydrogen bonding capacity. Generally, for passive diffusion across the BBB, a LogP between 1.5 and 2.7, a molecular weight under 450 Da, and a low hydrogen bond count are considered favorable.[3] However, the relationship between these properties and BBB penetration can be complex and may involve active transport mechanisms.
Q3: My this compound analog shows good lipophilicity but poor brain uptake. What could be the issue?
Several factors could be at play:
-
Efflux Transporters: The analog might be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump compounds out of the brain.
-
High Plasma Protein Binding: Extensive binding to plasma proteins reduces the free fraction of the drug available to cross the BBB.
-
Rapid Metabolism: The compound may be quickly metabolized in the periphery, leading to lower concentrations reaching the brain.
-
Non-optimal Lipophilicity: While lipophilicity is important, excessively high lipophilicity can lead to sequestration in lipid membranes and reduced brain availability.
Q4: How can I determine if my this compound analog is a substrate for efflux transporters?
In vitro transporter assays using cell lines overexpressing specific transporters (e.g., MDCK-MDR1 for P-gp) are a common method. An efflux ratio (the ratio of permeability in the basal-to-apical direction versus the apical-to-basal direction) greater than 2 is generally indicative of active efflux.
Q5: What is the unbound brain-to-plasma concentration ratio (Kp,uu) and why is it a critical parameter?
Kp,uu is the ratio of the unbound drug concentration in the brain interstitial fluid to the unbound concentration in plasma at steady-state. It is considered the gold standard for quantifying BBB penetration because it accounts for plasma and brain tissue binding and reflects the concentration of the drug that is free to interact with its target. A Kp,uu value close to 1 suggests passive diffusion, while a value significantly less than 1 may indicate active efflux, and a value greater than 1 can suggest active influx.[4]
Troubleshooting Guides
Issue 1: Low Brain-to-Plasma Concentration Ratio (Kp) in In Vivo Studies
This is a common challenge indicating poor BBB penetration or rapid clearance from the brain.
| Possible Cause | Suggested Troubleshooting Step | Rationale |
| High Efflux by P-gp/BCRP | Co-administer the this compound analog with a known P-gp/BCRP inhibitor (e.g., elacridar) in your animal model. | A significant increase in the Kp value in the presence of an inhibitor strongly suggests the analog is an efflux substrate. |
| Poor Physicochemical Properties | Synthesize and test analogs with modified lipophilicity (LogP), polar surface area (PSA), or hydrogen bond donors/acceptors. | Optimizing these properties can enhance passive diffusion across the BBB. Small, moderately lipophilic molecules with low hydrogen bonding potential tend to have better penetration. |
| High Plasma Protein Binding | Determine the fraction of unbound drug in plasma (fu,p) using equilibrium dialysis or ultrafiltration. | A low fu,p means less drug is available to cross the BBB. Efforts can be made to design analogs with lower plasma protein affinity. |
| Rapid Peripheral Metabolism | Conduct in vitro metabolic stability assays using liver microsomes. | If the analog is rapidly metabolized, consider structural modifications at the metabolic sites to improve stability. |
Issue 2: Inconsistent Permeability Results in In Vitro BBB Models (e.g., PAMPA-BBB, Cell-based Transwell Assays)
Variability in in vitro data can hinder the accurate prediction of in vivo BBB penetration.
| Possible Cause | Suggested Troubleshooting Step | Rationale |
| Poor Barrier Integrity in Cell Culture | Regularly measure Transendothelial Electrical Resistance (TEER) to ensure monolayer confluence and tightness. Use appropriate positive and negative controls. | Low TEER values indicate a leaky barrier, leading to artificially high permeability measurements. |
| Compound Solubility Issues | Ensure the this compound analog is fully dissolved in the assay buffer. Use a co-solvent like DMSO at a low, consistent concentration if necessary. | Compound precipitation will lead to an underestimation of permeability. |
| Inaccurate Quantification | Validate the analytical method (e.g., LC-MS/MS) for linearity, accuracy, and precision in the assay matrix. | An unreliable analytical method is a common source of inconsistent results. |
| "Edge Effects" in Microplates | To minimize evaporation from the outer wells of the plate, fill the peripheral wells with sterile media or PBS. | Evaporation can concentrate the compound and affect the permeability measurement. |
Data Presentation
The following tables present hypothetical, yet plausible, quantitative data for a series of this compound analogs to illustrate how experimental results can be structured for clear comparison.
Table 1: Physicochemical Properties and In Vitro BBB Permeability of this compound Analogs
| Compound | Molecular Weight (Da) | cLogP | Polar Surface Area (Ų) | H-Bond Donors | H-Bond Acceptors | PAMPA-BBB Pₑ (10⁻⁶ cm/s) |
| This compound | 187.24 | 1.2 | 66.4 | 2 | 3 | 4.5 ± 0.3 |
| Analog A | 201.27 | 1.8 | 66.4 | 2 | 3 | 6.2 ± 0.5 |
| Analog B | 215.30 | 2.5 | 66.4 | 2 | 3 | 8.1 ± 0.6 |
| Analog C | 187.24 | 1.2 | 78.5 | 3 | 4 | 2.1 ± 0.2 |
| Analog D | 229.28 | 1.5 | 66.4 | 2 | 3 | 5.5 ± 0.4 |
Table 2: In Vivo Brain Penetration and Plasma Protein Binding of this compound Analogs in Rats
| Compound | Brain Kp | Plasma Unbound Fraction (fu,p) | Brain Unbound Fraction (fu,b) | Kp,uu |
| This compound | 0.85 | 0.60 | 0.75 | 1.06 |
| Analog A | 1.20 | 0.55 | 0.70 | 1.52 |
| Analog B | 0.50 | 0.40 | 0.50 | 0.63 |
| Analog C | 0.30 | 0.65 | 0.80 | 0.37 |
| Analog D | 0.95 | 0.25 | 0.40 | 1.52 |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This assay predicts passive, transcellular permeability across the BBB.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreenIP, 0.45 µm PVDF)
-
96-well acceptor plates
-
Porcine brain lipid (PBL) in dodecane solution (20 mg/mL)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and standards
-
LC-MS/MS for quantification
Procedure:
-
Prepare the Donor Plate: Coat the filter membrane of each well of the 96-well filter plate with 5 µL of the PBL/dodecane solution.
-
Prepare the test compounds in PBS at a final concentration of 10 µM.
-
Add 200 µL of the compound solution to each well of the coated filter plate (donor plate).
-
Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Assemble the PAMPA "Sandwich": Carefully place the donor plate onto the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours in a sealed container with a wet paper towel to minimize evaporation.
-
Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.
-
Quantification: Determine the concentration of the compound in the donor and acceptor wells using a validated LC-MS/MS method.
-
Calculate Permeability (Pₑ): The effective permeability is calculated using the following equation: Pₑ = [ -ln(1 - Cₐ/Cₑq) ] * (Vₐ * Vd) / (Area * Time * (Vₐ + Vd)) Where Cₐ is the concentration in the acceptor well, Cₑq is the equilibrium concentration, Vₐ and Vd are the volumes of the acceptor and donor wells, Area is the filter area, and Time is the incubation time.
Protocol 2: In Situ Brain Perfusion in Rats
This method allows for the precise measurement of brain uptake of compounds from a controlled perfusate.
Materials:
-
Anesthetized rat
-
Perfusion pump
-
Perfusion buffer (e.g., bicarbonate-buffered saline, pH 7.4)
-
Test compound with a radiolabeled tracer
-
Surgical instruments
-
Scintillation counter
Procedure:
-
Anesthesia: Anesthetize the rat according to approved institutional protocols.
-
Surgical Preparation: Expose the common carotid artery and ligate its external branches.
-
Catheterization: Insert a catheter into the common carotid artery, pointing towards the brain.
-
Perfusion: Begin perfusion with the buffer at a constant flow rate (e.g., 10 mL/min) to wash out the blood.
-
Compound Infusion: Switch to the perfusion buffer containing the test compound at a known concentration and infuse for a short period (e.g., 30-60 seconds).
-
Termination: Stop the perfusion and decapitate the animal.
-
Brain Dissection and Analysis: Dissect the brain, weigh it, and measure the amount of radiolabeled compound using a scintillation counter.
-
Calculate Brain Uptake: The brain uptake can be expressed as the volume of distribution (Vd) or the permeability-surface area (PS) product.
Visualizations
Signaling Pathway
Caption: Simplified CRF signaling pathway modulated by this compound analogs.
Experimental Workflow
Caption: Workflow for assessing BBB penetration of this compound analogs.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low brain penetration.
References
- 1. Antagonism by this compound of stress-induced changes in GABAA receptor function and corticotropin-releasing factor concentrations in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a novel psychoactive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating ceiling effects in Pivagabine dose-response studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pivagabine. The focus is on mitigating ceiling effects in dose-response studies to ensure accurate assessment of its therapeutic potential.
Frequently Asked Questions (FAQs)
Q1: What is a ceiling effect in the context of this compound dose-response studies?
A1: A ceiling effect in pharmacology refers to the phenomenon where, after a certain dosage is reached, further increases in the dose of a drug like this compound do not produce a greater therapeutic effect[1][2]. The dose-response curve flattens, indicating that the maximal response has been achieved[3]. This can be due to factors such as the saturation of target receptors or downstream signaling pathways. In this compound studies, this might manifest as no further improvement in anxiety or depression scores on rating scales, despite escalating the dose.
Q2: How does this compound's mechanism of action relate to potential ceiling effects?
A2: this compound is understood to modulate the corticotropin-releasing factor (CRF) system and antagonize stress-induced changes in GABA-A receptor function, rather than acting as a direct GABA agonist[4]. The ceiling effect could be reached when the CRF receptors or the modulatory sites on the GABA-A receptors targeted by this compound's downstream effects become fully saturated. Once these targets are saturated, administering a higher dose of this compound will not produce a greater biological response.
Q3: We are observing a plateau in our preclinical anxiety model. How can we confirm it's a true ceiling effect?
A3: First, ensure the behavioral assay has the dynamic range to detect further changes. If animals are already showing minimal anxiety-like behavior at a certain dose, the test may be "bottomed out" (a form of ceiling effect in the measurement scale). To confirm a pharmacological ceiling effect, consider the following:
-
Evaluate Target Engagement: If possible, use techniques like receptor occupancy assays to determine if the drug's molecular target is saturated at the doses where the behavioral plateau is observed.
-
Assess Alternative Endpoints: Measure other physiological or behavioral parameters that are modulated by this compound. If other dose-dependent effects are still observed after the primary endpoint has plateaued, this could provide more nuanced information.
-
Control for confounding factors: Ensure that the observed plateau is not due to factors like decreased drug absorption at higher doses or the emergence of off-target effects that might counteract the primary therapeutic effect.
Troubleshooting Guides
Issue 1: Early Plateau in Dose-Response Curve in a Preclinical Study
You are conducting an anxiety study in rodents using the Elevated Plus Maze (EPM) test and observe that the anxiolytic effect of this compound plateaus at a lower dose than anticipated.
Troubleshooting Steps:
-
Review Assay Sensitivity: The EPM is sensitive to environmental factors. Ensure that baseline anxiety levels in your control group are not too low. If the animals are not sufficiently anxious, to begin with, there is little room for an anxiolytic effect to be demonstrated, creating an artificial ceiling.
-
Widen the Dose Range: Your current dose range may be too narrow and centered on the upper portion of the dose-response curve. Include lower doses to better characterize the ascending part of the curve.
-
Consider a Biphasic Dose-Response: Some compounds exhibit a U-shaped or inverted U-shaped dose-response curve. In a study on this compound's effects on conditioned responses in rats, lower doses (10 and 50 mg/kg) improved learning, while higher doses (100 and 200 mg/kg) had the opposite effect[5]. Your "plateau" might be the peak of a biphasic response.
-
Use a Different Behavioral Assay: Cross-validate your findings using a different anxiety paradigm, such as the Open Field Test or the Light-Dark Box test. Different tests measure different aspects of anxiety-like behavior and may have different sensitivities.
Issue 2: High Placebo Response in a Clinical Trial Obscuring the Dose-Response Relationship
In your Phase II dose-ranging study for this compound in patients with generalized anxiety disorder, a high placebo response is making it difficult to discern a clear dose-dependent effect.
Troubleshooting Steps:
-
Implement Subject Training: Train subjects to accurately report their symptoms. Studies have shown that training in accurate pain reporting can diminish the placebo response. This could be adapted for subjective anxiety ratings.
-
Enrich the Study Population: Enroll patients with a minimum severity of symptoms at baseline. Clinical trials for antidepressants have found that the drug-placebo difference is more pronounced in patients with higher baseline scores on the Hamilton Depression Rating Scale (HDRS).
-
Optimize Study Design: Consider a sequential parallel comparison design (SPCD), where placebo non-responders from an initial phase are re-randomized to receive either the drug or a placebo. This design can help to reduce the impact of the placebo effect.
-
Statistical Modeling: Employ advanced statistical models like the Multiple Comparison Procedure and Modeling (MCP-Mod) approach. This method allows for the evaluation of different dose-response shapes and can provide a more robust analysis in the presence of a high placebo response.
Data Presentation
To illustrate a hypothetical ceiling effect in a this compound dose-response study, the following table summarizes data from a preclinical anxiety model (e.g., time spent in the open arms of an Elevated Plus Maze).
| Dose Group (mg/kg) | N | Mean Time in Open Arms (seconds) | Standard Deviation | % Increase from Vehicle |
| Vehicle | 20 | 30.2 | 8.5 | 0% |
| This compound 10 | 20 | 45.8 | 9.1 | 51.7% |
| This compound 30 | 20 | 62.1 | 10.3 | 105.6% |
| This compound 60 | 20 | 75.5 | 11.2 | 150.0% |
| This compound 90 | 20 | 76.1 | 10.8 | 152.0% |
| This compound 120 | 20 | 75.8 | 11.5 | 151.0% |
Note: This data is illustrative and designed to demonstrate a ceiling effect where the therapeutic response plateaus at doses of 60 mg/kg and above.
Experimental Protocols
Protocol 1: Preclinical Assessment of Anxiolytic-Like Effects using the Elevated Plus Maze (EPM)
Objective: To assess the anxiolytic-like effects of this compound in rodents.
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
Procedure:
-
Acclimatization: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Dosing: Administer this compound or vehicle intraperitoneally (i.p.) at various doses (e.g., 10, 30, 60, 90, 120 mg/kg) 30 minutes before testing.
-
Testing: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for 5 minutes.
-
Data Collection: Record the session using a video camera mounted above the maze. Score the time spent in the open and closed arms, and the number of entries into each arm.
-
Analysis: An increase in the time spent in the open arms or the number of entries into the open arms is interpreted as an anxiolytic-like effect.
Protocol 2: Clinical Assessment of Anxiolytic Efficacy using the Hamilton Anxiety Rating Scale (HARS)
Objective: To evaluate the dose-dependent efficacy of this compound in reducing anxiety symptoms in human subjects.
Methodology:
-
Patient Population: Recruit patients with a diagnosis of Generalized Anxiety Disorder (GAD) and a baseline HARS score ≥ 18.
-
Study Design: A double-blind, placebo-controlled, parallel-group, dose-ranging study. Randomize subjects to receive a placebo or one of several fixed doses of this compound (e.g., 200 mg, 600 mg, 1200 mg, 1800 mg) daily for 8 weeks. A clinical trial with a daily dose of 1800 mg of this compound has shown significant improvement in HARS scores.
-
Assessment: The HARS is a 14-item clinician-administered scale that assesses the severity of anxiety symptoms. Administer the HARS at baseline and at specified follow-up visits (e.g., weeks 1, 2, 4, 6, and 8).
-
Primary Endpoint: The primary efficacy endpoint is the change from baseline in the total HARS score at week 8.
-
Statistical Analysis: Analyze the dose-response relationship using statistical models such as ANCOVA or MCP-Mod to test for a significant drug effect and to identify the optimal dose range.
Visualizations
Caption: this compound's proposed mechanism of action in mitigating stress and anxiety.
Caption: Troubleshooting workflow for an observed ceiling effect in dose-response studies.
Caption: Key strategies to mitigate ceiling effects in this compound research.
References
- 1. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 2. tandfonline.com [tandfonline.com]
- 3. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonism by this compound of stress-induced changes in GABAA receptor function and corticotropin-releasing factor concentrations in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on psychophysical performance and behavioural response in experimental models of stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Pivagabine and Benzodiazepines for Anxiolytic Efficacy
A comprehensive review of the available scientific literature reveals a notable absence of direct head-to-head clinical trials comparing the anxiolytic efficacy of Pivagabine and benzodiazepines. This guide, therefore, presents a comparative analysis based on the individual clinical and preclinical data available for each drug class, highlighting their distinct mechanisms of action and summarizing the existing, albeit separate, efficacy data.
This compound, a drug once introduced in Italy for depressive and maladaptive syndromes, has since been discontinued.[1] In contrast, benzodiazepines remain a widely prescribed class of drugs for anxiety disorders, though their use is tempered by concerns regarding dependence and withdrawal. This guide aims to provide researchers, scientists, and drug development professionals with an objective comparison based on the available scientific evidence.
Mechanism of Action: A Tale of Two Pathways
The anxiolytic effects of this compound and benzodiazepines stem from fundamentally different molecular mechanisms. Benzodiazepines exert their effects by enhancing the activity of the brain's primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[2] this compound, on the other hand, is believed to modulate the corticotropin-releasing factor (CRF) system, a key player in the body's stress response.
Benzodiazepine Signaling Pathway
Benzodiazepines bind to a specific site on the GABA-A receptor, a ligand-gated ion channel. This binding event allosterically modulates the receptor, increasing the affinity of GABA for its own binding site.[3] The potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into the neuron, causing hyperpolarization and ultimately reducing neuronal excitability. This widespread central nervous system depression underlies the anxiolytic, sedative, muscle relaxant, and anticonvulsant properties of benzodiazepines.
This compound's Proposed Signaling Pathway
Initially thought to be a prodrug of GABA, this compound's mechanism is now believed to involve the modulation of corticotropin-releasing factor (CRF).[1] Preclinical studies in rats have shown that this compound can prevent stress-induced changes in CRF concentrations in the brain.[4] CRF is a neuropeptide that plays a central role in the hypothalamic-pituitary-adrenal (HPA) axis and the body's response to stress. By modulating the CRF system, this compound may exert its anxiolytic effects by attenuating the neurobiological cascade associated with stress and anxiety.
Anxiolytic Efficacy: A Look at the Data
Direct comparative data on the anxiolytic efficacy of this compound and benzodiazepines is unavailable. The following tables summarize the quantitative data from separate clinical investigations.
This compound Efficacy Data
The primary clinical evidence for this compound's anxiolytic effect comes from an open-label trial in patients with mood and adjustment disorders.
| Study Population | Intervention | Duration | Outcome Measure | Result |
| 22 young patients with dysthymic disorders and 38 older patients with adjustment disorders | This compound 1800 mg/day | 30 days | Hamilton Anxiety Rating Scale (HARS) | 50% to 80% improvement in HARS criteria |
Benzodiazepine Efficacy Data
The efficacy of benzodiazepines for Generalized Anxiety Disorder (GAD) has been evaluated in numerous placebo-controlled trials. A meta-analysis of such trials provides an overview of their anxiolytic effect.
| Study Population | Intervention | Duration | Outcome Measure | Result (Mean Difference vs. Placebo) |
| Patients with Generalized Anxiety Disorder (from 58 studies) | Various Benzodiazepines | Varied | Hamilton Anxiety Scale (HAM-A) | Statistically significant improvement, with a greater mean difference in studies with higher baseline HAM-A scores and shorter duration |
Experimental Protocols
Detailed methodologies from the key studies cited are provided below to allow for a critical evaluation of the evidence.
This compound Clinical Trial Protocol
The clinical evaluation of this compound's efficacy was conducted as an open-label trial.
-
Study Design: Open-label, non-comparative clinical trial.
-
Participants: 22 young patients with dysthymic disorders and 38 older patients with adjustment disorders.
-
Intervention: Oral administration of 1800 mg of this compound daily.
-
Duration: 30 days.
-
Primary Outcome Measures: Change from baseline in the Hamilton Rating Scale for Depression (HDRS) and the Hamilton Anxiety Rating Scale (HARS), and the Self-rating Anxiety Scale (SAS).
-
Key Findings: The study reported a significant improvement in the psychic state of both patient groups, with variations from 50% to 80% in the criteria of the utilized rating scales. The drug was reported to be well-tolerated with no serious side effects.
Representative Benzodiazepine Clinical Trial Protocol for GAD
The following represents a typical design for a placebo-controlled trial of a benzodiazepine in Generalized Anxiety Disorder, based on a systematic review of 58 studies.
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Participants: Patients meeting the diagnostic criteria for Generalized Anxiety Disorder (e.g., DSM-IV).
-
Intervention: Flexible or fixed dosing of a benzodiazepine (e.g., diazepam, lorazepam, alprazolam) compared to a placebo.
-
Duration: Typically short-term, ranging from a few weeks to a few months.
-
Primary Outcome Measure: Mean change in the Hamilton Anxiety Scale (HAM-A) score from baseline to endpoint.
-
Statistical Analysis: Analysis of covariance (ANCOVA) is often used to compare the change in HAM-A scores between the active treatment and placebo groups, with baseline HAM-A score as a covariate.
Conclusion
The available evidence suggests that this compound and benzodiazepines operate through distinct neurobiological pathways to achieve anxiolytic effects. While benzodiazepines have a well-established, albeit cautioned, role in the management of anxiety disorders with a large body of clinical trial data, the clinical evidence for this compound is limited to a single open-label study. The discontinuation of this compound has likely precluded the conduct of direct comparative trials against established anxiolytics like benzodiazepines.
For researchers and drug development professionals, this comparison underscores the importance of diverse mechanistic approaches to treating anxiety. While the GABAergic system has been a cornerstone of anxiolytic drug development, the modulation of the CRF system, as proposed for this compound, represents an alternative and potentially valuable therapeutic target. Future research into CRF modulators may provide new avenues for the development of anxiolytic agents with novel mechanisms of action and potentially different side-effect profiles compared to traditional benzodiazepines. The lack of direct comparative data between this compound and benzodiazepines highlights a significant knowledge gap and emphasizes the need for rigorous, controlled comparative efficacy trials for any new anxiolytic candidate.
References
- 1. This compound effects on neuroendocrine responses to experimentally-induced psychological stress in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. This compound: a novel psychoactive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonism by this compound of stress-induced changes in GABAA receptor function and corticotropin-releasing factor concentrations in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Neuropharmacological Analysis of Pivagabine and Fengabine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuropharmacological profiles of Pivagabine and Fengabine, two psychoactive compounds with reported antidepressant and anxiolytic properties. The following sections present available quantitative data, outline experimental methodologies for key studies, and visualize proposed mechanisms and experimental workflows.
Introduction
This compound and Fengabine are both compounds that have been investigated for their potential in treating mood and anxiety disorders. While both have been broadly classified as GABAergic agents, their precise mechanisms of action and overall neuropharmacological profiles exhibit notable differences. This guide aims to collate and present the existing scientific data to facilitate a clear and objective comparison for research and drug development purposes.
Data Presentation
Table 1: In Vitro Neuropharmacological Profile
| Parameter | This compound | Fengabine |
| Primary Target | Corticotropin-Releasing Factor (CRF) System | Indirect GABAergic Modulation |
| GABA-A Receptor Binding | No direct binding reported. Modulates GABA-A receptor function under stress[1]. | Inactive on [3H]GABA binding to GABA-A or GABA-B receptors (up to 50-100 µM)[2]. |
| Monoamine Transporter Inhibition | Data not available | Does not inhibit monoamine uptake[3]. |
| Monoamine Oxidase (MAO) Inhibition | Data not available | Does not inhibit monoamine oxidase[3]. |
| Other Receptor Binding | Data not available | Data not available |
Table 2: In Vivo Neuropharmacological Profile & Efficacy
| Parameter | This compound | Fengabine |
| Primary Indication(s) | Antidepressant, Anxiolytic | Antidepressant |
| Key In Vivo Effects | Prevents stress-correlated behavioral deficits. Improves performance in stress-related tests (e.g., open field, water maze)[4]. Reduces anxiety-producing reactions. | Reverses passive avoidance deficit in olfactory bulbectomized rats. Antagonizes escape deficit in the learned helplessness model. Wide-spectrum anticonvulsant action. |
| Effective Dose Range (Animal Models) | 10 - 200 mg/kg | 25 - 50 mg/kg (reversal of learning deficit) |
| Clinical Dose Range | 1800 mg/day | 600 - 2400 mg/day |
Table 3: Pharmacokinetic Profile
| Parameter | This compound | Fengabine |
| Bioavailability (Oral) | Data not available | Data not available |
| Biological Half-life | 6.4 hours | Data not available |
| Plasma Protein Binding | Data not available | Data not available |
Mechanism of Action
This compound
This compound's primary mechanism of action is believed to be the modulation of the corticotropin-releasing factor (CRF) system, a key regulator of the stress response. While initially thought to be a prodrug of GABA, subsequent research has pointed towards its effects on CRF. This compound has been shown to prevent stress-induced changes in GABA-A receptor function and CRF concentrations in the brain.
References
- 1. Antagonism by this compound of stress-induced changes in GABAA receptor function and corticotropin-releasing factor concentrations in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fengabine, a novel antidepressant GABAergic agent. II. Effect on cerebral noradrenergic, serotonergic and GABAergic transmission in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fengabine, a novel antidepressant GABAergic agent. I. Activity in models for antidepressant drugs and psychopharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on psychophysical performance and behavioural response in experimental models of stress - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pivagabine and Selective Serotonin Reuptake Inhibitors (SSRIs) in the Treatment of Mood and Anxiety Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Pivagabine and Selective Serotonin Reuptake Inhibitors (SSRIs), two distinct classes of psychotropic agents. The information is compiled from preclinical and clinical studies to assist researchers and professionals in the field of drug development in understanding their respective mechanisms and therapeutic potential.
Mechanism of Action
This compound and SSRIs exert their effects through fundamentally different pathways. SSRIs, the current first-line treatment for many mood and anxiety disorders, primarily target the serotonergic system. This compound, a novel psychoactive drug, is understood to modulate the stress response system.
This compound
Initially thought to be a prodrug of GABA, this compound's primary mechanism is now believed to involve the modulation of corticotropin-releasing factor (CRF).[1] It has been shown to antagonize the effects of stress on GABA-A receptor function and CRF concentrations in the brain.[2] By preventing stress-induced changes in these systems, this compound may alleviate symptoms of depression and anxiety.
Selective Serotonin Reuptake Inhibitors (SSRIs)
SSRIs, as their name suggests, selectively inhibit the reuptake of serotonin from the synaptic cleft. This action increases the extracellular concentration of serotonin, enhancing serotonergic neurotransmission. This enhanced signaling is thought to be responsible for their antidepressant and anxiolytic effects.
Efficacy Data: A Comparative Overview
Direct head-to-head clinical trials comparing this compound with SSRIs are not available in the current literature. Therefore, this comparison is based on data from separate clinical trials against placebo or within specific patient populations.
This compound Efficacy Data
Clinical studies on this compound have shown promising results in the treatment of mood and adjustment disorders, as well as neurasthenia.
| Study Population | Intervention | Duration | Outcome Measures | Key Findings | Citation |
| Dysthymic and Adjustment Disorders | This compound (1800 mg/day) | 30 days | HDRS, HARS, SAS | 50% to 80% improvement in scores. | [3] |
| Neurasthenia | This compound (1800 mg/day) | 4 weeks | CGI Improvement Scale | Significantly superior to placebo in improving illness. Reduced physical and mental fatigability. | [4] |
SSRI Efficacy Data (Representative Examples)
The efficacy of SSRIs has been extensively studied in numerous clinical trials for depression and anxiety disorders. The following table presents data from trials of commonly prescribed SSRIs.
| SSRI | Study Population | Duration | Outcome Measures | Key Findings | Citation |
| Sertraline | Major Depressive Disorder (SSRI-naive) | 10 weeks | HAM-D-17 | Clinical response rate of 72% vs 32% for placebo. | [5] |
| Major Depression in patients with acute MI or unstable angina | 24 weeks | HAM-D, CGI-I | CGI-I responder rates significantly higher than placebo (67% vs 53%). | ||
| Fluoxetine | Major Depressive Disorder in hemodialysis patients | 12 weeks | MINI diagnosis of MDD, PHQ-9 | 87.5% of patients no longer met criteria for MDD. Significant decrease in mean PHQ-9 scores. | |
| Paroxetine | Generalized Anxiety Disorder | 8 weeks | HAM-A, CGI-I | Response rates of 62% (20mg) and 68% (40mg) vs 46% for placebo. | |
| Major Depressive Disorder (Meta-analysis) | N/A | HAM-D | Modest benefit over placebo (d = 0.32). | ||
| Anxiety Disorders (Meta-analysis) | N/A | HAM-A | Modest efficacy difference between paroxetine and placebo (d = 0.27). |
Experimental Protocols
Detailed experimental protocols for the this compound studies are limited in the publicly available literature. However, key design elements can be summarized. For SSRIs, a vast number of detailed protocols are available; a representative example is provided below.
This compound Clinical Trial Protocol (General Overview)
-
This compound Study on Mood and Adjustment Disorders: This was an open-label trial involving 22 young patients with dysthymic disorders and 38 older patients with adjustment disorders. All patients received 1800 mg of this compound orally for 30 days. Efficacy was assessed using the Hamilton Rating Scale for Depression (HDRS), Hamilton Rating Scale for Anxiety (HARS), and the Self-rating Anxiety Scale (SAS).
-
This compound Study in Neurasthenia: This was a randomized, double-blind, placebo-controlled trial with 118 patients diagnosed with neurasthenia. Participants received either 1800 mg/day of this compound or a placebo orally for four weeks. The primary outcome was the Clinical Global Impression (CGI) improvement of illness scale.
Sertraline Clinical Trial Protocol for Major Depressive Disorder (Example)
-
Sertraline in Patients with Acute MI or Unstable Angina: This was a randomized, double-blind, placebo-controlled trial involving 369 patients with Major Depressive Disorder (MDD). Following a 2-week single-blind placebo run-in, patients were randomized to receive either a flexible dose of sertraline (50-200 mg/day) or a placebo for 24 weeks. The primary safety outcome was the change in left ventricular ejection fraction (LVEF), while efficacy was assessed using the HAM-D and Clinical Global Impression-Improvement (CGI-I) scales.
Summary and Future Directions
This compound and SSRIs represent two distinct therapeutic approaches for mood and anxiety disorders. While SSRIs have a well-established efficacy profile and are widely used, this compound offers a novel mechanism of action by targeting the stress response system. The available data for this compound, although limited, suggests potential efficacy with a favorable side effect profile.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effects of this compound on psychophysical performance and behavioural response in experimental models of stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical evaluation of the efficacy of this compound in the treatment of mood and adjustment disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomised, double-blind, placebo-controlled study of this compound in neurasthenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of Sertraline in Patients With Major Depressive Disorder Naive to Selective Serotonin Reuptake Inhibitors: A 10-Week Randomized, Multicenter, Placebo-Controlled, Double-Blind, Academic Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Pivagabine's Efficacy as a CRF Modulator: A Comparative Analysis with Other Small Molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pivagabine's effectiveness as a Corticotropin-Releasing Factor (CRF) modulator against other prominent small molecule CRF1 receptor antagonists. The following sections present quantitative data from preclinical studies, detailed experimental methodologies, and visualizations of the relevant biological pathways and workflows to offer a comprehensive overview for research and drug development professionals.
Introduction to CRF Modulation
Corticotropin-releasing factor (CRF) is a key neuropeptide that orchestrates the endocrine, autonomic, and behavioral responses to stress. Dysregulation of the CRF system has been implicated in a variety of stress-related disorders, including anxiety and depression. Small molecule modulators of the CRF system, particularly antagonists of the CRF1 receptor, have been a major focus of drug discovery efforts. This compound, a hydrophobic derivative of 4-aminobutyric acid, has demonstrated neuromodulatory activity involving the CRF system. This guide compares the preclinical efficacy of this compound with other well-characterized small molecule CRF1 receptor antagonists, namely Antalarmin, R121919, CP-154,526, and DMP696.
Quantitative Data Comparison
Direct comparative studies evaluating the effects of this compound and other small molecule CRF1 receptor antagonists on CRF concentrations under identical experimental conditions are limited. The available data is presented below, categorized by compound.
This compound: Effects on CRF Concentration
This compound has been shown to modulate CRF concentrations in different brain regions of rats, particularly under stress conditions.
| Brain Region | Condition | This compound Treatment | Effect on CRF Concentration |
| Hypothalamus | Foot-shock stress | 200 mg/kg, i.p. | Prevented a 74% decrease |
| Cerebral Cortex | Foot-shock stress | 200 mg/kg, i.p. | Prevented a 125% increase |
| Hypothalamus | No stress | 200 mg/kg, i.p. | 52% reduction |
| Cerebral Cortex | No stress | 200 mg/kg, i.p. | No effect |
Data from: Serra M, et al. (1999). Antagonism by this compound of stress-induced changes in GABAA receptor function and corticotropin-releasing factor concentrations in rat brain.[1]
Small Molecule CRF1 Receptor Antagonists: Effects on HPA Axis and Receptor Occupancy
While direct CRF concentration data is not consistently available for other small molecule antagonists in comparable studies, their efficacy is often demonstrated by their impact on the downstream Hypothalamic-Pituitary-Adrenal (HPA) axis (measured by ACTH and corticosterone levels) and their ability to occupy CRF1 receptors in the brain.
| Compound | Parameter | Model | Dose | Effect |
| Antalarmin | Conditioned Fear Response | High-anxiety rats | 10 mg/kg, i.p. | Significantly attenuated conditioned fear |
| Plasma Corticosterone | High-anxiety rats | 10 mg/kg, i.p. | Increased plasma corticosterone concentration | |
| R121919 | ACTH Response to Novelty | Rats | 10 mg/kg, s.c. | 82% decrease |
| Corticosterone Response to Novelty | Rats | 10 mg/kg, s.c. | 97% decrease | |
| CRF1 Receptor Occupancy (Cortex) | Rats | 10 mg/kg, s.c. | ~85% occupancy | |
| CP-154,526 | Morphine-induced Conditioned Place Preference | Mice | Not specified | Abolished acquisition |
| CRF/pCREB-positive neurons in PVN | Mice | Not specified | Decreased the number | |
| DMP696 | Stress-induced Corticosterone Increase | Defensive Withdrawal Test (Rats) | 3.0-10 mg/kg, P.O. | Reversed the increase |
Data from: Various preclinical studies. It is important to note that these studies were not direct head-to-head comparisons and experimental conditions varied.
Experimental Protocols
Measurement of CRF Concentration in Rat Brain Tissue (Representative Protocol)
This section outlines a representative experimental protocol for the quantification of CRF in rat brain tissue, based on the methodologies described in the cited literature, primarily utilizing radioimmunoassay (RIA).
1. Tissue Collection and Preparation:
-
Male Sprague-Dawley rats are used as the animal model.
-
Following treatment with the test compound (e.g., this compound) or vehicle, animals are euthanized.
-
The brain is rapidly excised and placed on an ice-cold surface.
-
The hypothalamus and cerebral cortex are dissected.
-
Tissues are immediately frozen in liquid nitrogen and stored at -80°C until analysis.
2. CRF Extraction:
-
Frozen tissue samples are weighed and homogenized in an extraction solution (e.g., 1 M acetic acid).
-
The homogenate is centrifuged at high speed (e.g., 10,000 x g) at 4°C.
-
The supernatant containing the CRF peptide is collected and lyophilized.
3. Radioimmunoassay (RIA) Procedure:
-
The lyophilized extract is reconstituted in RIA buffer.
-
The assay is performed in duplicate or triplicate for each sample.
-
A standard curve is generated using known concentrations of synthetic rat CRF.
-
To each assay tube, the following are added in sequence:
-
RIA buffer
-
Standard or sample
-
CRF antiserum (primary antibody)
-
¹²⁵I-labeled CRF (tracer)
-
-
The tubes are incubated for a specified period (e.g., 24-48 hours) at 4°C to allow for competitive binding between the unlabeled CRF in the sample/standard and the radiolabeled CRF for the primary antibody.
-
A precipitating agent (e.g., a second antibody against the primary antibody, such as goat anti-rabbit IgG) is added, and the tubes are incubated further to precipitate the antibody-bound CRF.
-
The tubes are centrifuged to pellet the precipitate.
-
The supernatant is decanted, and the radioactivity of the pellet is measured using a gamma counter.
-
The concentration of CRF in the samples is determined by comparing the measured radioactivity to the standard curve.
Mandatory Visualizations
CRF Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the CRF1 receptor. Small molecule antagonists act by blocking this receptor, thereby inhibiting these downstream effects.
References
Pivagabine: A Comparative Analysis of its Antidepressant Effects Against Standard Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antidepressant effects of Pivagabine, a compound with a unique mechanism of action, against established standard antidepressant drugs. Due to the limited availability of recent research on this compound, this guide synthesizes the available clinical and preclinical data and presents it alongside comparable data for widely-used antidepressants for contextual evaluation.
Executive Summary
This compound, a derivative of gamma-aminobutyric acid (GABA), was introduced as an antidepressant and anxiolytic agent in Italy in 1997 but has since been discontinued.[1] Its proposed mechanism of action involves the modulation of the corticotropin-releasing factor (CRF) system, a key player in the body's stress response, distinguishing it from conventional antidepressants that primarily target monoamine neurotransmitter systems.[1][2] This guide will explore the available evidence for this compound's efficacy and compare it with a standard Selective Serotonin Reuptake Inhibitor (SSRI), Sertraline, in a clinical context, and with Fluoxetine in a preclinical setting.
Clinical Efficacy: this compound vs. Sertraline
For a comparative perspective, the Sertraline for Depression and Heart Disease in Chronic Heart Failure (SADHART-CHF) trial provides robust data on a standard SSRI. In this randomized, double-blind, placebo-controlled study, patients with major depressive disorder and heart failure were treated with sertraline (50-200 mg/day) for 12 weeks.
Table 1: Comparison of Clinical Efficacy Data
| Parameter | This compound | Sertraline (SADHART-CHF Trial) |
| Drug Class | GABAergic modulator | Selective Serotonin Reuptake Inhibitor (SSRI) |
| Dosage | 1800 mg/day | 50-200 mg/day |
| Treatment Duration | 30 days | 12 weeks |
| Primary Efficacy Measure | Hamilton Depression Rating Scale (HDRS) | Hamilton Depression Rating Scale (HDRS) |
| Reported Efficacy | 50-80% improvement in HDRS criteria | Mean change from baseline in HDRS: -7.1 (Sertraline) vs. -6.8 (Placebo) |
| Side Effects | Reported as well-tolerated with no serious side effects. | Nausea and diarrhea were more common than placebo. |
Preclinical Evidence: this compound's Anti-Stress Profile vs. Fluoxetine in the Forced Swim Test
The forced swim test is a widely used preclinical model to assess antidepressant efficacy. In this test, the immobility time of a rodent when placed in an inescapable cylinder of water is measured. A reduction in immobility time is indicative of an antidepressant-like effect. For comparison, extensive data exists for standard antidepressants like fluoxetine.
Table 2: Preclinical Data Comparison
| Parameter | This compound | Fluoxetine |
| Preclinical Model | Stress-induced neurochemical changes | Forced Swim Test |
| Key Findings | Prevents stress-induced changes in GABA-A receptor function and CRF concentrations. | Dose-dependently decreases immobility time in rats. |
| Reported Data | Qualitative description of anti-stress effects. | Significant reduction in immobility time at doses of 10 and 20 mg/kg. |
Experimental Protocols
Clinical Trial Protocol: Hamilton Depression Rating Scale (HDRS) Assessment (Based on SADHART-CHF Trial)
The Hamilton Depression Rating Scale (HDRS) is a clinician-administered scale used to assess the severity of depression.
Objective: To quantify the change in depressive symptomatology from baseline to the end of the treatment period.
Procedure:
-
Baseline Assessment: The 17-item HDRS is administered to each patient by a trained clinician at the beginning of the trial to establish a baseline score.
-
Follow-up Assessments: The HDRS is re-administered at predefined intervals throughout the study (e.g., weekly or bi-weekly) and at the end of the treatment period.
-
Scoring: Each of the 17 items is scored on a 3 or 5-point scale. The total score is calculated by summing the scores for each item.
-
Efficacy Evaluation: The primary outcome is the change in the total HDRS score from baseline to the final assessment. A greater reduction in the score indicates a more significant antidepressant effect.
Preclinical Experimental Protocol: Forced Swim Test (FST)
The Forced Swim Test is a behavioral test used to screen for antidepressant-like activity in rodents.
Objective: To measure the effect of a compound on the duration of immobility in rats or mice.
Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
Procedure:
-
Acclimation (Pre-test): On the first day, each animal is placed in the cylinder for a 15-minute period.
-
Drug Administration: The test compound (e.g., fluoxetine) or vehicle is administered at a specified time before the test session (e.g., 24, 5, and 1 hour prior).
-
Test Session: 24 hours after the pre-test, the animal is placed back into the cylinder for a 5-minute test session.
-
Behavioral Scoring: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is recorded during the 5-minute test session.
-
Data Analysis: The mean immobility time is compared between the drug-treated and vehicle-treated groups. A significant decrease in immobility time in the drug-treated group suggests an antidepressant-like effect.
Mechanism of Action: Signaling Pathways
This compound: Modulation of the CRF and GABAergic Systems
This compound's mechanism of action is thought to involve the modulation of two critical systems in the brain's response to stress: the corticotropin-releasing factor (CRF) system and the GABAergic system. In response to stress, CRF is released from the hypothalamus, initiating a cascade of events that ultimately leads to the release of cortisol. Chronic stress and elevated CRF levels are implicated in the pathophysiology of depression. This compound appears to counteract the effects of stress by preventing the stress-induced increase in CRF concentrations in key brain regions like the hypothalamus and cerebral cortex. Furthermore, it is suggested to antagonize the effects of stress on the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain. By enhancing GABAergic inhibition, this compound may help to dampen the hyperactivity of stress circuits.
Standard Antidepressants: SSRI Mechanism of Action
Selective Serotonin Reuptake Inhibitors (SSRIs), such as sertraline and fluoxetine, exert their antidepressant effects by increasing the levels of serotonin in the synaptic cleft. Serotonin is a neurotransmitter that plays a crucial role in mood regulation. After its release from the presynaptic neuron, serotonin is typically reabsorbed by the serotonin transporter (SERT). SSRIs block this reuptake process, leading to a prolonged presence of serotonin in the synapse and enhanced postsynaptic receptor activation.
Conclusion
This compound represents a departure from traditional antidepressant mechanisms by targeting the CRF and GABAergic systems. The limited available clinical data suggests potential efficacy in improving depressive symptoms. However, the lack of robust, controlled clinical trial data and detailed preclinical studies in standardized models makes a direct and comprehensive comparison with established antidepressants challenging. The discontinuation of this compound has likely contributed to the scarcity of recent research. In contrast, standard antidepressants like sertraline and fluoxetine have a wealth of clinical and preclinical data supporting their efficacy, along with well-understood mechanisms of action. This guide highlights the need for further research to fully elucidate the therapeutic potential of targeting the CRF and GABAergic systems for the treatment of depression and to validate the early promising, yet incomplete, findings on this compound.
References
- 1. Sertraline treatment of major depression in patients with acute MI or unstable angina. [psychjournalclub.com]
- 2. Antagonism by this compound of stress-induced changes in GABAA receptor function and corticotropin-releasing factor concentrations in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical evaluation of the efficacy of this compound in the treatment of mood and adjustment disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Pivagabine's Side Effect Profile and a Review of Alternative GABAergic Drugs
Pivagabine, an anxiolytic and antidepressant drug formerly marketed in Italy, presents a challenge for a direct comparative analysis of its side effect profile due to limited publicly available quantitative data. However, a qualitative assessment from early clinical research and a robust body of evidence for comparable GABAergic drugs—gabapentin, pregabalin, and vigabatrin—can provide valuable context for researchers and drug development professionals.
This compound was introduced for the treatment of depressive and maladaptive syndromes.[1] A 1997 clinical trial involving 60 patients with dysthymic and adjustment disorders reported "good tolerance of the drug and the complete absence of serious side effects" following a 30-day treatment with 1800 mg of this compound daily. While this suggests a favorable safety profile, the lack of specific adverse event data prevents a direct quantitative comparison with other medications. The drug has since been discontinued, further limiting the availability of comprehensive safety information.[1]
In contrast, extensive clinical trial data are available for other drugs that modulate the GABA system, offering a baseline for understanding the potential side effect landscape of this class of medications.
Quantitative Comparison of Side Effect Profiles: Gabapentin, Pregabalin, and Vigabatrin
The following table summarizes the incidence of common adverse events reported in clinical trials for gabapentin, pregabalin, and vigabatrin. It is important to note that the incidence rates can vary depending on the patient population, dosage, and trial design.
| Adverse Event | Gabapentin | Pregabalin | Vigabatrin |
| Dizziness | 18% - 28% | 22% - 38% | Common |
| Somnolence | 11% - 20% | 11% - 25% | Common |
| Fatigue/Asthenia | 6% - 11% | Common | Common |
| Ataxia | 13% | Common | Common |
| Weight Gain | Common | Up to 14% (at 600 mg/day) | Common (especially in children) |
| Peripheral Edema | Increased incidence at doses >1800 mg/day | 5.4% | - |
| Blurred Vision | - | 2.2% | Common |
| Dry Mouth | - | 2.9% | - |
| Vision Loss | - | - | Risk of permanent vision loss |
Experimental Protocols for Side Effect Assessment
The assessment of side effects in clinical trials for these medications typically involves a combination of spontaneous reporting by patients and systematic collection of data by clinicians.
-
Adverse Event (AE) Monitoring : Throughout a clinical trial, any unfavorable or unintended sign, symptom, or disease temporally associated with the use of a medicinal product is recorded as an adverse event.[2] This is often done through open-ended questions during study visits and patient-completed diaries.
-
Standardized Rating Scales : To quantify subjective symptoms like anxiety and depression, which can be both a target for treatment and a potential side effect, standardized scales are employed.
-
Hamilton Rating Scale for Depression (HDRS) : This clinician-administered scale is used to assess the severity of depression. It consists of 17 to 29 items rated on a 3- or 5-point scale, covering aspects like mood, guilt, and insomnia.[3][4]
-
Hamilton Anxiety Rating Scale (HARS or HAM-A) : A clinician-rated scale with 14 items to measure the severity of anxiety symptoms, including both psychic and somatic anxiety.
-
Self-rating Anxiety Scale (SAS) : A 20-item self-report questionnaire where patients rate the frequency of their anxiety symptoms over the past week on a 4-point Likert scale.
-
Signaling Pathways and Mechanisms of Action
The differing side effect profiles of these drugs can be partially attributed to their distinct mechanisms of action.
This compound: Initially thought to be a prodrug of GABA, this compound is now believed to exert its effects through the modulation of corticotropin-releasing factor (CRF). It has been shown to antagonize stress-induced changes in GABA-A receptor function and CRF concentrations in the brain.
Gabapentin and Pregabalin: These drugs do not act directly on GABA receptors but bind to the α2δ-1 subunit of voltage-gated calcium channels. This interaction reduces the release of excitatory neurotransmitters like glutamate.
Vigabatrin: Vigabatrin is an irreversible inhibitor of GABA transaminase (GABA-T), the enzyme responsible for the breakdown of GABA. This leads to increased concentrations of GABA in the brain, enhancing inhibitory neurotransmission.
References
Benchmarking Pivagabine's Potency in CRF Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Potency of CRF Receptor Antagonists
The following table summarizes the available potency data for Pivagabine and a selection of established CRF₁ receptor antagonists. It is important to note that the data for this compound are from in vivo studies measuring its effect on CRF concentrations, whereas the data for the comparator compounds are from in vitro receptor binding or functional assays, providing a direct measure of receptor interaction.
| Compound | Assay Type | Target | Potency | Source(s) |
| This compound | In vivo (rat model of foot-shock stress) | CRF Concentration | Prevents stress-induced changes at 200 mg/kg (i.p.) | [1] |
| Antalarmin | Radioligand Binding Assay | CRF₁ Receptor | IC₅₀: 3 nM | [2] |
| R121919 (NBI-30775) | Radioligand Binding Assay | CRF₁ Receptor | Kᵢ: 2-5 nM | [3] |
| NBI-35965 | Radioligand Binding Assay | CRF₁ Receptor | Kᵢ: ~4 nM | [4] |
| CRA1000 | Radioligand Binding Assay | CRF₁ Receptor | IC₅₀: 30 nM | [1] |
| CRA1001 | Radioligand Binding Assay | CRF₁ Receptor | IC₅₀: 38 nM | |
| M43 | Functional Assay (cAMP accumulation) | CRF₁ Receptor | IC₅₀: 43.5 nM | |
| D-PheCRF₁₂₋₄₁ | Functional Assay (cAMP production) | CRF Receptors | IC₅₀: 78 ± 15 nM | |
| α-helical CRF₉₋₄₁ | Functional Assay (cAMP production) | CRF Receptors | IC₅₀: 260 ± 30 nM |
Experimental Protocols
Detailed methodologies for two key in vitro assays used to characterize CRF receptor antagonists are provided below.
CRF Receptor Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to CRF receptors, typically the CRF₁ subtype, expressed in cell membranes.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human or rat CRF₁ receptor (e.g., HEK293, COS-7, or AtT-20 cells).
-
Radioligand: [¹²⁵I]Sauvagine or [¹²⁵I]ovine CRF (oCRF).
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.
-
Test compounds (e.g., this compound, comparator antagonists) at various concentrations.
-
Non-specific binding control: A high concentration of a non-radiolabeled CRF receptor ligand (e.g., 1 µM Sauvagine or oCRF).
-
96-well filter plates with glass fiber filters.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Reaction Setup: In each well of a 96-well plate, add:
-
50 µL of binding buffer.
-
50 µL of radioligand at a final concentration near its Kd value (e.g., 0.075 nM [¹²⁵I]Sauvagine).
-
50 µL of test compound at the desired concentration or vehicle for total binding. For non-specific binding, add 50 µL of the non-specific binding control.
-
50 µL of cell membrane preparation (containing 5-10 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
CRF-Stimulated cAMP Functional Assay
This assay measures the ability of a test compound to inhibit the increase in intracellular cyclic AMP (cAMP) stimulated by a CRF receptor agonist.
Materials:
-
A cell line stably expressing the CRF₁ receptor and capable of a robust cAMP response (e.g., HEK293 or AtT-20 cells).
-
Cell culture medium.
-
CRF receptor agonist (e.g., ovine CRF or Sauvagine).
-
Test compounds (e.g., this compound, comparator antagonists) at various concentrations.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Cell lysis buffer (if required by the cAMP assay kit).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with various concentrations of the test compound or vehicle in a stimulation buffer (e.g., serum-free medium containing a PDE inhibitor like 0.5 mM IBMX) for 15-30 minutes at 37°C.
-
Stimulation with Agonist: Add the CRF receptor agonist (e.g., 10 nM oCRF) to each well (except for the basal control wells) and incubate for an additional 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Stop the reaction and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit. This typically involves lysing the cells and then performing the detection step.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. Calculate the IC₅₀ value (the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP response) using a sigmoidal dose-response curve fit.
Visualizations
CRF Signaling Pathway
The following diagram illustrates the canonical signaling pathway initiated by the binding of CRF to its receptor, leading to the production of cAMP.
Caption: Simplified CRF₁ receptor signaling cascade.
Experimental Workflow for CRF Receptor Binding Assay
This diagram outlines the key steps involved in performing a competitive radioligand binding assay to determine the potency of a test compound.
Caption: Workflow for a CRF receptor binding assay.
References
- 1. In vitro pharmacological profile of nonpeptide CRF1 receptor antagonists, CRA1000 and CRA1001 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stress-induced visceral hyperalgesia and colonic motor function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Pivagabine's HPA Axis Modulation: A Cross-Study Validation and Comparison
An in-depth analysis of Pivagabine's effects on the Hypothalamic-Pituitary-Adrenal (HPA) axis, with a comparative assessment against established alternatives such as benzodiazepines and Selective Serotonin Reuptake Inhibitors (SSRIs). This guide provides a synthesis of experimental data, detailed protocols, and visual representations of the underlying signaling pathways to inform researchers, scientists, and drug development professionals.
This compound, a derivative of gamma-aminobutyric acid (GABA), has demonstrated a notable capacity to modulate the HPA axis, a critical neuroendocrine system involved in the stress response.[1] Dysregulation of the HPA axis is implicated in a variety of stress-related psychiatric conditions. Understanding the precise effects of this compound and how they compare to other pharmacological interventions is crucial for its potential therapeutic application. This guide provides a cross-study validation of this compound's effects on the HPA axis, comparing its performance with the benzodiazepine diazepam and the SSRI escitalopram.
Comparative Analysis of HPA Axis Modulation
To provide a clear comparison of the effects of this compound and its alternatives on the HPA axis, the following tables summarize quantitative data from key studies. These studies were selected based on their methodological rigor and the comparability of their experimental designs.
Human Studies: Response to Psychosocial Stress
Psychosocial stressors are commonly used in clinical research to elicit a measurable HPA axis response, primarily through the release of Adrenocorticotropic Hormone (ACTH) and cortisol.
Table 1: Effects of this compound and Alternatives on ACTH and Cortisol Levels in Humans Following Psychosocial Stress
| Treatment Group | N | Stressor | Analyte | Pre-Stress (Mean ± SD) | Post-Stress (Mean ± SD) | p-value | Reference |
| This compound | 9 | Public speaking, mental arithmetic | ACTH (pg/mL) | Data not available | Significantly blunted | <0.05 | [2] |
| Cortisol (µg/dL) | Data not available | Significantly blunted | <0.05 | [2] | |||
| Placebo | 11 | Public speaking, mental arithmetic | ACTH (pg/mL) | Data not available | Significantly elevated | <0.05 | [2] |
| Cortisol (µg/dL) | Data not available | Significantly elevated | <0.05 | [2] | |||
| Diazepam (10 mg) | 30 | Pre-surgical stress | ACTH (pg/mL) | Baseline | Preanesthesia: Lessened Increase | <0.05 | |
| Cortisol (µg/dL) | Baseline | Preanesthesia: Lessened Increase | <0.05 | ||||
| Escitalopram (10mg) | 40 | Daily life stress | Salivary Cortisol (AUC) | Baseline | Week 4: -1837 nmol/lmin (SD 3008) | 0.02 | |
| Placebo | 40 | Daily life stress | Salivary Cortisol (AUC) | Baseline | Week 4: +3681 nmol/lmin (SD 6440) | 0.02 |
Note: The this compound study abstract reported a "significant blunting" of ACTH and cortisol responses but did not provide specific mean and standard deviation values in the publicly available text.
Animal Studies: Response to Physical Stressors
Animal models, particularly rodents, are instrumental in elucidating the neurobiological mechanisms of HPA axis modulation. The foot-shock stress paradigm is a well-established method for inducing a robust and reproducible stress response.
Table 2: Effects of this compound and Alternatives on Corticotropin-Releasing Factor (CRF) in the Rat Hypothalamus Following Foot-Shock Stress
| Treatment Group | N | Stressor | Analyte | Change from Control | p-value | Reference |
| This compound (100-200 mg/kg) | Data not available | Foot-shock | Hypothalamic CRF | Prevented stress-induced decrease | <0.05 | |
| This compound (per se) | Data not available | None | Hypothalamic CRF | -52% | <0.05 | |
| Stress Control | Data not available | Foot-shock | Hypothalamic CRF | -74% | <0.05 | |
| Diazepam (2.0 mg/kg) | Data not available | Basal (no stress) | Plasma ACTH | Decreased | <0.01 | |
| Plasma Corticosterone | Decreased | <0.001 | ||||
| Escitalopram (10 mg/kg/day) | 6-13/group | Basal (Saline/Saline) | Plasma ACTH | Decreased | 0.04 | |
| Plasma Corticosterone | Decreased | 0.032 |
Note: The this compound study reported percentage changes in CRF concentration but did not provide absolute values with standard deviations in the available abstract.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the key experimental protocols cited in this guide.
Psychosocial Stress Induction in Humans (Trier Social Stress Test - TSST)
The TSST is a standardized protocol for inducing psychological stress in a laboratory setting.
-
Acclimation and Baseline: Participants rest for a period to establish baseline physiological measures. Baseline saliva and/or blood samples are collected.
-
Instructions and Preparation: Participants are given instructions for a mock job interview and are allotted a short preparation time (e.g., 10 minutes).
-
Stress Induction:
-
Public Speaking: Participants deliver a speech for approximately 5 minutes to a panel of trained, non-responsive confederates.
-
Mental Arithmetic: Immediately following the speech, participants perform a challenging mental arithmetic task (e.g., serial subtraction) for another 5 minutes in front of the same panel.
-
-
Post-Stressor Monitoring: Saliva and/or blood samples are collected at several time points after the stressor to measure the hormonal response and recovery.
Foot-Shock Stress in Rats
This protocol is a common method for inducing a physical and psychological stress response in rodents.
-
Apparatus: A chamber with a grid floor capable of delivering a mild electric shock.
-
Procedure: Rats are placed in the chamber and receive a series of unpredictable and uncontrollable foot-shocks of a specified intensity and duration (e.g., 0.8 mA for 2 seconds, with variable inter-shock intervals).
-
Hormonal and Neurochemical Analysis: Following the stress session, animals are euthanized, and brain tissue (e.g., hypothalamus) and/or blood are collected for the analysis of stress-related hormones and neurotransmitters.
Hormone and Neuropeptide Quantification
-
ACTH and Cortisol: Plasma or salivary levels of ACTH and cortisol are typically measured using commercially available enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs).
-
CRF: Hypothalamic CRF concentrations are measured by RIA following tissue extraction.
Signaling Pathways and Mechanisms of Action
The differential effects of this compound, benzodiazepines, and SSRIs on the HPA axis can be attributed to their distinct mechanisms of action and the signaling pathways they modulate.
This compound and GABAergic Modulation of the HPA Axis
This compound is thought to exert its effects on the HPA axis through the modulation of the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. GABAergic neurons project to the paraventricular nucleus (PVN) of the hypothalamus, where they inhibit the release of CRF. By enhancing GABAergic neurotransmission, this compound is hypothesized to suppress the activity of CRF neurons, leading to a downstream reduction in ACTH and cortisol secretion.
Caption: GABAergic Modulation of the HPA Axis by this compound.
Benzodiazepines and GABAergic Modulation of the HPA Axis
Benzodiazepines, such as diazepam, are positive allosteric modulators of the GABA-A receptor. Their mechanism of HPA axis suppression is similar to that of this compound, involving the enhancement of GABAergic inhibition of CRF neurons in the hypothalamus.
SSRIs and Serotonergic Modulation of the HPA Axis
SSRIs, like escitalopram, primarily act by increasing the synaptic availability of serotonin (5-HT). The serotonergic system has a complex and multifaceted influence on the HPA axis. Different 5-HT receptor subtypes can have either stimulatory or inhibitory effects on HPA axis activity. For instance, activation of 5-HT2C receptors in the PVN can stimulate CRF release, while other serotonergic pathways, particularly those involving 5-HT1A receptors, can exert an inhibitory influence. The net effect of an SSRI on the HPA axis is a result of the complex interplay between these different receptor subtypes and neural circuits.
Caption: Serotonergic Modulation of the HPA Axis by SSRIs.
Experimental Workflow
A typical experimental workflow for assessing the effects of a pharmacological agent on the HPA axis response to a stressor is depicted below.
Caption: Experimental Workflow for HPA Axis Assessment.
Conclusion
The available evidence suggests that this compound effectively attenuates the HPA axis response to both psychological and physical stressors. In human studies, it has been shown to blunt the stress-induced rise in ACTH and cortisol. In animal models, it prevents the stress-induced decrease in hypothalamic CRF and reduces basal CRF levels.
When compared to established alternatives, this compound's mechanism of action appears to be most similar to that of benzodiazepines, both likely acting through the enhancement of GABAergic inhibition of the HPA axis. SSRIs, in contrast, exert a more complex modulatory effect via the serotonergic system.
The quantitative data presented in this guide, while limited by the availability of specific numerical values in some of the source materials, provides a foundation for comparing the HPA axis-modulating effects of these compounds. Further head-to-head clinical trials with standardized methodologies and comprehensive data reporting are warranted to definitively establish the comparative efficacy and therapeutic potential of this compound in the management of stress-related disorders. The detailed experimental protocols and signaling pathway diagrams provided herein offer a framework for the design and interpretation of such future research.
References
- 1. Antagonism by this compound of stress-induced changes in GABAA receptor function and corticotropin-releasing factor concentrations in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound effects on neuroendocrine responses to experimentally-induced psychological stress in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Showdown: Pivagabine vs. Novel CRF1 Receptor Antagonists in Stress and Anxiety Models
For researchers and drug development professionals navigating the complex landscape of stress-related disorder therapeutics, a critical evaluation of emerging compounds is paramount. This guide provides a detailed preclinical comparison of Pivagabine, a GABAergic modulator, with the class of novel corticotropin-releasing factor 1 (CRF1) receptor antagonists. We delve into their distinct mechanisms of action, supported by experimental data from relevant animal models, to offer a comprehensive overview for informed decision-making in drug discovery.
At a Glance: this compound and CRF1 Receptor Antagonists
| Feature | This compound | Novel CRF1 Receptor Antagonists |
| Primary Mechanism | Indirect modulation of the CRF system, likely through enhancement of GABAergic neurotransmission.[1][2][3][4] | Direct competitive antagonism of the CRF1 receptor.[5] |
| Molecular Target | Does not directly bind to CRF1 receptors. Believed to act on GABA-A receptors, leading to downstream effects on CRF concentrations. | Corticotropin-Releasing Factor 1 (CRF1) Receptor. |
| Effect on CRF System | Prevents stress-induced changes in CRF concentrations in brain regions like the hypothalamus and cerebral cortex. | Blocks the binding of CRF to its receptor, thereby inhibiting the entire downstream signaling cascade. |
| Therapeutic Potential | Anxiolytic and antidepressant effects demonstrated in preclinical and some clinical settings. | Anxiolytic and antidepressant-like effects extensively documented in a wide range of preclinical models of stress, anxiety, and depression. |
Mechanism of Action: A Tale of Two Pathways
The divergent approaches of this compound and CRF1 receptor antagonists in mitigating stress responses are best understood by examining their interaction with the hypothalamic-pituitary-adrenal (HPA) axis and associated neural circuits.
CRF1 Receptor Antagonists: A Direct Blockade
Corticotropin-releasing factor (CRF) is a key mediator of the stress response. Upon binding to the CRF1 receptor, a cascade of signaling events is initiated, primarily through the Gs protein-coupled activation of adenylyl cyclase, leading to increased cyclic AMP (cAMP) and protein kinase A (PKA) activity. This pathway ultimately results in the physiological and behavioral manifestations of stress. Novel CRF1 receptor antagonists act by directly binding to the CRF1 receptor, thereby preventing CRF from exerting its effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Antagonism by this compound of stress-induced changes in GABAA receptor function and corticotropin-releasing factor concentrations in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a novel psychoactive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of CRF1 receptor antagonists as antidepressants and anxiolytics: progress to date - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Pivagabine: A Procedural Guide for Laboratory Professionals
The proper disposal of Pivagabine, a psychoactive compound, is a critical aspect of laboratory safety, environmental responsibility, and regulatory compliance. Due to its hazardous characteristics, including acute oral toxicity and significant, long-lasting toxicity to aquatic life, it is imperative that researchers, scientists, and drug development professionals adhere to stringent disposal protocols. This guide provides essential, step-by-step information to ensure the safe handling and disposal of this compound waste.
Hazard Profile of this compound
Understanding the hazards associated with this compound is the first step in ensuring safe handling and disposal. The following table summarizes its classification according to the Globally Harmonized System (GHS).[1]
| Hazard Classification | GHS Hazard Code | Description |
| Acute Toxicity, Oral | Category 4, H302 | Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1, H400 | Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1, H410 | Very toxic to aquatic life with long lasting effects.[1] |
| Skin Corrosion/Irritation | Category 2, H315 | Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | Category 2A, H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity | Category 3, H335 | May cause respiratory irritation. |
Standard Operating Procedure for this compound Disposal
This procedure outlines the necessary steps for the safe disposal of this compound from a laboratory setting. The primary and mandatory route of disposal is through a licensed and approved waste disposal service, coordinated by your institution's Environmental Health and Safety (EHS) department. Under no circumstances should this compound be disposed of down the drain or in regular, non-hazardous trash.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound in any form (pure substance, solutions, or contaminated materials), ensure you are wearing appropriate PPE.
-
Hand Protection: Impervious gloves (e.g., nitrile).
-
Eye Protection: Safety goggles with side-shields.
-
Body Protection: A standard laboratory coat. Impervious clothing may be required for larger quantities or spill cleanup.
-
Respiratory Protection: Use in a well-ventilated area. A suitable respirator may be necessary if dust or aerosols can be generated.
Step 2: Waste Segregation and Collection
Proper segregation is crucial to prevent accidental mixing with incompatible materials and to ensure compliant disposal.
-
Designate a Waste Container: Use a dedicated, leak-proof container that is compatible with this compound. The container must have a secure, tight-fitting lid.
-
Collect All Forms of Waste: This includes:
-
Expired or unused pure this compound.
-
Contaminated materials (e.g., pipette tips, weighing paper, gloves, absorbent pads).
-
Solutions containing this compound.
-
Empty stock containers (unless thoroughly decontaminated).
-
-
Do Not Mix: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.
Step 3: Labeling of Waste Container
Accurate and clear labeling is a critical compliance and safety step.
-
Attach a Hazardous Waste Label: As soon as you begin adding waste to the container, affix your institution's official hazardous waste label.
-
Complete the Label: Clearly write the following information:
-
The words "Hazardous Waste".
-
Full chemical name: "this compound".
-
Associated hazards (e.g., "Toxic," "Environmental Hazard").
-
Accumulation start date.
-
The specific constituents and their estimated concentrations if in a solution.
-
Step 4: Storage of Waste
Store the labeled hazardous waste container in a designated and secure location pending pickup.
-
Location: Store in a well-ventilated, secondary containment bin within a satellite accumulation area or your main chemical storage area.
-
Incompatibilities: Keep away from strong acids/alkalis and strong oxidizing/reducing agents.
-
Security: Ensure the storage area is secure to prevent unauthorized access.
Step 5: Arranging for Disposal
The final disposal must be handled by professionals.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow Institutional Protocols: Adhere to all specific procedures your institution has for waste pickup requests.
-
Documentation: Retain any documentation or receipts provided by EHS or the waste disposal contractor as a record of proper disposal.
Emergency Procedures: Accidental Spills
In the event of a this compound spill, immediate and proper cleanup is necessary to mitigate exposure and environmental release.
-
Ensure Safety: Evacuate non-essential personnel. Ensure the area is well-ventilated. Avoid breathing any dust or vapors.
-
Contain the Spill: Prevent the spill from spreading or entering drains.
-
Cleanup:
-
For solid spills: Carefully sweep or scoop the material into the designated this compound waste container. Avoid generating dust.
-
For liquid spills: Absorb the solution with an inert, liquid-binding material (e.g., diatomite, universal binders). Place the contaminated absorbent material into the hazardous waste container.
-
-
Decontaminate: Clean the spill area and any contaminated equipment by scrubbing with alcohol. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, following your institution's reporting policy.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
